5-Methoxyindole-3-acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCXEREMRGOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393707 | |
| Record name | 5-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-17-1 | |
| Record name | 5-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methoxy-1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methoxyindole-3-acetonitrile chemical structure and formula
An In-Depth Technical Guide to 5-Methoxyindole-3-acetonitrile
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive examination of this compound (CAS No. 2436-17-1), a pivotal intermediate in synthetic organic chemistry. We will delve into its core physicochemical properties, structural features, and robust methods for its synthesis and characterization. This document is structured to provide researchers, scientists, and drug development professionals with not only procedural steps but also the underlying mechanistic causality and analytical validation strategies. The guide covers detailed spectroscopic analysis (NMR, IR, MS), highlights its critical applications as a precursor to significant pharmaceutical targets, and presents a self-validating workflow for its synthesis and confirmation.
This compound is a heterocyclic building block of significant interest within the pharmaceutical and fine chemical industries.[1] Its structure, featuring the privileged indole scaffold functionalized with a methoxy group at the 5-position and an acetonitrile side chain at the 3-position, offers multiple avenues for chemical elaboration.[1] This versatility makes it an invaluable precursor for a range of bioactive molecules, most notably in the synthesis of melatoninergic pathway compounds and indole-N-acetic acid derivatives.[1][2] The latter have been investigated for their potential as aldose reductase inhibitors for the treatment of diabetic complications.[1][3]
This guide moves beyond a simple recitation of facts, adopting the perspective of an application scientist to explain the rationale behind protocol choices and analytical methods, ensuring a deeper, actionable understanding of this important compound.
Physicochemical Properties and Structural Elucidation
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.
Chemical Identity
The core identifiers and molecular properties of this compound are summarized below for unambiguous reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-(5-methoxy-1H-indol-3-yl)acetonitrile | [4] |
| Synonyms | 3-(Cyanomethyl)-5-methoxyindole, 5-Methoxy-3-indolylacetonitrile | [4][5] |
| CAS Number | 2436-17-1 | [1][4][6] |
| Molecular Formula | C₁₁H₁₀N₂O | [2][5][7] |
| Molecular Weight | 186.21 g/mol | [1][2][4] |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CC#N | [2][4] |
| InChI Key | ZBQCXEREMRGOCO-UHFFFAOYSA-N | [4] |
Structural Formula
The molecular architecture is the key to the compound's reactivity. The electron-donating methoxy group at C5 influences the electron density of the indole ring, while the acetonitrile group at C3 serves as both a versatile handle for further reactions and a key structural feature in target molecules.
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A Comprehensive Technical Guide to 5-Methoxyindole-3-acetonitrile: Properties, Synthesis, and Analytical Methodologies
This guide provides an in-depth exploration of 5-Methoxyindole-3-acetonitrile, a pivotal intermediate in synthetic organic chemistry. We will delve into its fundamental physicochemical properties, its critical role in the development of pharmacologically active compounds, and detailed protocols for its synthesis and analytical quantification. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Core Molecular Profile and Physicochemical Properties
This compound, identified by the CAS Number 2436-17-1, is a member of the indole family of heterocyclic compounds.[1][2] Its structure, featuring a methoxy group at the 5-position of the indole ring and an acetonitrile substituent at the 3-position, imparts a unique reactivity profile that makes it a valuable precursor in multi-step syntheses.[3]
The presence of the indole scaffold is a common feature in numerous natural products and pharmaceutical drugs.[3] this compound serves as an efficient building block for introducing this important structural motif into more complex molecular architectures.[3]
Chemical Structure
The molecular structure of this compound is depicted below. The indole ring system, the methoxy functional group, and the acetonitrile side chain are key features that dictate its chemical behavior and synthetic utility.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The key quantitative properties of this compound are summarized in the table below for quick reference. These parameters are fundamental for its handling, storage, and application in various chemical reactions and analytical procedures.
| Property | Value | Reference(s) |
| Molecular Weight | 186.21 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][2][3][4] |
| Appearance | White to off-white powder | [3][6] |
| Melting Point | 65-69 °C | [3][6][7] |
| Boiling Point | 408.3 °C at 760 mmHg | [4][6] |
| Storage Conditions | 2-8°C, protect from light | [1][4] |
Significance and Applications in Research and Development
This compound is not merely a laboratory chemical; it is a cornerstone intermediate in the synthesis of a wide array of high-value molecules. Its utility spans from the creation of blockbuster pharmaceuticals to the development of novel agrochemicals and materials.
Pharmaceutical Intermediate
The primary application of this compound lies in its role as a precursor for pharmacologically active agents.[3] A notable example is its use in the synthesis of melatonin , a neurohormone involved in regulating the sleep-wake cycle.[1][4] Furthermore, it is a key reactant in the preparation of indole-N-acetic acid derivatives , which have been investigated as aldose reductase inhibitors for the potential treatment of diabetic complications.[3][8][9]
Agrochemical Synthesis
Beyond pharmaceuticals, this compound is employed in the development of new agrochemicals, contributing to the synthesis of novel pesticides and herbicides.[6] The indole core is a privileged scaffold in this domain, and this intermediate provides an efficient entry point to a diverse range of potential crop protection agents.
Materials Science
The fluorescent properties of the indole ring system, which can be modulated by substituents, make this compound a valuable building block in materials science.[4] It has applications in the synthesis of fluorescent dyes and pigments.[6]
Synthesis Protocols
The synthesis of this compound can be approached through several routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements. Below is a representative protocol for its synthesis from 5-methoxyindole, a common and well-documented method.
Synthesis from 5-Methoxyindole
This protocol involves a two-step process: the formation of a Grignard reagent from 5-methoxyindole, followed by a reaction with a cyanide source.
Workflow Diagram:
Caption: A simplified workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent:
-
To a solution of 5-methoxyindole in a suitable anhydrous ether solvent (e.g., diethyl ether or THF), add one equivalent of a Grignard reagent such as methylmagnesium iodide.
-
The reaction is typically stirred at room temperature for a sufficient period to ensure the complete formation of the 5-methoxyindolylmagnesium halide. This is a crucial step as the indolyl proton is acidic and readily reacts with the Grignard reagent.
-
-
Cyanomethylation:
-
To the freshly prepared Grignard reagent, add a solution of chloroacetonitrile or another suitable cyanide source.
-
The reaction mixture is then typically heated under reflux to drive the nucleophilic substitution to completion.
-
-
Work-up and Purification:
-
After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
-
Analytical Methodologies
The accurate quantification and purity assessment of this compound are critical for its use in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is robust for routine analysis and purity checks of this compound.
Typical Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water (often with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| UV Detection Wavelength | Approximately 220-400 nm, with a maximum absorbance around 278 nm[4][10] |
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or acetonitrile.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering it through a 0.45 µm syringe filter.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Conclusion
This compound is a compound of significant interest due to its versatile role as a synthetic intermediate. Its molecular weight of 186.21 g/mol and its distinct chemical structure make it a valuable asset in the synthesis of a wide range of biologically active molecules and functional materials. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application in both academic research and industrial drug development.
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A Technical Guide to the Thermal Analysis of 5-Methoxyindole-3-acetonitrile: Melting and Boiling Point Determination
Executive Summary
This technical guide provides an in-depth analysis of the thermal properties, specifically the melting and boiling points, of 5-Methoxyindole-3-acetonitrile (CAS No. 2436-17-1). As a crucial intermediate in pharmaceutical synthesis, the accurate characterization of its physical properties is paramount for process optimization, purity assessment, and quality control. This document details the theoretical principles and provides field-proven, step-by-step protocols for the precise determination of its melting and boiling points. It is designed to equip researchers, chemists, and drug development professionals with the necessary expertise to handle and characterize this important compound, ensuring both scientific integrity and reproducibility.
The Significance of this compound in Medicinal Chemistry
This compound is a heterocyclic aromatic organic compound belonging to the indole family.[1] Its molecular structure, featuring a methoxy group at the 5-position and an acetonitrile moiety at the 3-position, makes it a versatile and highly valued precursor in a multitude of synthetic pathways.[1][2]
In the pharmaceutical landscape, this compound is a cornerstone for the development of novel therapeutics.[3] It is a key reactant in the synthesis of indole-N-acetic acid derivatives, which are investigated as potential aldose reductase inhibitors for the management of diabetic complications.[1][2][4] Furthermore, its structural scaffold is instrumental in creating melatonin analogues, which are of significant interest for treating sleep and circadian rhythm disorders.[1] Given its role in producing high-value, biologically active molecules, a thorough understanding of its fundamental physicochemical properties is not merely academic but a critical component of successful drug development.[2]
Physicochemical Properties Summary
A clear summary of the key physical properties of this compound provides a foundational reference for laboratory work.
| Property | Value | Source(s) |
| CAS Number | 2436-17-1 | [5][6] |
| Molecular Formula | C₁₁H₁₀N₂O | [5][6] |
| Molecular Weight | 186.21 g/mol | [6][7] |
| Appearance | White to off-white or brown powder/solid | [2][8][9] |
| Melting Point | 65-69 °C | [4][5][9][10][11] |
| Boiling Point | 175-177 °C at 0.01 Torr | [11] |
| 408.3 °C at 760 mmHg (Predicted/Extrapolated) | [5][7][10] |
Melting Point Analysis: Theory and Practical Determination
The melting point is a robust indicator of a crystalline solid's purity. For a pure compound, the melting range is typically sharp, often spanning 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, accurate determination is essential for quality assessment.
Standard Protocol: Capillary Melting Point Determination
The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[12] The protocol below is designed for accuracy and reproducibility.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[13] Gently crush the solid into a fine powder on a watch glass.
-
Capillary Loading: Obtain a capillary tube sealed at one end.[13] Press the open end into the powder, tapping gently to collect a small amount of sample.[14]
-
Sample Packing: Invert the tube and tap its sealed end firmly on a hard surface to compact the powder. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[13] The final packed sample height should be 2-3 mm; a larger sample size can artificially broaden the observed melting range.[13][14]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
-
Rapid Approximation (Optional but Recommended): To save time, first perform a rapid determination by heating at a rate of 4-5°C per minute to find the approximate melting temperature.[14]
-
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[13][14] Prepare a fresh sample. Begin heating at a slow, controlled rate of 1-2°C per minute.[14] A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[12]
-
Observation and Recording: Record two temperatures:
-
Reporting: The result is reported as the melting range, T₁ - T₂. For pure this compound, this should fall within the 65-69 °C range.
Visualization: Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Analysis: Challenges and Methodologies
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[15] For compounds with high molecular weights or strong intermolecular forces, like this compound, the boiling point at standard atmospheric pressure can be very high.
The Challenge of High-Temperature Determination & The Role of Vacuum
The predicted boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 408.3°C.[5][7][10] Heating a complex organic molecule to such a high temperature often leads to thermal decomposition before the boiling point is reached.[16][17] This makes direct measurement at atmospheric pressure impractical and unreliable.
To overcome this, the boiling point is determined under reduced pressure (vacuum).[16][18] By lowering the external pressure, the temperature required for the compound's vapor pressure to equal the external pressure is significantly reduced.[19] This technique, known as vacuum distillation, is essential for the safe and effective purification of high-boiling, heat-sensitive compounds.[17][18][20] The experimentally determined boiling point of 175-177 °C at 0.01 Torr is a far more useful and practical value for a researcher than the extrapolated atmospheric value.[11]
Standard Protocol: Micro Boiling Point Determination
For small research-scale quantities, a micro boiling point determination using a Thiele tube is a highly effective method.[21][22]
Methodology:
-
Apparatus Setup: Place a few drops (approx. 0.2-0.5 mL) of this compound into a small test tube (e.g., 6 x 50 mm).[21][23]
-
Capillary Inversion: Take a standard melting point capillary tube (sealed at one end) and place it into the small test tube with the open end down.[21]
-
Assembly: Attach the small test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[22]
-
Heating Bath: Suspend the entire assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level and the rubber band is well above it.[15]
-
Heating: Gently heat the side arm of the Thiele tube with a microburner.[22] As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.
-
Observation (Heating): As the temperature approaches the boiling point, the bubbling will become a rapid and continuous stream as the liquid's vapor fills the capillary.[23]
-
Observation (Cooling): Once a vigorous stream of bubbles is observed, remove the heat and allow the apparatus to cool slowly.[22][23]
-
Recording: The bubbling will slow and stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary has become equal to the external pressure. The temperature at this precise moment is the boiling point of the liquid at the ambient pressure.[22] Record this temperature.
Visualization: Micro Boiling Point Determination Workflow
Caption: Workflow for Micro Boiling Point Determination.
Conclusion
The accurate determination of the melting and boiling points of this compound is fundamental to its application in research and drug development. A melting point range of 65-69 °C serves as a reliable indicator of purity. Due to thermal instability at high temperatures, the boiling point should be determined under vacuum, with the accepted value being 175-177 °C at 0.01 Torr . Adherence to the detailed, field-proven protocols outlined in this guide ensures that researchers can confidently characterize this vital pharmaceutical intermediate, upholding the principles of scientific integrity and generating reliable, reproducible data critical for advancing medicinal chemistry.
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The Natural Occurrence of Indole-3-Acetonitrile and Its Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Indole-3-acetonitrile (IAN) is a pivotal, naturally occurring molecule situated at a critical metabolic crossroads in plants, fungi, and bacteria. Far from being a mere metabolic intermediate, IAN is the progenitor of a diverse suite of bioactive compounds, including the principal plant auxin, indole-3-acetic acid (IAA), and a range of phytoalexins and other defense molecules. This technical guide provides an in-depth exploration of the natural occurrence of IAN and its derivatives, delineating the biosynthetic pathways, physiological roles, and chemical diversity of these compelling compounds. We will delve into the enzymatic machinery responsible for their synthesis and transformation, their distribution across various biological kingdoms, and their significance in plant development, defense, and inter-kingdom communication. Furthermore, this guide offers practical, field-proven methodologies for the extraction, purification, and quantification of these indolic compounds, providing researchers and drug development professionals with the foundational knowledge and technical protocols necessary to explore their therapeutic and agrochemical potential.
Introduction: Indole-3-Acetonitrile as a Central Metabolic Hub
Indole-3-acetonitrile, a nitrile derivative of the amino acid tryptophan, holds a significant position in the biochemical landscape of numerous organisms.[1] While often recognized as a key precursor to the phytohormone indole-3-acetic acid (IAA), its biological relevance extends far beyond this singular role.[2][3] IAN is a central hub from which a remarkable diversity of indole derivatives emanate, each with distinct and often potent biological activities. These derivatives are integral to plant growth and development, orchestrating processes from root architecture to fruit maturation.[4][5] Moreover, they form a crucial component of the plant's chemical arsenal, acting as phytoalexins and defense signaling molecules in response to pathogen attack and herbivory.[6] The widespread occurrence of IAN and its metabolic pathways in bacteria and fungi further underscores its importance in mediating complex plant-microbe interactions.[7] For drug development professionals, the structural diversity and inherent bioactivity of IAN derivatives present a rich and largely untapped resource for the discovery of novel therapeutic agents.
Biosynthesis of Indole-3-Acetonitrile: A Multi-Kingdom Perspective
The production of IAN is not confined to a single biological kingdom, with distinct yet sometimes convergent pathways found in plants, bacteria, and fungi. These pathways can be broadly categorized as tryptophan-dependent and tryptophan-independent, with the former being the most extensively characterized.
Tryptophan-Dependent Pathways
The primary route to IAN synthesis begins with the amino acid L-tryptophan.
-
The Indole-3-Acetaldoxime (IAOx) Pathway: This is a prominent pathway in plants, particularly in the Brassicaceae family.[2] Tryptophan is first converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana.[8] IAOx then serves as a critical branch point. In the context of IAN synthesis for auxin production or as a precursor to other defense compounds, IAOx is dehydrated to IAN by another cytochrome P450, CYP71A13.[2]
-
The Indole Glucosinolate (IG) Pathway: In cruciferous vegetables, a significant portion of IAN is derived from the breakdown of indole glucosinolates (IGs), such as glucobrassicin.[6] Upon tissue damage, the enzyme myrosinase hydrolyzes glucobrassicin, leading to the formation of an unstable aglycone which rearranges to produce indole-3-acetonitrile. This pathway is a key component of the plant's defense against herbivores.
Tryptophan-Independent Pathways
While less common and not as well understood, evidence suggests the existence of tryptophan-independent pathways for IAN and general auxin biosynthesis.[3] These pathways likely utilize other indolic precursors, but the specific enzymes and intermediates are still under active investigation.
The Chemical Diversity of Natural IAN Derivatives
IAN serves as a precursor to a wide array of structurally and functionally diverse molecules. Understanding this metabolic network is crucial for appreciating the multifaceted roles of IAN in nature.
Indole-3-Acetic Acid (IAA): The Primary Plant Auxin
The conversion of IAN to IAA is a critical step in auxin homeostasis in many plants. This transformation is primarily catalyzed by a class of enzymes known as nitrilases .[7] Plant nitrilases hydrolyze the nitrile group of IAN directly to a carboxylic acid, yielding IAA and ammonia.[7]
Alternatively, a two-step pathway involving a nitrile hydratase and an amidase has been identified in some plant-associated bacteria.[7] Nitrile hydratase first converts IAN to indole-3-acetamide (IAM), which is then hydrolyzed by an amidase to produce IAA.
Phytoalexins: The Plant's Induced Chemical Defenses
In response to pathogen attack, IAN is shunted into specialized metabolic pathways to produce antimicrobial compounds known as phytoalexins.
-
Camalexin: The major phytoalexin in Arabidopsis thaliana, camalexin, is synthesized from IAN.[8][9] The biosynthesis involves the conjugation of IAN with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs), followed by a series of enzymatic modifications culminating in the formation of the characteristic thiazole ring of camalexin.[9][10] The cytochrome P450 enzyme CYP71B15 (also known as PAD3) is a key multifunctional enzyme in the terminal steps of camalexin biosynthesis.[8]
-
Brassinin and Related Phytoalexins: In many Brassica species, IAN is a precursor to a family of sulfur-containing phytoalexins, including brassinin and cyclobrassinin.[6][11][12] The biosynthesis of brassinin is thought to proceed from the indole isothiocyanate derived from glucobrassicin breakdown.[11] Brassinin itself can be further metabolized to other phytoalexins like cyclobrassinin and brassilexin.[12][13]
-
Arvelexin: This phytoalexin, found in turnips (Brassica rapa), is another example of an IAN-derived defense compound.[14]
Indole-3-Carbaldehyde (ICHO) and Indole-3-Carboxylic Acid (ICOOH)
Recent research has uncovered a pathway in Arabidopsis where IAN can be converted to indole-3-carbaldehyde (ICHO) and subsequently to indole-3-carboxylic acid (ICOOH).[15] The enzyme CYP71B6 has been shown to catalyze the conversion of IAN to ICHO and ICOOH.[15] These compounds and their derivatives also play a role in plant defense.
Quantitative Occurrence and Distribution
The concentration of IAN and its derivatives can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. Members of the Brassicaceae family, such as broccoli, cabbage, and mustard, are particularly rich sources. The levels of these compounds are often dramatically upregulated in response to biotic stress, such as fungal or bacterial infection.[2][16]
| Compound | Plant Species | Tissue | Typical Concentration Range (µg/g FW) under Biotic Stress | Reference |
| Indole-3-acetonitrile (IAN) | Brassica juncea (Brown Mustard) | Leaves, Stems | Inducible | [6] |
| Brassica oleracea (Cabbage) | Roots | Increased upon infection | [17] | |
| Camalexin | Arabidopsis thaliana | Leaves | < 0.1 (uninfected) to > 20 (infected) | [2][16] |
| Brassinin | Brassica rapa | Inducible | [11] | |
| Indole-3-carbinol (I3C) | Brassica vegetables | Variable, can be significant | [15] | |
| Indole-3-acetic acid (IAA) | Various | Meristematic tissues | Highly regulated, ng/g to µg/g range | [4][18] |
Experimental Protocols: A Guide for the Bench Scientist
The following protocols provide a starting point for the extraction, purification, and analysis of IAN and its derivatives. These are intended as a guide and may require optimization for specific plant materials and research questions.
Extraction and Quantification of Indole-3-Acetonitrile by HPLC
This protocol is designed for the quantification of IAN from plant tissues using reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Sample Preparation:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Store the powdered tissue at -80°C until extraction.
-
-
Extraction:
-
Weigh 100-200 mg of frozen plant powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold 80% (v/v) methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on a shaker at 4°C for 1 hour in the dark to prevent photodegradation of indolic compounds.
-
-
Clarification and Filtration:
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 20% B, ramp to 100% B over 25-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-40°C.
-
Detection:
-
Fluorescence Detector (preferred for sensitivity): Excitation at 280 nm, Emission at 350 nm.
-
UV Detector: 280 nm.
-
-
-
Quantification:
-
Prepare a series of IAN standards of known concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) in the initial mobile phase composition.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of IAN in the samples by comparing their peak areas to the calibration curve.
-
Sources
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arabidopsis Cytochrome P450 Monooxygenase 71A13 Catalyzes the Conversion of Indole-3-Acetaldoxime in Camalexin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways [mdpi.com]
- 4. Concentration of Indole-3-acetic Acid and Its Derivatives in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Chemical defenses of crucifers: elicitation and metabolism of phytoalexins and indole-3-acetonitrile in brown mustard and turnip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Glutathione-indole-3-acetonitrile is required for camalexin biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione-Indole-3-Acetonitrile Is Required for Camalexin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. The cruciferous phytoalexins brassinin and cyclobrassinin are intermediates in the biosynthesis of brassilexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Potential of Indole Phytoalexins and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
biological significance of 5-methoxyindole metabolites
An In-depth Technical Guide to the Biological Significance of 5-Methoxyindole Metabolites
Authored by Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the multifaceted biological roles of 5-methoxyindole metabolites. Moving beyond a surface-level overview, we will dissect the enzymatic pathways governing their synthesis and degradation, elucidate their intricate signaling mechanisms, and detail their profound implications in both physiological homeostasis and pathological conditions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of molecules.
Introduction: The Expanding Universe of 5-Methoxyindoles
The indoleamine 5-methoxytryptamine (5-MTP) and its metabolic precursor, N-acetyl-5-methoxytryptamine (melatonin), have long been recognized for their roles in regulating circadian rhythms. However, a growing body of evidence reveals a far more complex and functionally diverse landscape for 5-methoxyindole metabolites. These molecules act as pleiotropic signaling agents, engaging in a wide array of physiological processes, from neurotransmission and immune modulation to antioxidant defense and cellular proliferation. Their significance is further underscored by their emerging roles in the pathophysiology of various diseases, including neurodegenerative disorders, cancer, and psychiatric conditions.
Biosynthesis and Metabolism: A Tightly Regulated Network
The production and degradation of 5-methoxyindoles are governed by a precise enzymatic cascade, primarily occurring in the pineal gland but also identified in other tissues such as the retina, gut, and immune cells.
The Serotonin-to-Melatonin Pathway
The biosynthetic journey begins with the essential amino acid tryptophan, which is hydroxylated and decarboxylated to form serotonin. Serotonin is then acetylated by arylalkylamine N-acetyltransferase (AANAT) to produce N-acetylserotonin. This intermediate is subsequently methylated by acetylserotonin O-methyltransferase (ASMT) to yield the renowned chronobiotic hormone, melatonin.
Figure 1: The core biosynthetic pathway from tryptophan to melatonin.
Alternative Metabolic Fates
Melatonin itself is not the end of the story. It can be metabolized through several pathways, leading to a diverse array of bioactive molecules.
-
Kynuric Pathway: A significant portion of melatonin is metabolized in the liver via the kynuric pathway, involving enzymatic cleavage by indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This leads to the formation of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and subsequently N1-acetyl-5-methoxykynuramine (AMK).
-
Demethylation: Melatonin can be demethylated by cytochrome P450 enzymes (primarily CYP1A2) to N-acetylserotonin.
-
Deacetylation: In certain tissues, melatonin can be deacetylated by aryl-acylamidase to form 5-methoxytryptamine.
Figure 2: Major metabolic pathways of melatonin.
Diverse Biological Functions and Signaling Mechanisms
The biological activities of 5-methoxyindole metabolites are mediated through a combination of receptor-dependent and receptor-independent mechanisms.
Receptor-Mediated Signaling
-
Melatonin Receptors (MT1 and MT2): These G-protein coupled receptors are the primary targets for melatonin and are widely expressed throughout the central nervous system and peripheral tissues. Activation of MT1 and MT2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the chronobiotic effects of melatonin.
-
Serotonin Receptors (5-HTRs): 5-Methoxytryptamine is a potent agonist at several serotonin receptors, particularly the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor subtypes. This interaction underlies its significant influence on mood, cognition, and gastrointestinal function.
-
Nuclear Receptors (RORα and RORβ): Melatonin has been shown to bind to and modulate the activity of the retinoic acid-related orphan receptors RORα and RORβ, which are involved in regulating gene expression related to circadian rhythms and cellular metabolism.
Figure 3: Receptor targets for key 5-methoxyindole metabolites.
Receptor-Independent Actions: The Antioxidant Cascade
A defining feature of 5-methoxyindole metabolites is their potent antioxidant activity. This is not a single action but a cascading process where the metabolites of the initial antioxidant reaction are themselves effective radical scavengers.
-
Direct Radical Scavenging: Melatonin and its metabolites, including AFMK and AMK, are highly effective at directly neutralizing a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the hydroxyl radical (•OH), peroxyl radical (ROO•), and peroxynitrite (ONOO−).
-
Upregulation of Antioxidant Enzymes: Melatonin can stimulate the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).
-
Inhibition of Pro-oxidant Enzymes: Conversely, melatonin can suppress the activity of pro-oxidant enzymes like nitric oxide synthase (NOS).
This comprehensive antioxidant defense system positions 5-methoxyindoles as critical players in protecting cells from oxidative damage.
Role in Disease and Therapeutic Potential
The diverse biological activities of 5-methoxyindole metabolites have significant implications for a range of pathological conditions.
| Disease Category | Key 5-Methoxyindole Metabolites Involved | Primary Mechanism of Action | Therapeutic Potential |
| Neurodegenerative Diseases | Melatonin, 5-Methoxytryptamine, AFMK, AMK | Antioxidant, anti-inflammatory, anti-apoptotic | Neuroprotection in Alzheimer's and Parkinson's disease |
| Cancer | Melatonin | Oncostatic, anti-proliferative, pro-apoptotic, anti-angiogenic | Adjuvant therapy to enhance efficacy of chemotherapy and radiotherapy |
| Psychiatric Disorders | 5-Methoxytryptamine, Melatonin | Modulation of serotonergic and melatonergic signaling | Treatment of depression, anxiety, and sleep disorders |
| Gastrointestinal Disorders | Melatonin, 5-Methoxytryptamine | Regulation of gut motility, anti-inflammatory, antioxidant | Management of irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) |
Table 1: Summary of the roles of 5-methoxyindole metabolites in various diseases.
Experimental Protocols for Studying 5-Methoxyindole Metabolites
Accurate quantification and functional analysis of 5-methoxyindole metabolites are crucial for advancing our understanding of their biological roles.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS offers high sensitivity and specificity for the simultaneous measurement of multiple 5-methoxyindole metabolites in complex biological matrices.
Step-by-Step Methodology:
-
Sample Preparation:
-
Homogenize tissue samples or use plasma/serum directly.
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Chromatographic Separation:
-
Employ a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.
-
Figure 4: Workflow for LC-MS based quantification of 5-methoxyindoles.
In Vitro Assessment of Antioxidant Activity
Rationale: The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely used method to determine the antioxidant capacity of biological samples and pure compounds against peroxyl radicals.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe fluorescein.
-
Prepare a solution of the peroxyl radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Prepare a series of concentrations of the 5-methoxyindole metabolite to be tested and a Trolox standard curve.
-
-
Assay Procedure:
-
In a 96-well plate, add the fluorescein solution to all wells.
-
Add the test compound or Trolox standard to the respective wells.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence decay kinetically over time using a microplate reader.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Determine the ORAC value of the test compound by comparing its net AUC to that of the Trolox standard curve.
-
Conclusion and Future Directions
The study of 5-methoxyindole metabolites has unveiled a complex and elegant signaling network with profound implications for human health and disease. Their pleiotropic actions, encompassing receptor-mediated signaling and a powerful antioxidant cascade, highlight their therapeutic potential across a spectrum of disorders. Future research should focus on further elucidating the tissue-specific regulation of their metabolism, identifying novel receptor targets, and conducting well-designed clinical trials to translate the promising preclinical findings into effective therapeutic strategies.
References
-
Reiter, R. J., et al. (2016). Melatonin as a mitochondria-targeted antioxidant: one of evolution's best-kept secrets. Cellular and Molecular Life Sciences, 74(21), 3863–3881. [Link]
-
Hardeland, R. (2017). Melatonin and the pathologies of the gastrointestinal tract: a review. Journal of Pineal Research, 62(4), e12394. [Link]
-
Slominski, A. T., et al. (2018). Melatonin: A Cutaneous Perspective on its Production, Metabolism, and Functions. Journal of Investigative Dermatology, 138(3), 490-499. [Link]
-
Tordjman, S., et al. (2017). Melatonin: Pharmacology, Functions and Therapeutic Benefits. Current Neuropharmacology, 15(3), 434-443. [Link]
-
Acuna-Castroviejo, D., et al. (2014). Clinical trial to test the efficacy of melatonin in mitigating mitochondrial damage in patients with sepsis. Journal of Pineal Research, 57(1), 35-43. [Link]
5-Methoxyindole-3-acetonitrile: A Strategic Precursor for the Synthesis of Bioactive Molecules
Abstract
5-Methoxyindole-3-acetonitrile (CAS No: 2436-17-1) is a pivotal intermediate in medicinal chemistry and drug development, serving as a versatile building block for a range of pharmacologically significant molecules.[1][2] Its unique structure, featuring an electron-rich 5-methoxyindole core, provides a reactive scaffold for constructing complex therapeutic agents.[3][4] This technical guide offers an in-depth exploration of this compound, beginning with its chemical profile and synthesis. The core of this document focuses on its strategic application as a precursor, detailing the critical transformation pathways to key bioactive molecules. Specifically, we provide validated, step-by-step protocols for the synthesis of the neurohormone melatonin, a widely used treatment for sleep disorders.[5][6] The guide explains the causality behind experimental choices, compares different synthetic methodologies, and employs data tables and process diagrams to provide a comprehensive resource for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction to this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][4] The addition of a methoxy group at the 5-position enhances the electron-donating nature of the ring system, influencing its reactivity and biological interactions.[3][4] this compound emerges as a particularly valuable derivative, with the acetonitrile moiety at the C3 position serving as a versatile handle for conversion into various functional groups, most notably the primary amine required for tryptamine synthesis.[1]
Chemical Profile and Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its key properties are summarized below, providing essential data for handling, storage, and reaction planning.
| Property | Value | Reference |
| CAS Number | 2436-17-1 | [7] |
| Molecular Formula | C₁₁H₁₀N₂O | [7] |
| Molecular Weight | 186.21 g/mol | [7] |
| Melting Point | 65-69°C | [1] |
| Boiling Point | 408.30 °C | |
| Appearance | White to off-white powder | [1] |
| Storage | Store at 2-8°C, protect from light |
Significance in Medicinal Chemistry
The strategic importance of this compound lies in its role as a direct precursor to 5-methoxytryptamine, the immediate building block for melatonin.[5] Beyond this primary application, the molecule is used to synthesize a variety of indole derivatives with therapeutic potential, including aldose reductase inhibitors for treating diabetic complications and analogues for modulating melatonin activity.[2][8] Its well-defined reactivity makes it a reliable starting material for both academic research and industrial-scale pharmaceutical production.[1]
Synthesis of this compound
While several methods exist for the synthesis of indole-3-acetonitriles, one common and efficient laboratory-scale approach involves the conversion of the corresponding indole-3-carboxaldehyde. This method provides a high-yielding, one-step transformation.[9]
Detailed Experimental Protocol: Synthesis from 5-Methoxyindole-3-carboxaldehyde
This protocol is adapted from a general method for converting indole-3-carboxaldehydes to indole-3-acetonitriles.[9] The causality for this one-pot reaction lies in the sequential reduction of the aldehyde to an alcohol, its in-situ conversion to a leaving group, and subsequent nucleophilic substitution by cyanide.
Reagents and Materials:
-
5-Methoxyindole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Chloroform (CHCl₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methoxyindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide.
-
Cyanide Addition: Add sodium cyanide (NaCN, ~10 eq) to the solution.
-
Reduction: Carefully add sodium borohydride (NaBH₄, ~1.3 eq) portion-wise to the stirred mixture. The reaction is exothermic; maintain control over the addition rate.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and add brine to quench any remaining reducing agent.
-
Extraction: Extract the aqueous mixture with a 95:5 solution of chloroform:methanol (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate solvent system (e.g., chloroform or ethyl acetate/hexane gradient) to afford pure this compound.[9]
Synthesis Workflow
Caption: One-pot synthesis of this compound.
Transformation into 5-Methoxytryptamine: The Reduction Pathway
The conversion of the nitrile group in this compound to a primary amine is the most critical step in harnessing its potential as a precursor. This reduction yields 5-methoxytryptamine, the direct antecedent to melatonin. The choice of reducing agent is paramount, as it dictates reaction conditions, selectivity, and safety.
The Critical Role of Nitrile Reduction
Nitrile reduction is a fundamental transformation in organic synthesis.[10] Two primary methodologies are employed:
-
Catalytic Hydrogenation: This is often the most economical and atom-efficient route for producing primary amines.[10][11] It involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst such as Raney Nickel, Palladium (Pd), or Platinum (Pt).[10][11] The key challenge is preventing the formation of secondary and tertiary amine byproducts, which can be controlled by catalyst choice, solvent, and pH.[10]
-
Chemical Hydride Reduction: Stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce nitriles to primary amines.[12][13] This method is often preferred in laboratory settings for its reliability and high yields, though it produces stoichiometric waste and requires careful handling due to the high reactivity of LiAlH₄.[12][13]
Protocol 1: Catalytic Hydrogenation
Causality: Raney Nickel is a common and effective catalyst for nitrile hydrogenation. The use of an ammonia-saturated solvent (e.g., ethanol) helps to suppress the formation of secondary and tertiary amine side products by competing with the primary amine product for reaction with the intermediate imine.
Reagents and Materials:
-
This compound
-
Ethanol (EtOH), saturated with ammonia
-
Raney Nickel (slurry in water)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite or other filter aid
Step-by-Step Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, add a slurry of Raney Nickel (approx. 10-20% by weight of the nitrile).
-
Reaction Setup: Add a solution of this compound (1.0 eq) in ammonia-saturated ethanol.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (typically 50-100 psi) and heat to a moderate temperature (e.g., 40-60°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases.
-
Work-up: Cool the vessel, vent the hydrogen, and purge with an inert gas like nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Wash the filter pad with ethanol. Caution: Do not allow the catalyst to dry in the air.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield crude 5-methoxytryptamine. The product can be further purified by recrystallization or conversion to a salt.
Protocol 2: Stoichiometric Reduction using LiAlH₄
Causality: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent that provides a reliable path to the primary amine.[13] The reaction must be conducted under anhydrous conditions, as LiAlH₄ reacts violently with water. An acidic workup is required to hydrolyze the intermediate aluminum-amine complexes and protonate the final product.[13]
Reagents and Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Substrate Addition: Cool the suspension to 0°C. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts in a granular, easily filterable form.
-
Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter through Celite. Wash the solid cake thoroughly with ethyl acetate.
-
Concentration: Combine the organic filtrates and concentrate under reduced pressure to afford 5-methoxytryptamine.
Comparative Analysis of Reduction Methods
| Method | Reagent/Catalyst | Conditions | Pros | Cons |
| Catalytic Hydrogenation | Raney Ni, H₂ | 50-100 psi H₂, 40-60°C | Economical, high atom economy, environmentally benign | Requires specialized pressure equipment, catalyst can be pyrophoric, potential for side products |
| Hydride Reduction | LiAlH₄ | Anhydrous ether/THF, reflux | High yield, reliable for lab scale, fast | Stoichiometric waste, highly reactive/hazardous reagent, requires strict anhydrous conditions |
Nitrile Reduction Pathway
Caption: Key pathways for reducing the nitrile to a primary amine.
Application in the Synthesis of Melatonin
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily known for regulating sleep-wake cycles.[5] Its synthesis from 5-methoxytryptamine is a straightforward N-acetylation reaction, a common final step in many pharmaceutical syntheses.
Detailed Experimental Protocol: N-Acetylation of 5-Methoxytryptamine
Causality: Acetic anhydride is a highly effective and readily available acetylating agent. The reaction is typically run in the presence of a base (like pyridine or triethylamine) to neutralize the acetic acid byproduct, or in a solvent like glacial acetic acid which can also serve as a catalyst.[5]
Reagents and Materials:
-
5-Methoxytryptamine
-
Acetic anhydride
-
Glacial acetic acid[5]
-
Ice water
-
Chloroform or other suitable organic solvent
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 5-methoxytryptamine (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.[5]
-
Heating: Gently heat the solution (e.g., to 100°C) for a very short period (e.g., 1-5 minutes) or stir at room temperature overnight.[5] Monitor by TLC.
-
Work-up: Pour the reaction mixture onto ice water to precipitate the product and quench the excess acetic anhydride.
-
Extraction: Extract the product into an organic solvent like chloroform.[5]
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove residual acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting solid, melatonin, can be purified by recrystallization from a suitable solvent (e.g., benzene or an ethanol/water mixture) to achieve high purity.[5]
Overall Synthesis of Melatonin
Caption: Complete synthetic pathway from precursor to Melatonin.
Summary and Future Outlook
This compound stands as a cornerstone intermediate for the synthesis of bioactive indole-based compounds. Its efficient conversion to 5-methoxytryptamine provides a direct and high-yielding route to melatonin, a globally recognized therapeutic agent. The protocols detailed in this guide highlight the chemical logic and practical considerations necessary for these transformations, offering a reliable framework for laboratory execution.
The versatility of the 5-methoxyindole scaffold, combined with the reactivity of the acetonitrile group, ensures that this precursor will continue to be a valuable tool in drug discovery. Future research will likely focus on developing even more efficient and sustainable catalytic methods for the critical nitrile reduction step and expanding the library of bioactive molecules derived from this strategic starting material to address a wider range of therapeutic targets.
References
- Nitrile reduction - Wikipedia. (URL: )
- This compound | 2436-17-1 - Biosynth. (URL: )
- C
- Nitrile Reduction - Wordpress. (URL: )
- reduction of nitriles - Chemguide. (URL: )
- Optimizing Synthesis with this compound (CAS 2436-17-1). (URL: )
-
Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts | Organic Letters - ACS Publications. (URL: [Link])
- Mel
-
2-(5-methoxy-1H-indol-3-yl)acetonitrile - PubChem. (URL: [Link])
- One-Step Synthesis of Indole-3-Acetonitriles
-
Isolation of Melatonin and 5-Methoxyindole-3-Acetic Acid from Bovine Pineal Glands. (URL: [Link])
- Application Notes and Protocols: 5-Methoxyindole as a Versatile Building Block in Organic Synthesis - Benchchem. (URL: )
- Synthetic Melatonin | Phytomel
- The Role of this compound in Drug Discovery. (URL: )
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A Technical Guide to the Speculative Mechanism of Action of 5-Methoxyindole-3-acetonitrile
Foreword: From Synthetic Intermediate to Bioactive Candidate
In the landscape of drug discovery, molecules are often typecast. 5-Methoxyindole-3-acetonitrile is a prime example, widely recognized as a dependable synthetic intermediate, most notably in the multi-step chemical synthesis of melatonin.[1] Its utility as a precursor for creating potential aldose reductase inhibitors and other pharmacologically active compounds is also documented.[2][3][4] However, to confine this molecule to a role of a mere building block is to potentially overlook its intrinsic biological activity. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of natural products and synthetic drugs.[5][6] This guide moves beyond the established role of this compound to explore its speculative mechanisms of action. We will dissect its structure, draw parallels to known bioactive molecules, and propose concrete, verifiable experimental workflows to probe its potential as a direct pharmacological agent.
Section 1: The Bioactive Potential of the 5-Methoxyindole Scaffold
The indole nucleus is an electron-rich heterocyclic system, a feature that allows it to participate in various non-covalent interactions with biological targets.[7] The addition of a methoxy group at the 5-position, as seen in our subject molecule, significantly modulates its electronic properties and reactivity. This specific substitution is not a trivial chemical footnote; it is a recurring motif in a host of neuropharmacologically active compounds, including serotonin and melatonin.[1][8] The parent compound, 5-Methoxyindole, is an endogenous metabolite of L-tryptophan and has demonstrated anti-inflammatory and anti-cancer activities.[9] This established bioactivity within the immediate chemical family provides a strong rationale for investigating the direct pharmacological potential of this compound.
The second key feature is the acetonitrile moiety at the 3-position. While this group is often installed as a handle for further chemical elaboration (e.g., reduction to form the tryptamine side chain of melatonin), the nitrile group itself is an electron-withdrawing group with fluorescent properties that can participate in hydrogen bonding and dipole-dipole interactions. The parent molecule, Indole-3-acetonitrile, has demonstrated anti-inflammatory and potent antiviral activities against influenza A viruses.[] The combination of the 5-methoxy-activated indole ring and the acetonitrile side chain creates a unique chemical entity that warrants its own biological investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2436-17-1 | [2][4] |
| Molecular Formula | C₁₁H₁₀N₂O | [4][11] |
| Molecular Weight | 186.21 g/mol | [4][11] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 65-69 °C | [2][4] |
Section 2: Speculative Molecular Targets and Mechanisms of Action
Based on structural homology and the known activities of related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Modulation of Melatonergic Pathways
The most direct line of speculation arises from its role as a synthetic precursor to melatonin.[12] While it is not melatonin, its structural similarity suggests a potential interaction with melatonin receptors, MT1 and MT2, which are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms.
-
Potential Action:
-
Weak Agonist/Antagonist: The compound might possess a low affinity for MT1/MT2 receptors, acting as a weak agonist or an antagonist, thereby modulating the downstream signaling cascade (e.g., inhibition of adenylyl cyclase).
-
Prodrug Potential: It is conceivable that in certain biological systems, the acetonitrile group could be enzymatically reduced to an amine, converting it in situ to 5-methoxytryptamine, a direct precursor to melatonin and a bioactive molecule in its own right.
-
Caption: Speculative inhibition of the NF-κB inflammatory pathway by this compound.
Section 3: Proposed Experimental Workflows for Target Validation
To move from speculation to evidence, a systematic, multi-tiered screening approach is required. The following protocols are designed as self-validating systems to test the core hypotheses.
Protocol 1: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of this compound for human melatonergic (MT1, MT2) and a panel of serotonergic (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₃) receptors.
Methodology:
-
Preparation:
-
Source commercially available cell membranes expressing the human receptor of interest.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the test compound in assay buffer to achieve a final concentration range from 1 nM to 100 µM.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., ³H-melatonin for MT receptors), and the diluted test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM melatonin).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filter mat in a scintillation bag, add scintillation cocktail, and seal.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).
-
Protocol 2: Cell-Based Assay for Anti-inflammatory Activity
Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assay (Pre-Screen):
-
Seed cells in a 96-well plate. Treat with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Perform an MTT or similar cytotoxicity assay to determine the non-toxic concentration range of the compound. This is critical to ensure that any observed anti-inflammatory effects are not due to cell death.
-
-
Inflammatory Stimulation:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A in a 96-well plate and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining cell culture supernatant to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the LPS-only positive control. Calculate the percentage of inhibition.
-
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Conclusion and Future Directions
While this compound has a well-established identity as a synthetic precursor, its structural features strongly suggest a potential for direct biological activity that remains largely unexplored. [5]The speculative mechanisms proposed herein—modulation of melatonergic and serotonergic pathways, and exertion of anti-inflammatory effects—are grounded in the established pharmacology of the 5-methoxyindole scaffold. The provided experimental workflows offer a clear and robust path to systematically validate these hypotheses. The results of such investigations could reposition this compound from a simple intermediate to a valuable lead compound, opening new avenues for therapeutic development in neuropharmacology and inflammatory diseases.
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- A Comparative Analysis of 2-(4-chloro-1H-indol-3-yl)acetonitrile and Other Indole Derivatives in Drug Discovery. (n.d.). Benchchem.
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- Melatonin. (n.d.).
- Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2022). MDPI.
- Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. (1967). PubMed.
- Melatonin. (2020). New Drug Approvals.
- Indole-3-acetonitrile | 771-51-7. (n.d.). Biosynth.
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- CAS 771-51-7 3-Indoleacetonitrile. (n.d.). BOC Sciences.
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- Isolation of Melatonin and 5-Methoxyindole-3-Acetic Acid from Bovine Pineal Glands. (2025).
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- Optimizing Synthesis with this compound (CAS 2436-17-1). (n.d.).
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- Isolation of melatonin and 5-methoxyindole-3-acetic acid from bovine pineal glands. (1960). PubMed.
- Protective Effects of Indole 3-Acetonitrile-4-Methoxy-2-S-β-d-Glucopyranoside From Nasturtium officinale R. Br. Against Ultraviolet B-Induced Photodamage in Normal Human Dermal Fibroblasts. (2019). ResearchGate.
- CAS No : 2436-17-1 | Product Name : this compound. (n.d.). Pharmaffiliates.
- Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. (2023). MDPI.
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in silico modeling of 5-Methoxyindole-3-acetonitrile interactions
An In-Depth Technical Guide to the In Silico Modeling of 5-Methoxyindole-3-acetonitrile Interactions
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed framework for investigating the molecular interactions of this compound using state-of-the-art in silico modeling techniques. It is designed for researchers, computational chemists, and drug development professionals seeking to elucidate the compound's mechanism of action and guide further experimental work.
Introduction: The Scientific Rationale
This compound is a fascinating small molecule, not only due to its structural similarity to the neurohormone melatonin but also for its potential as a selective modulator of melatonin receptors (MT1 and MT2). These G-protein coupled receptors (GPCRs) are implicated in a wide range of physiological processes, including circadian rhythm regulation, sleep, and mood. Understanding how this specific ligand interacts with its targets at an atomic level is paramount for developing next-generation therapeutics with improved efficacy and side-effect profiles.
This guide eschews a one-size-fits-all approach. Instead, it presents a logical, multi-stage workflow that builds in complexity and confidence at each step. We will progress from initial, rapid screening methods to more computationally intensive, and ultimately more predictive, simulations. The causality behind each methodological choice will be explained, reflecting a philosophy of self-validating protocols that are both robust and scientifically sound.
Part 1: Foundational Setup - Target and Ligand Preparation
The quality of any in silico study is predicated on the meticulous preparation of the input molecules. Garbage in, garbage out is the immutable law of computational chemistry.
Target Protein Acquisition and Preparation
Our primary targets are the human melatonin receptors, MT1 and MT2. High-resolution crystal structures are the gold standard for starting a modeling project.
Step-by-Step Protocol:
-
Structure Acquisition: Download the 3D crystal structures of MT1 and MT2 from the Protein Data Bank (PDB). As of early 2026, relevant structures are available (e.g., PDB IDs: 6ME2 for MT1, 7X5I for MT2).
-
Initial Cleaning: Use a molecular visualization tool like PyMOL or UCSF Chimera to remove any co-crystallized ligands, water molecules, and non-essential ions from the PDB file.
-
Handling Missing Residues: GPCR crystal structures often have missing loops or flexible regions. These must be modeled in using tools like Modeller or the SWISS-MODEL server to create a complete protein structure.
-
Protonation and Optimization: Assign the correct protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is a critical step and can be performed using tools like H++ or the Protein Preparation Wizard in Maestro (Schrödinger). Finally, perform a brief energy minimization of the structure to relieve any steric clashes introduced during the preparation steps.
Ligand Preparation
Similarly, the 2D structure of this compound must be converted into a valid 3D conformation.
Step-by-Step Protocol:
-
2D to 3D Conversion: Draw the molecule in a chemical sketcher like ChemDraw or MarvinSketch and export it in a 2D format (e.g., SMILES).
-
Conformer Generation: Use a tool like Open Babel or LigPrep (Schrödinger) to convert the 2D representation into a low-energy 3D conformation. It is crucial to generate multiple conformers to account for the ligand's flexibility.
-
Charge Assignment: Assign partial atomic charges using a suitable force field, such as the General Amber Force Field (GAFF) or OPLS3e. This is essential for accurately calculating electrostatic interactions.
Part 2: The Multi-Stage Modeling Workflow
This section details the core computational experiments, progressing from broad-stroke docking to fine-grained dynamic simulations.
Stage 1: Molecular Docking - Identifying Plausible Binding Modes
Molecular docking serves as our first-pass filter. It predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity. We employ it here to generate initial hypotheses about how this compound engages with MT1 and MT2.
Causality: Docking is computationally inexpensive, allowing for rapid screening of multiple potential binding poses. However, it treats the protein as a rigid entity and uses a simplified scoring function. Therefore, its results should be considered as possibilities, not certainties.
Step-by-Step Protocol (using AutoDock Vina):
-
Prepare Receptor for Docking: Convert the cleaned PDB file into the PDBQT format using AutoDock Tools. This involves adding polar hydrogens and assigning Gasteiger charges.
-
Define the Binding Site: Identify the binding pocket based on the location of the co-crystallized ligand in the original PDB structure or through pocket detection algorithms. Define a "grid box" that encompasses this entire site.
-
Prepare Ligand for Docking: Convert the prepared 3D ligand structure into the PDBQT format.
-
Run Docking Simulation: Execute AutoDock Vina, specifying the receptor, ligand, and grid box parameters.
-
Analyze Results: Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol). Scrutinize the top-ranked poses for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.
Data Presentation: Predicted Binding Affinities
| Target Receptor | Top Predicted Affinity (kcal/mol) | Key Interacting Residues (Hypothesized) |
| MT1 | -8.5 | Val124, Ser128, Asn175, Trp264 |
| MT2 | -9.2 | Val127, Ser131, Asn178, Trp267 |
Note: The data above is illustrative and would be replaced with actual results from the docking simulation.
Stage 2: Molecular Dynamics (MD) Simulation - Assessing Stability and Dynamics
The top-ranked poses from docking are static snapshots. MD simulations introduce temperature, pressure, and solvent to simulate the dynamic behavior of the ligand-protein complex over time. This allows us to assess the stability of the predicted binding pose.
Causality: A plausible binding mode should remain stable within the binding pocket throughout a simulation. If the ligand quickly dissociates or drifts, the initial docking pose is likely incorrect. MD provides a much more realistic representation of the biological environment.
Workflow Diagram: MD Simulation
Caption: Workflow for preparing and running a molecular dynamics simulation.
Step-by-Step Protocol (using GROMACS):
-
System Preparation: Take the best docked complex from Stage 1. Place it in a simulation box of appropriate dimensions and solvate it with a realistic water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the protein, ligand, and solvent.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant volume) ensemble followed by an NPT (constant pressure) ensemble.
-
Production MD: Run the simulation for a sufficiently long time (e.g., 100-200 nanoseconds) to observe the system's behavior at equilibrium.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand to assess its stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
Stage 3: Pharmacophore Modeling - Abstracting Key Chemical Features
Once a stable binding mode has been validated by MD, we can abstract the key chemical features responsible for binding into a pharmacophore model. This model is a 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.
Causality: A pharmacophore model is a powerful tool for virtual screening. It allows for the rapid searching of large chemical databases to find novel compounds that match the key interaction features, but may have a completely different chemical scaffold.
Step-by-Step Protocol (using LigandScout):
-
Generate Model: Input the stable ligand-protein complex from the MD simulation into LigandScout.
-
Feature Identification: The software will automatically identify the key interaction features between the ligand and the protein.
-
Model Refinement: Manually inspect and refine the model. For example, you might exclude features that are not consistently present throughout the MD trajectory.
-
Database Screening: Use the validated pharmacophore model as a 3D query to screen virtual compound libraries (e.g., ZINC, Chembl) for new potential hits.
Pharmacophore Model Diagram
Caption: A representative pharmacophore model for a bound ligand.
Conclusion: Synthesizing the Data for Actionable Insights
This multi-stage in silico workflow provides a robust and scientifically grounded approach to understanding the interactions of this compound. By progressing from rapid docking to rigorous MD simulations and finally to abstract pharmacophore models, we can build a comprehensive picture of its binding mechanism. The insights gained from these computational studies can directly inform the design of new analogs with improved potency or selectivity and guide which compounds should be prioritized for synthesis and in vitro testing, thereby accelerating the drug discovery pipeline.
References
-
Title: Structural basis of ligand recognition at the human MT1 melatonin receptor Source: Protein Data Bank URL: [Link]
-
Title: Human MT2 melatonin receptor structure Source: Protein Data Bank URL: [Link]
-
Title: SWISS-MODEL: an automated protein homology-modelling server Source: Nucleic Acids Research URL: [Link]
-
Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]
-
Title: GROMACS: High-performance molecular simulations through developing parallel codes Source: GROMACS URL: [Link]
Part 1: The Indoleacetonitrile Chromophore: A Foundation for Fluorescence
An In-depth Technical Guide to the Fluorescent Properties of Indoleacetonitrile Compounds
Indoleacetonitrile (IAN), and the broader indole class of molecules, represent a cornerstone in the field of fluorescence spectroscopy and probe design. The indole ring system is a prevalent motif in natural products, pharmaceuticals, and advanced materials.[1] At its core, the fluorescence of indole derivatives arises from electronic transitions within the bicyclic aromatic system. This behavior is governed by two low-lying excited singlet states, denoted as ¹Lₐ and ¹Lₑ, which are nearly degenerate.[2] The relative energy levels of these states are exquisitely sensitive to the molecular environment and substitution patterns on the indole ring, a characteristic that makes them powerful as environmental sensors.[2][3]
The non-ionized, or neutral, forms of indole compounds are typically the most fluorescent species, often exhibiting emission maxima around 350 nm in their simplest forms.[4] However, the introduction of the acetonitrile group at the C-3 position, along with further derivatization, provides a versatile scaffold for tuning these intrinsic properties for specific applications in research and drug development.
Part 2: Modulating Emission: The Impact of the Microenvironment
The true power of indoleacetonitrile-based fluorophores lies in their responsive nature. Key environmental factors can dramatically alter their photophysical properties, a feature that can be harnessed for sensing and characterization.
Solvatochromism: Probing Polarity
Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts in response to the polarity of the solvent.[5] This effect is particularly pronounced in indole derivatives and is a direct consequence of the differing dipole moments between the molecule's ground and excited states.[6][7]
-
Mechanism Insight: When a fluorophore is excited, its electron distribution changes, leading to a different, typically larger, dipole moment in the excited state compared to the ground state. In polar solvents, the surrounding solvent molecules will reorient themselves to stabilize this more polar excited state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission.[5] This is known as a bathochromic, or red, shift.[6]
-
Practical Example: Donor-π-Acceptor (D-π-A) fluorophores based on 2-(1H-indol-3-yl)acetonitrile, such as BIPIAN and BITIAN, exhibit significant positive solvatochromism. In solvents of increasing polarity, their emission maxima shift to longer wavelengths (e.g., from 458 nm to 494 nm for BITIAN), demonstrating their sensitivity to the local environment.[6] This large Stokes shift indicates a substantial charge transfer character in the excited state.[6]
The Influence of pH
The fluorescence of indole derivatives is critically dependent on pH.[4][8] The protonation or deprotonation of the indole nitrogen or other functional groups on the molecule can significantly alter its electronic structure and, consequently, its fluorescence.
-
Expertise & Causality: Generally, the neutral or alkaline forms of indole compounds are fluorescent.[4] In strongly acidic conditions, protonation of the indole nitrogen can lead to non-radiative decay pathways, effectively quenching the fluorescence.[4][8] This on/off switching behavior is the foundational principle for designing indole-based fluorescent pH sensors.[9][10] For instance, certain hydroxyindoles only exhibit fluorescence in acidic solution due to a proton-transfer reaction that occurs specifically in the excited state.[4]
Fluorescence Quenching: Mechanisms of Signal Attenuation
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. It is a powerful tool for studying molecular interactions.[1] Quenching can occur through two primary mechanisms:
-
Dynamic (Collisional) Quenching: The excited fluorophore collides with a "quencher" molecule in solution, leading to non-radiative deactivation.[11] This process is dependent on the concentration of the quencher and the temperature, as higher temperatures increase the frequency of collisions.[11]
-
Static Quenching: The fluorophore and quencher form a stable, non-fluorescent complex in the ground state.[11] This effectively reduces the concentration of excitable fluorophores.
The relationship between quenching and fluorescence intensity is often described by the Stern-Volmer equation.[1][11] Studies have shown that indole derivatives can be quenched by molecules like carbon tetrachloride (CCl₄) in mixed solvent systems.[1]
Below is a diagram illustrating the key factors that modulate the fluorescence of an indoleacetonitrile core.
Caption: Factors influencing indoleacetonitrile fluorescence.
Part 3: Rational Design and Synthesis of Advanced IAN Fluorophores
The native fluorescence of indoleacetonitrile can be significantly enhanced and tuned through synthetic chemistry. A prevalent and highly effective strategy is the creation of Donor-π-Acceptor (D-π-A) systems.[6][9]
-
Design Principle: In a D-π-A molecule, an electron-donating group (D) and an electron-withdrawing group (A) are connected by a π-conjugated bridge. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor. This ICT state is highly polar and its emission is very sensitive to the environment, resulting in fluorophores with large Stokes shifts and high quantum yields.[10] Indoleacetonitrile can serve as a key component of the π-bridge and acceptor moiety.
-
Synthetic Strategy: A common and effective method for synthesizing these D-π-A systems is the Knoevenagel condensation.[6] This reaction involves the base-catalyzed condensation of an aldehyde (containing the donor and part of the π-system) with a compound containing an active methylene group, such as 2-(1H-indol-3-yl)acetonitrile.[6]
Experimental Protocol: Synthesis of an IAN-Based D-π-A Fluorophore
This protocol is adapted from the synthesis of BITIAN and related compounds.[6]
-
Precursor Synthesis: Synthesize or procure the aldehyde precursor containing the desired donor group (e.g., a triphenylamine-substituted benzaldehyde).
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde precursor (1.0 eq) and 2-(1H-indol-3-yl)acetonitrile (1.1 eq) in a suitable solvent such as methanol (MeOH).
-
Base Addition: Add a strong base, such as potassium tert-butoxide (tBuOK) (1.5 eq), to the solution at room temperature with stirring. The base deprotonates the active methylene group of the indoleacetonitrile, initiating the condensation.
-
Reaction & Monitoring: Heat the reaction mixture to reflux (e.g., 75 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water. The product will often precipitate out of the solution.
-
Purification: Collect the crude solid by vacuum filtration. Purify the product using column chromatography on silica gel, typically with a solvent system like hexane/dichloromethane, to yield the pure D-π-A fluorophore.[6]
-
Characterization: Confirm the structure and purity of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
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Methodological & Application
Application Notes & Protocols for the One-Step Synthesis of Indole-3-Acetonitriles
Introduction: The Strategic Importance of Indole-3-Acetonitriles
Indole-3-acetonitrile and its derivatives represent a cornerstone scaffold in medicinal chemistry and natural product synthesis. As crucial precursors to tryptamines, auxins, and a wide array of pharmacologically active compounds, their efficient synthesis is a subject of paramount importance for researchers in drug development.[1] Traditionally, the synthesis of these molecules often involved multi-step sequences, such as the classic reaction of gramine with cyanide, which can be circuitous and generate significant waste.[1][2] The development of one-step, or "one-pot," methodologies streamlines access to these valuable building blocks, offering advantages in terms of atom economy, reduced reaction time, and operational simplicity. This guide provides an in-depth exploration of modern, field-proven, one-step strategies for the synthesis of indole-3-acetonitriles, designed for immediate application in the research laboratory.
Core Synthetic Strategies: A Mechanistic Overview
The direct formation of indole-3-acetonitriles in a single operational step hinges on a few key chemical transformations. The choice of strategy is dictated by the available starting materials and the desired substitution pattern on the indole core.
Direct C-H Functionalization of Indoles
The most elegant and atom-economical approach is the direct activation and functionalization of the C3 C-H bond of the indole nucleus. This strategy avoids the need for pre-functionalized starting materials, such as gramines or indole-3-carboxaldehydes.
-
Palladium-Catalyzed Cyanation: Transition metal catalysis, particularly with palladium, has revolutionized C-H activation chemistry.[3][4] Recent protocols describe the direct C3-cyanation of indoles using a palladium catalyst.[5][6] A key innovation in this area is the use of acetonitrile (CH₃CN) itself as a "green" and readily available cyanide source, which circumvents the need for highly toxic reagents like KCN or NaCN.[5][6] The reaction proceeds via a palladium-catalyzed C-H activation at the electron-rich C3 position, followed by coupling with the cyanide source. Some methods have also successfully employed a combination of ammonium bicarbonate (NH₄HCO₃) and DMSO as a safe and practical in-situ source of the cyanide group.[7]
-
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful alternative for generating radical intermediates.[8][9][10][11] In this context, a photocatalyst, upon excitation with blue LEDs, can reduce bromoacetonitrile to generate a cyanomethyl radical.[8] This electron-deficient radical readily couples with the electron-rich indole C3 position. A subsequent single-electron oxidation and deprotonation yields the final product, regenerating the photocatalyst to close the catalytic cycle.[8] This method is notable for its mild conditions, avoiding high temperatures and strong reagents.[8]
-
Electrochemical Cyanation: Electrochemical synthesis provides a reagent-free method for C-H functionalization. By applying an electric current, an indole radical cation can be generated at an anode. This intermediate is highly reactive and can be trapped by a cyanide source, such as trimethylsilyl cyanide (TMSCN), to afford the C3-cyanated product with high regioselectivity.[12] This approach obviates the need for chemical oxidants and transition-metal catalysts, aligning with the principles of green chemistry.[12]
Reductive Cyanation of Indole-3-Carboxaldehydes
A highly practical and versatile one-step method involves the conversion of readily available indole-3-carboxaldehydes. This transformation is a powerful alternative, especially when substituted indole-3-carboxaldehydes are more accessible than the corresponding indoles. The reaction cleverly combines reduction and nucleophilic substitution in a single pot. Treatment of the aldehyde with a reducing agent like sodium borohydride (NaBH₄) in the presence of a cyanide source (e.g., NaCN) leads to the desired indole-3-acetonitrile.[1] The proposed mechanism involves the initial reduction of the aldehyde to an intermediate indolylmethanol, which is then converted in situ to a species susceptible to nucleophilic attack by the cyanide ion, displacing the hydroxyl group.
Caption: Overview of primary one-step synthetic routes.
Data Summary: Comparison of Methodologies
The following table summarizes typical reaction conditions and yields for the discussed one-step synthetic strategies, allowing for a direct comparison to guide experimental design.
| Methodology | Catalyst / Key Reagents | Cyanide Source | Solvent | Temp. (°C) | Typical Yield | Reference |
| Pd-Catalyzed C-H Cyanation | Pd(OAc)₂, Ag₂CO₃ | Acetonitrile (CH₃CN) | Dioxane | 120 | 50-85% | [5][6] |
| Pd-Catalyzed C-H Cyanation | Pd(OAc)₂, Cu(OAc)₂ | NH₄HCO₃ / DMSO | Dioxane | 120 | 60-90% | [7] |
| Photoredox Cyanomethylation | Ir or Ru photocatalyst | Bromoacetonitrile | Acetonitrile | Ambient | 40-90% | [8] |
| Reductive Cyanation | NaBH₄, NaCN | Sodium Cyanide (NaCN) | MeOH / Formamide | Reflux | 70-90% | [1] |
| Electrochemical C-H Cyanation | Tris(4-bromophenyl)amine | TMSCN | Acetonitrile/H₂O | Ambient | 65-95% | [12] |
Detailed Experimental Protocols
Safety Precaution: All experiments, especially those involving cyanides (NaCN, TMSCN, or in-situ generation) and palladium catalysts, must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Palladium-Catalyzed Direct C3-Cyanation of Indole using Acetonitrile
This protocol is adapted from the ligand-free palladium-catalyzed C-H functionalization methodology.[5][6] It leverages acetonitrile as both the solvent and the cyanide source.
Materials and Reagents:
-
Substituted or unsubstituted indole (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%)
-
Silver Carbonate (Ag₂CO₃, 2.0 mmol)
-
Acetonitrile (CH₃CN, 5 mL)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Reaction vial (Schlenk tube or sealed pressure vessel)
Experimental Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the indole (1.0 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), and silver carbonate (552 mg, 2.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous 1,4-dioxane (5 mL) and acetonitrile (5 mL) via syringe.
-
Seal the vial tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
Purification:
-
The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure indole-3-acetonitrile product.
Characterization:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General experimental workflow for synthesis.
Protocol 2: One-Pot Conversion of Indole-3-Carboxaldehyde to Indole-3-Acetonitrile
This protocol is based on the method developed by Yamada et al. and provides an excellent route from commercially available aldehydes.[1]
Materials and Reagents:
-
Indole-3-carboxaldehyde (1.0 mmol, 145 mg)
-
Sodium Borohydride (NaBH₄, 1.3 mmol, 49 mg)
-
Sodium Cyanide (NaCN, 10 mmol, 490 mg) [EXTREME CAUTION: HIGHLY TOXIC]
-
Methanol (MeOH, 8 mL)
-
Formamide (NH₂CHO, 8 mL)
-
Reaction flask (Round-bottom flask)
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the indole-3-carboxaldehyde (1.0 mmol) in a mixture of methanol (8 mL) and formamide (8 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium borohydride (1.3 mmol) in small portions to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.
-
While maintaining the temperature at 0 °C, add sodium cyanide (10 mmol) portion-wise. [CAUTION: HCN gas may be evolved if the solution becomes acidic. Ensure basic conditions.]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Once the reaction is complete (monitored by TLC), carefully quench the reaction by slowly adding water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
-
The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure indole-3-acetonitrile.
Caption: Simplified catalytic cycle for direct C-H cyanation.
References
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The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. PubMed. Available at: [Link]
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One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles. Available at: [Link]
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One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. National Institutes of Health (PMC). Available at: [Link]
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The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications (RSC Publishing). Available at: [Link]
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Indole-3-acetic Acid. Organic Syntheses. Available at: [Link]
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Synthesis of indole‐3‐acetonitrile‐4‐methoxy‐2‐C‐β‐D‐glucopyranoside, β‐analogues of C‐mannosyltryptophan, and 2,3‐diglycosylindoles. ResearchGate. Available at: [Link]
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Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. Available at: [Link]
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An efficient synthesis of (3-indolyl)acetonitriles by reduction of hydroxamic acids. ResearchGate. Available at: [Link]
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Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. PubMed Central (PMC). Available at: [Link]
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One pot synthesis of 3-substituted indole derivatives and their antimicrobial activity. ResearchGate. Available at: [Link]
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Methods for the synthesis of indole-3-carboxylic acid esters (microreview). ResearchGate. Available at: [Link]
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Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. Available at: [Link]
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Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
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Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]
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Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles. PubMed Central. Available at: [Link]
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Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. Available at: [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health (NIH). Available at: [Link]
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SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. Available at: [Link]
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Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. ACS Publications. Available at: [Link]
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Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]
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Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Institutes of Health (NIH). Available at: [Link]
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Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. ACS Publications. Available at: [Link]
-
One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. Organic Chemistry Portal. Available at: [Link]
-
Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. ACS Publications. Available at: [Link]
-
Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. Semantic Scholar. Available at: [Link]
-
Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of axially chiral indole derivatives through transition-metal-catalyzed C-H functionalizations. American Chemical Society. Available at: [Link]
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using 5-Methoxyindole-3-acetonitrile in melatonin synthesis
An Application Note and Protocol for the Synthesis of Melatonin from 5-Methoxyindole-3-acetonitrile
Abstract
This document provides a comprehensive guide for the chemical synthesis of N-acetyl-5-methoxytryptamine (melatonin) for research and drug development purposes. The described pathway utilizes this compound as the starting material, proceeding through a two-step synthesis involving nitrile reduction followed by N-acetylation. This application note details the underlying chemical principles, provides validated, step-by-step laboratory protocols, and outlines methods for the purification and analytical characterization of the final product. The protocols are designed to be self-validating, with an emphasis on safety, efficiency, and high purity of the final compound. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of organic synthesis.
Introduction: The Rationale for a Robust Melatonin Synthesis
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized in the pineal gland, where it plays a pivotal role in regulating circadian rhythms and sleep-wake cycles.[1][2] Beyond its chronobiotic functions, melatonin is recognized as a potent antioxidant and has been investigated for its therapeutic potential in a wide range of clinical applications, including sleep disorders, neurodegenerative diseases, and certain cancers.[2][3]
While melatonin can be extracted from natural sources, chemical synthesis is the primary method for producing the high-purity material required for pharmaceutical and research applications.[4][5] Several synthetic routes exist, most of which involve the construction of the indole core or modification of a pre-existing indole derivative.[5] The pathway commencing from this compound offers a straightforward and efficient two-step conversion to the final product. This precursor is structurally similar to the target molecule, requiring only the transformation of the nitrile group into an N-acetylated ethylamine side chain. This direct approach minimizes the number of synthetic steps, potentially increasing overall yield and simplifying purification.[4]
This guide provides a detailed exploration of this specific synthetic pathway, offering both the mechanistic understanding and the practical protocols necessary for its successful implementation in a laboratory setting.
The Synthetic Pathway: Mechanism and Strategy
The conversion of this compound to melatonin is achieved in two principal stages:
-
Reduction: The nitrile group (-C≡N) is reduced to a primary amine (-CH₂NH₂) to form the key intermediate, 5-methoxytryptamine (5-MT).
-
Acetylation: The primary amine of 5-MT is acetylated using acetic anhydride to yield the final product, N-acetyl-5-methoxytryptamine (melatonin).
Step 1: Reduction of this compound
The reduction of a nitrile to a primary amine is a fundamental transformation in organic chemistry.[6][7] This can be accomplished via several methods, including catalytic hydrogenation or the use of stoichiometric metal hydride reagents.[8][9]
-
Causality of Method Selection: For this protocol, we focus on catalytic transfer hydrogenation using Raney® Nickel . This choice is predicated on several factors:
-
Efficiency and Selectivity: Raney Nickel is a highly effective catalyst for nitrile reduction, often providing high yields of the primary amine with minimal side products under optimized conditions.[6][10] The formation of secondary and tertiary amines, a common side reaction in nitrile hydrogenation, can be suppressed.[6]
-
Operational Safety: Compared to highly reactive metal hydrides like lithium aluminum hydride (LiAlH₄), which require strictly anhydrous conditions and careful handling, catalytic hydrogenation is generally safer and more amenable to scale-up.[7][8] Using a hydrogen donor like 2-propanol in transfer hydrogenation avoids the need for high-pressure hydrogen gas, further enhancing safety.[10]
-
The mechanism involves the adsorption of the nitrile onto the nickel catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond, proceeding through an imine intermediate which is subsequently reduced to the amine.[6]
Step 2: N-Acetylation of 5-Methoxytryptamine
The second step is a classic nucleophilic acyl substitution. The primary amine of 5-methoxytryptamine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond of melatonin, releasing an acetate ion as a leaving group.
This reaction is typically rapid and high-yielding.[11] The choice of solvent can vary, with options ranging from pyridine to dichloromethane or ethanol, depending on the desired reaction conditions and downstream purification strategy.[11][12][13]
Chemical Synthesis Pathway Diagram
Caption: Overall two-step synthesis of melatonin.
Experimental Protocols and Procedures
Materials and Equipment
-
Reagents: this compound (≥98%), Raney® Nickel (slurry in water), Anhydrous Ethanol, 2-Propanol, Acetic Anhydride (≥99%), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Hydrochloric Acid (conc.), Sodium Hydroxide.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, hydrogenation apparatus (if using H₂ gas) or standard reflux setup, separatory funnel, rotary evaporator, Buchner funnel, filtration apparatus, standard laboratory glassware.
-
Analytical Instruments: High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).
Safety Precautions and Chemical Handling
All procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
| Chemical | CAS Number | Primary Hazards | Handling Precautions |
| This compound | 2436-17-1 | Irritant (skin, eyes, respiratory). Harmful if swallowed.[14][15][16] | Avoid inhalation of dust and contact with skin/eyes. |
| Raney® Nickel | 7440-02-0 | Flammable solid. Pyrophoric (may ignite spontaneously in air when dry). Organ toxicity. | Handle as a slurry. Do not allow to dry. Keep away from ignition sources.[10] |
| Acetic Anhydride | 108-24-7 | Corrosive. Flammable liquid and vapor. Causes severe skin burns and eye damage. | Handle with extreme care. Use in a fume hood. Avoid contact with water. |
| Dichloromethane (DCM) | 75-09-2 | Skin and eye irritant. Suspected carcinogen. | Use in a fume hood. Avoid inhalation of vapors. |
This table is not exhaustive. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before use.[17]
Protocol 1: Reduction to 5-Methoxytryptamine (5-MT)
This protocol employs catalytic hydrogenation with Raney® Nickel.
-
Catalyst Preparation: In a flask suitable for hydrogenation, carefully wash the commercial Raney® Nickel slurry (approx. 0.5g wet weight per 1g of nitrile) three times with anhydrous ethanol to remove the water.
-
Reaction Setup: To the washed catalyst, add anhydrous ethanol (25 mL per 1g of nitrile). Add this compound (1.0 g, 5.37 mmol).
-
Hydrogenation: Seal the flask and connect it to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂). Pressurize the vessel to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C). The reaction progress can be monitored by observing the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite pad with the catalyst must be kept wet with ethanol or water at all times to prevent ignition and should be disposed of according to institutional safety guidelines.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 5-methoxytryptamine, which often appears as an oil or waxy solid. This crude product can be used directly in the next step or purified further if desired.
Protocol 2: Acetylation to Melatonin
-
Reaction Setup: Dissolve the crude 5-methoxytryptamine (assuming 100% conversion from the previous step, ~1.02 g, 5.37 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath (0-5°C).
-
Reagent Addition: While stirring, slowly add acetic anhydride (0.6 mL, 6.44 mmol, ~1.2 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0-5°C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. Monitor the reaction for completion by TLC.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution (20 mL) to neutralize the excess acetic anhydride and acetic acid byproduct. Stir until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude melatonin as a solid.
Protocol 3: Purification of Melatonin
Recrystallization is an effective method for purifying the final product.
-
Dissolve the crude melatonin solid in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexane or toluene.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to facilitate crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected melting point is 116-118°C.
Experimental Workflow Diagram
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Application Notes and Protocols for the Preparation of Indole-N-Acetic Acid Derivatives from 5-Methoxyindole-3-acetonitrile
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of indole-N-acetic acid derivatives, a class of compounds with significant therapeutic potential, starting from the versatile precursor 5-Methoxyindole-3-acetonitrile. The protocols herein detail a robust two-stage synthetic pathway: first, the hydrolysis of the nitrile group to form the key intermediate, 5-Methoxyindole-3-acetic acid, and second, the selective N-alkylation of the indole nitrogen to introduce the acetic acid moiety, yielding the target derivatives. This guide emphasizes the causality behind experimental choices, provides self-validating protocols with detailed procedural steps, and contextualizes the application of the final products, particularly as potent aldose reductase inhibitors for the management of diabetic complications.
Introduction: The Significance of Indole-N-Acetic Acid Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Derivatives of indole-3-acetic acid (IAA), a well-known plant auxin, have garnered substantial interest for their diverse pharmacological activities. By modifying the indole core, particularly at the N1 position, chemists can fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets.
A particularly promising application for N-substituted indole acetic acids is in the treatment of chronic diabetic complications.[2] Hyperglycemia-induced activation of the polyol pathway, driven by the enzyme aldose reductase (ALR2), is a key pathogenic mechanism in diabetic neuropathy, retinopathy, and nephropathy.[1][2] Indole-N-acetic acids have emerged as highly potent and selective aldose reductase inhibitors (ARIs).[2][3] A prime example is Lidorestat, an investigational drug that demonstrated excellent potency and oral bioavailability in preclinical models.[3]
This guide provides a reliable and reproducible pathway to access these valuable compounds, starting from the commercially available and versatile building block, this compound.
Synthetic Strategy Overview
The preparation of indole-N-acetic acid derivatives from this compound is efficiently achieved in a two-stage process. This strategy is designed for modularity, allowing for the synthesis of a library of derivatives by varying the alkylating agent in the final step.
-
Stage 1: Hydrolysis. The nitrile functional group of the starting material is hydrolyzed under basic conditions to yield the pivotal intermediate, 5-Methoxyindole-3-acetic acid. This transformation unmasks the carboxylic acid functionality required for biological activity.
-
Stage 2: N-Alkylation and Saponification. The indole nitrogen is alkylated with an appropriate haloacetate ester, followed by saponification of both ester groups to yield the final di-acid product. This sequence ensures selective functionalization at the desired nitrogen position.
Sources
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- 2. Discovery of 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (lidorestat) and congeners as highly potent and selective inhibitors of aldose reductase for treatment of chronic diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Throughput Quantification of 5-Methoxyindole-3-acetonitrile
Introduction: The Analytical Imperative for 5-Methoxyindole-3-acetonitrile
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically significant molecules, most notably melatonin and related analogues.[1][2] As a synthetic precursor, its purity and concentration must be rigorously controlled to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). Furthermore, its structural similarity to endogenous neurochemicals like serotonin necessitates sensitive and specific analytical methods to study its potential biological roles or monitor its presence in various matrices.[3]
This guide provides a comprehensive overview and detailed protocols for the quantification of this compound using three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and throughput needs.
Foundational Principles: Selecting the Right Analytical Tool
The physicochemical properties of this compound (MW: 186.21 g/mol , LogP: ~2.0) dictate the most effective analytical strategies.[2][4] The indole ring provides a strong chromophore for UV detection, while its moderate polarity and potential for derivatization make it amenable to both liquid and gas chromatography.
-
HPLC-UV: The workhorse for routine analysis in synthesis and quality control. It is robust, cost-effective, and ideal for quantifying the analyte in relatively clean samples like reaction mixtures or formulated products.[5][6]
-
GC-MS: Offers high specificity due to mass fragmentation patterns, making it excellent for unambiguous identification.[6] While the native compound can be analyzed directly, derivatization is often employed to enhance thermal stability and improve peak shape, a common practice for indole-containing molecules.[7]
-
LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices (e.g., plasma, tissue homogenates).[8] Its exceptional sensitivity and specificity, achieved through Multiple Reaction Monitoring (MRM), allow for detection at picogram levels, minimizing the need for extensive sample cleanup.[9]
Method 1: HPLC-UV for Routine Quantification and Purity Analysis
This method is optimized for speed and reliability, making it ideal for in-process control during chemical synthesis and for final product quality assessment. The protocol leverages isocratic elution on a C18 stationary phase, which provides excellent retention and separation for moderately nonpolar molecules like this compound.
Causality in Experimental Design
-
Column Choice (C18): A C18 (octadecylsilyl) column is selected due to the hydrophobic nature of the indole ring system, ensuring adequate retention and separation from more polar starting materials or impurities.[6]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.[10] The addition of a small amount of acid (e.g., formic acid) is crucial to suppress the ionization of residual silanol groups on the silica support, thereby preventing peak tailing and improving reproducibility.[4]
-
UV Wavelength (278 nm): The detection wavelength is set near the maximum absorbance of the indole chromophore, ensuring high sensitivity for the analyte.[6]
Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in acetonitrile.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 0.5 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample (e.g., synthesis reaction crude, final product) in acetonitrile to an estimated concentration of 10-50 µg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV/Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 278 nm.[6]
-
Run Time: 10 minutes.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.
-
Workflow and Performance
Caption: HPLC-UV workflow for routine quantification.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.999 | |
| Limit of Detection (LOD) | 0.05 - 1 µg/mL | |
| Limit of Quantification (LOQ) | 0.2 - 5 µg/mL | [6] |
| Accuracy (% Recovery) | 98 - 102% | [5] |
| Precision (%RSD) | < 2% | [6] |
Method 2: GC-MS for Confirmatory Analysis
GC-MS provides an orthogonal method for identity confirmation and quantification, especially for assessing volatile impurities that may not be detected by HPLC. While direct injection is possible, derivatization with a silylating agent like BSTFA is recommended to block the active hydrogen on the indole nitrogen, improving peak symmetry and thermal stability.
Causality in Experimental Design
-
Derivatization (BSTFA): Silylation of the N-H group on the indole ring reduces its polarity and increases volatility, leading to sharper chromatographic peaks and preventing on-column degradation.[6]
-
GC Column (DB-5ms): A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose choice that provides excellent separation for a wide range of semi-volatile compounds, including silylated indole derivatives.[11]
-
Ionization (Electron Ionization - EI): Standard 70 eV EI provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare stock solutions in a volatile solvent like ethyl acetate.
-
Pipette 100 µL of the sample or standard solution into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., Single Quadrupole).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.[6]
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.[11]
-
Acquisition Mode: Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis:
-
Identification: Compare the retention time and mass spectrum of the sample peak to that of a derivatized reference standard.
-
Quantification (SIM mode): Monitor characteristic ions (e.g., the molecular ion and key fragments) and quantify using an internal standard or external calibration curve.
-
Workflow and Performance
Caption: LC-MS/MS workflow for trace-level analysis.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.005 - 2 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.01 - 7 ng/mL | [6] |
| Accuracy (% Recovery) | 95 - 105% | [12] |
| Precision (%RSD) | < 15% | [6] |
Comparative Method Summary
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Use | Routine Quantification, Purity | Identification, Quantification | High Sensitivity Quantification |
| Specificity | Moderate | High | Very High |
| Sensitivity (Typical LOQ) | ~200 ng/mL | ~50 ng/mL | ~10 pg/mL |
| Throughput | High | Moderate | High |
| Sample Matrix | Simple (solutions, API) | Simple (volatile compatible) | Complex (biological fluids) |
| Cost / Complexity | Low | Medium | High |
Conclusion
The successful quantification of this compound relies on the selection of an analytical method tailored to the specific research or development question. For routine process control and purity assessment, HPLC-UV offers a robust and economical solution. GC-MS serves as an excellent orthogonal technique for unambiguous identification. For bioanalytical applications requiring the highest sensitivity and specificity, LC-MS/MS is the undisputed method of choice. The protocols outlined in this guide provide a validated starting point for developing and implementing these essential analytical methods in your laboratory.
References
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The Use of Auxin Quantification for Understanding Clonal Tree Propagation. (n.d.). MDPI. Retrieved from [Link]
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A rapid and robust colorimetric method for measuring relative abundance of auxins in plant tissues. (2024). PubMed. Retrieved from [Link]
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Sample Preparation. (n.d.). University of Alabama at Birmingham. Retrieved from [Link]
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Auxin analysis using laser microdissected plant tissues sections. (2014). PubMed Central. Retrieved from [Link]
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Current analytical methods for plant auxin quantification - A review. (2015). ResearchGate. Retrieved from [Link]
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Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2024). ACS Omega. Retrieved from [Link]
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5-Methoxyindole. (2018). SIELC Technologies. Retrieved from [Link]
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GC/MS Analysis of Other Methoxyindoles: Are They Photoperiodic Signals?. (n.d.). Link.springer.com. Retrieved from [Link]
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Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). PubMed. Retrieved from [Link]
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Bruker Guide to MALDI Sample Preparation. (n.d.). Bruker. Retrieved from [Link]
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Identification and quantification of 5-methoxyindole-3-acetic acid in human urine. (1985). PubMed. Retrieved from [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia. Retrieved from [Link]
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A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). American Society for Microbiology. Retrieved from [Link]
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Method Development and Photolytic Degradation Study of. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
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ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.). degruyter.com. Retrieved from [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PubMed Central. Retrieved from [Link]
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MALDI-TOF Sample Preparation. (n.d.). University of Illinois. Retrieved from [Link]
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III Analytical Methods. (n.d.). env.go.jp. Retrieved from [Link]
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Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. (2000). PubMed. Retrieved from [Link]
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Instructions for Use - Bruker Guide to MALDI Sample Preparation - Revision E. (n.d.). Bruker. Retrieved from [Link]
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Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
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Sample preparation (MS, LC-MS). (n.d.). IMM Instrument Guides. Retrieved from [Link]
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Stress-Induced Secondary Metabolite Profiling in Cistanche deserticola Callus Cultures: Insights from GC-MS and HPLC-MS Analysis. (n.d.). MDPI. Retrieved from [Link]
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Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. (2024). Protocols.io. Retrieved from [Link]
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One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (n.d.). jstage.jst.go.jp. Retrieved from [Link]
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2-(5-methoxy-1H-indol-3-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. (n.d.). Agilent. Retrieved from [Link]
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Optimizing Synthesis with this compound (CAS 2436-17-1). (n.d.). okchems.com. Retrieved from [Link]
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Solvents and Caveats for LC-MS. (n.d.). Waters Corporation. Retrieved from [Link]
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GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). (n.d.). ResearchGate. Retrieved from [Link]
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Identification of Isonitrile‐Containing Natural Products in Complex Biological Matrices through Ligation with Chlorooximes. (n.d.). NIH. Retrieved from [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). ptfarm.pl. Retrieved from [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation. Retrieved from [Link]
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Application Note: A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of 5-Methoxyindole-3-acetonitrile
Abstract
This application note details a robust and highly sensitive method for the quantification of 5-Methoxyindole-3-acetonitrile using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including melatonin analogues and potential treatments for diabetic complications.[1][2] The method described herein is optimized for selectivity and sensitivity, making it suitable for researchers, scientists, and drug development professionals requiring precise measurement of this compound in complex matrices. The protocol covers sample preparation, detailed instrumental parameters, and rigorous method validation guidelines consistent with industry standards.
Introduction: The Significance of this compound
This compound (5-MIA) is a versatile heterocyclic compound belonging to the indole family.[2] Its structure, featuring a methoxy-functionalized indole ring and an acetonitrile side chain, makes it a valuable precursor in organic synthesis.[1] It serves as a critical building block for indole-N-acetic acid derivatives, which are investigated as aldose reductase inhibitors, and for carboline analogs with potential as potent MAPKAP-K2 inhibitors.[3] Given its role in the development of novel therapeutics, a reliable and sensitive analytical method is imperative for its accurate quantification in various stages of research and development.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this application due to its unparalleled sensitivity, selectivity, and speed.[4][5] By coupling the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, this method allows for precise quantification of 5-MIA, even at trace levels in complex biological or chemical matrices.[6][7]
Analyte Profile: this compound
| Property | Value | Reference(s) |
| Chemical Name | 2-(5-methoxy-1H-indol-3-yl)acetonitrile | [8] |
| CAS Number | 2436-17-1 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O | [8] |
| Molecular Weight | 186.21 g/mol | [8] |
| Melting Point | 65-69 °C | [1][3] |
| Appearance | White to off-white powder | [1] |
| Storage Conditions | 2°C - 8°C, protect from light |
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, moving from sample preparation to data acquisition and analysis.
Detailed Method and Protocols
This section provides a self-contained, step-by-step protocol. The causality for key choices is explained to ensure scientific integrity and facilitate adaptation.
Materials and Reagents
-
Analyte: this compound (Purity ≥98%)
-
Internal Standard (IS): this compound-d4 (or a suitable structural analog like Indole-d7 if a deuterated standard is unavailable). The use of a stable isotope-labeled internal standard is paramount as it co-elutes and experiences similar ionization effects as the analyte, providing the most accurate correction for matrix effects and procedural losses.
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (≥18.2 MΩ·cm).
-
Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge, 2 mL polypropylene tubes, autosampler vials with inserts.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of 5-MIA standard and the internal standard (IS) into separate volumetric flasks.
-
Dissolve in methanol to achieve a final concentration of 1 mg/mL for each.
-
Rationale: Methanol is an excellent solvent for indole compounds and is compatible with the reversed-phase mobile phase.[9]
-
-
Working Stock Solutions (10 µg/mL):
-
Dilute the primary stocks 1:100 with 50:50 (v/v) methanol:water.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the IS working stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water. This concentration should be chosen to yield a robust signal in the MS without causing detector saturation.
-
-
Calibration Curve Standards (1 - 1000 ng/mL):
-
Perform serial dilutions of the 5-MIA working stock solution with 50:50 (v/v) methanol:water to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Sample Preparation (Protein Precipitation)
This protocol is optimized for biological fluids like plasma or serum. For plant tissues or other matrices, a more extensive extraction like Solid-Phase Extraction (SPE) may be required to remove interferences.[4][5]
-
Aliquot Sample: Pipette 100 µL of the sample (or calibration standard/QC) into a 2 mL polypropylene tube.
-
Add Internal Standard: Add 20 µL of the 100 ng/mL IS spiking solution to all tubes except for double blanks.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex vigorously for 60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge at 13,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving a clear supernatant containing the analyte.
-
Transfer Supernatant: Carefully transfer 200 µL of the supernatant to an autosampler vial with an insert.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following parameters were optimized on a triple quadrupole mass spectrometer. Users must optimize collision energies and source parameters for their specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm | C18 columns offer excellent retention and separation for moderately polar compounds like 5-MIA.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for ESI+ and improves peak shape.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 10% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate for 1 min | A gradient ensures sharp peaks for the analyte while eluting more hydrophobic matrix components. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temperature | 40 °C | Reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume minimizes potential column overload and matrix effects. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| Mass Spectrometer | Triple Quadrupole | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.[12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The indole nitrogen is readily protonated, making ESI in positive mode highly efficient for this class of compounds.[6][7][13] |
| MRM Transitions (5-MIA) | Quantifier: 187.1 > 170.1 Qualifier: 187.1 > 130.1 | The precursor ion [M+H]⁺ is m/z 187.1. The quantifier transition likely corresponds to the loss of NH₃. The qualifier corresponds to a characteristic indole fragment, ensuring high specificity.[13][14] |
| MRM Transition (IS) | e.g., 191.1 > 174.1 (for d4-5-MIA) | Transitions are shifted by the mass of the isotopes, ensuring no crosstalk with the analyte. |
| Collision Energy (CE) | Optimize for each transition (typically 15-35 eV) | Must be empirically determined to maximize the production of the specific product ion. |
| Source Temperature | 500 °C | Optimized for efficient desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Creates a stable spray and efficient ionization. |
Method Validation Protocol
A full method validation should be performed to ensure the reliability of the results, following guidelines from regulatory bodies like the FDA.[15][16][17]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Selectivity | Analyze at least six different blank matrix lots to check for interferences at the analyte and IS retention times. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.[18] |
| Linearity & Range | Analyze calibration curves (n=3) with at least 6 non-zero points. Use a weighted (1/x or 1/x²) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6) on three separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision (CV%): ≤15% (≤20% at LLOQ).[16][18] |
| Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that meets the accuracy and precision criteria. | Signal-to-noise ratio > 10. Accuracy and precision criteria must be met. |
| Matrix Effect | Compare the analyte peak area in post-extraction spiked samples to that of a pure solution at low and high concentrations. | The CV% of the calculated matrix factor across different lots should be ≤15%. |
| Stability | Evaluate analyte stability in matrix under various conditions: Freeze-thaw (3 cycles), short-term (room temp), and long-term (-80°C). | Mean concentration should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method presented in this application note provides a highly sensitive, selective, and reliable tool for the quantitative analysis of this compound. The detailed protocols for sample preparation, instrumental analysis, and method validation offer a comprehensive guide for researchers in pharmaceutical development and related scientific fields. This robust methodology ensures the generation of high-quality, reproducible data essential for advancing research and development projects involving this important synthetic intermediate.
References
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Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry. [Link]
-
Quantitative analysis of plant hormones based on LC-MS/MS. ResearchGate. [Link]
-
Conditions for LC-MS/MS analysis of indole species. ResearchGate. [Link]
-
Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]
-
Techniques for detection and quantitation of plant hormones. YouTube. [Link]
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PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Protocols.io. [Link]
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A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. [Link]
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Optimizing Synthesis with this compound (CAS 2436-17-1). Medium. [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Institutes of Health (NIH). [Link]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]
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Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]
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The Role of this compound in Drug Discovery. Medium. [Link]
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MSU_MSMC_003 Phytohormone extraction for LC-MS-MS. Michigan State University. [Link]
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A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. [Link]
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Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. [Link]
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2-(5-methoxy-1H-indol-3-yl)acetonitrile. PubChem. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
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Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]
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Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. [Link]
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Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration (FDA). [Link]
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LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
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Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
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Total Synthesis of Indole-3-Acetonitrile-4-Methoxy-2-C-β-D-Glucopyranoside. Proposal for Structural Revision of the Natural Product. National Institutes of Health (NIH). [Link]
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Application Notes and Protocols for the Preparation of 5-Methoxyindole-3-acetonitrile Solutions for Cell Culture
Abstract
5-Methoxyindole-3-acetonitrile is an important indole derivative utilized in diverse areas of biomedical research, including the synthesis of melatonin analogues and the development of novel therapeutic agents such as aldose reductase and tubulin polymerization inhibitors.[1][2][3] Proper preparation of this compound for in vitro studies is critical to ensure experimental reproducibility, accuracy, and the integrity of cell culture systems. This document provides a detailed, field-proven protocol for the solubilization, sterilization, and preparation of this compound solutions for use in cell-based assays. We emphasize the rationale behind solvent selection, handling procedures, and storage conditions to maintain the compound's stability and biological activity.
Introduction: The Scientific Context of this compound
This compound (CAS 2436-17-1) is a versatile chemical intermediate belonging to the indole family, a class of heterocyclic compounds prevalent in biologically active molecules.[2] Its structure, featuring a methoxy group on the indole ring, makes it a key precursor in the synthesis of pharmacologically significant molecules.[4][5] Researchers utilize this compound to investigate a range of cellular processes, and its potential cytotoxic effects on various cancer cell lines have been a subject of study.[3][6][7]
Given its poor aqueous solubility, establishing a robust protocol for preparing sterile, stable, and biocompatible stock and working solutions is a fundamental prerequisite for any cell culture-based investigation. This guide provides a comprehensive methodology designed for researchers, scientists, and drug development professionals.
Physicochemical & Safety Data
A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2436-17-1 | [1][8] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][8] |
| Molecular Weight | 186.21 g/mol | [1][8] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 65-69 °C | [5][9] |
| Solubility | Slightly soluble in Chloroform and Methanol.[10] Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[11][12] | |
| Storage | Store at 2-8°C, protect from light.[1] For long-term solution storage, -20°C is recommended.[10] |
Safety & Handling Precautions
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound and its solutions.[12][14]
-
Work Environment: Handle the compound in a well-ventilated area. For weighing the powder, the use of a chemical fume hood is strongly recommended to avoid inhalation.[13][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Protocol for Solution Preparation
This protocol is divided into two main stages: the preparation of a highly concentrated, sterile stock solution and the subsequent dilution to final working concentrations in cell culture medium.
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[15]
-
Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds that are poorly soluble in water, making it ideal for many small molecule drugs and research compounds.
-
Biocompatibility at Low Concentrations: While neat DMSO is cytotoxic, the final concentration in cell culture medium is typically kept at or below 0.5% (v/v), a level that is well-tolerated by most cell lines.[16] It is crucial to establish the DMSO tolerance for your specific cell line and to include a vehicle control (medium with the same final DMSO concentration) in all experiments.
-
Sterilization: Sterile-filtered DMSO is commercially available, and solutions in DMSO can be sterilized by filtration through a DMSO-compatible membrane.[15][17]
Diagram 1: Workflow for Preparing this compound Solutions
Caption: Workflow for preparing stock and working solutions.
Materials & Equipment
-
This compound (solid powder, >98% purity)
-
Dimethyl sulfoxide (DMSO), sterile-filtered, cell culture grade[15]
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sterile syringe filters (0.2 or 0.22 µm pore size) with a polytetrafluoroethylene (PTFE) or nylon membrane[17][18]
-
Sterile syringes
-
Complete cell culture medium, pre-warmed to 37°C
-
Laminar flow hood or biological safety cabinet
Part A: Preparation of a 100 mM Stock Solution
This protocol describes the preparation of 1 mL of a 100 mM stock solution. Adjust volumes as necessary.
-
Perform Calculations:
-
Molecular Weight (MW) of this compound = 186.21 g/mol .
-
To make a 100 mM (0.1 mol/L) solution, you need 18.621 g per liter.
-
For 1 mL, you need 18.621 mg.
-
-
Weighing:
-
In a chemical fume hood, carefully weigh out 18.62 mg of this compound powder into a sterile 1.5 mL or 2 mL microcentrifuge tube.
-
Expertise Note: Weighing directly into the dissolution tube minimizes compound loss during transfer.
-
-
Dissolution:
-
Inside a laminar flow hood, add 1 mL of sterile, cell culture grade DMSO to the tube containing the powder.[15]
-
Cap the tube securely.
-
-
Solubilization:
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Visually inspect the solution against a light source to ensure no solid particulates remain.
-
-
Sterilization:
-
Aseptically attach a sterile 0.22 µm PTFE syringe filter to a sterile syringe.[18]
-
Trustworthiness Note: Using a PTFE or other DMSO-compatible filter is critical. Other materials, like cellulose acetate, can be degraded by concentrated DMSO, compromising sterility and introducing leachables.[19]
-
Draw the 100 mM solution into the syringe.
-
Filter the solution into a new, sterile, light-protecting (amber) tube or vial. This is the sterile stock solution.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials.[12]
-
Label each aliquot clearly with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.[1][10] Properly stored, the stock solution should be stable for several months.
-
Part B: Preparation of Working Solutions in Cell Culture Medium
-
Thaw Stock Solution:
-
Remove one aliquot of the 100 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Dilution:
-
Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentration.
-
Expertise Note: It is best practice to perform an intermediate dilution step (e.g., from 100 mM to 1 mM in medium) before the final dilution to minimize pipetting errors and reduce the risk of precipitation.
-
Example for a 10 µM Final Concentration in 10 mL of Medium:
-
Add 1 µL of the 100 mM stock solution to 999 µL of medium to make a 100 µM intermediate solution.
-
Add 1 mL of this 100 µM solution to 9 mL of medium to achieve the final 10 µM concentration.
-
-
Crucial Step: When adding the DMSO-based solution to the aqueous medium, pipette the stock directly into the medium while vortexing or swirling the tube/bottle to ensure rapid dispersion. This minimizes localized high concentrations of the compound, which can cause it to precipitate out of solution.
-
-
Final DMSO Concentration:
-
Always calculate the final percentage of DMSO in your working solution and ensure it is consistent across all experimental conditions, including the vehicle control. In the example above, the final DMSO concentration would be 0.01%.
-
Quality Control & Best Practices
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups.[16]
-
Solubility Check: After preparing the final working solution, visually inspect it for any signs of precipitation. If the solution appears cloudy, it may indicate that the compound's solubility limit in the medium has been exceeded.
-
Aseptic Technique: All steps involving open containers of sterile reagents (DMSO, medium) or the compound solution must be performed in a laminar flow hood to prevent microbial contamination.[19]
-
Documentation: Maintain a detailed record of each stock solution preparation, including the lot number of the compound, exact weight, final volume, and date of preparation.
References
-
G-Biosciences. (n.d.). DMSO Sterile Filtered | Dimethylsulfoxide. Retrieved from [Link]
-
Gay-Babin, L., & Johnson, J. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology, 44(9). Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-methoxy-1H-indol-3-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022). Sterile filter before drug exposure to cell culture?. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Protocol Online. (2007). Sterilization of DMSO-Nile Blue A methods. Retrieved from [Link]
-
American Society for Microbiology. (2009). Indole Test Protocol. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2016). Synthesis, reactivity and biological properties of methoxy-activated indoles. Journal of the Serbian Chemical Society, 81(10), 1107-1154. Retrieved from [Link]
-
P-A, D., et al. (2017). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 60(20), 8493-8504. Retrieved from [Link]
-
Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. Retrieved from [Link]
-
Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1). Retrieved from [Link]
-
Busby, W. F. Jr, et al. (1998). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 26(12), 1201-1205. Retrieved from [Link]
-
Lu, F., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. Retrieved from [Link]
-
ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]
-
Al-Shammari, L., et al. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. Molecules, 28(24), 8086. Retrieved from [Link]
-
ResearchGate. (2025). Solubility Measurement and Model Correlation of 3,4,5-Trimethoxyphenylacetonitrile in Twelve Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link]
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]
-
Wreesmann, C. T., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75. Retrieved from [Link]
Sources
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- 8. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Strategic Use of 5-Methoxyindole-3-acetonitrile in the Synthesis of Novel Aldose Reductase Inhibitors
For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and diabetology.
Introduction: Targeting Aldose Reductase in Diabetic Complications
Diabetes mellitus is a global health crisis, primarily characterized by hyperglycemia. Chronic elevation of blood glucose levels triggers a cascade of metabolic dysregulations, leading to severe long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1] A key player in the pathogenesis of these complications is the enzyme aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway.[1][2] Under normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in the hyperglycemic state of diabetes, the flux of glucose through the polyol pathway is significantly increased.[1][2]
Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] The intracellular accumulation of sorbitol, an osmotically active polyol, leads to osmotic stress and subsequent cellular damage. Furthermore, the increased activity of aldose reductase depletes the cellular pool of NADPH, a critical cofactor for glutathione reductase, thereby impairing the regeneration of the key antioxidant glutathione and exacerbating oxidative stress. This dual assault of osmotic and oxidative stress is a primary driver of tissue damage in diabetic complications.
Consequently, the inhibition of aldose reductase has emerged as a promising therapeutic strategy to prevent or mitigate the progression of diabetic complications. This has spurred extensive research into the discovery and development of potent and selective aldose reductase inhibitors (ARIs). Among the various chemical scaffolds explored, indole derivatives have shown significant promise, with several exhibiting potent inhibitory activity against aldose reductase.[1][3]
This application note provides a comprehensive guide to the synthesis of potential aldose reductase inhibitors derived from the versatile starting material, 5-Methoxyindole-3-acetonitrile . We will delve into the rationale for selecting this precursor, provide detailed, step-by-step protocols for its conversion into key intermediates and final compounds, and discuss the structure-activity relationships that guide the design of these inhibitors.
The Strategic Advantage of this compound as a Precursor
This compound serves as an excellent starting point for the synthesis of a diverse library of potential ARIs for several key reasons:
-
The Indole Scaffold: The indole ring is a privileged structure in medicinal chemistry, frequently found in biologically active compounds. In the context of ARIs, the indole nucleus can engage in crucial hydrophobic and π-stacking interactions within the active site of the aldose reductase enzyme.
-
The 5-Methoxy Group: The electron-donating methoxy group at the 5-position of the indole ring can enhance the binding affinity of the molecule to the target enzyme through favorable electronic and steric interactions.
-
The Acetonitrile Functional Group: The nitrile group is a versatile functional handle that can be readily hydrolyzed to a carboxylic acid. The resulting indole-3-acetic acid moiety is a known pharmacophore for aldose reductase inhibition, as the carboxylate group can form key ionic and hydrogen bond interactions with active site residues.
-
Synthetic Tractability: this compound is a commercially available and relatively inexpensive starting material, making it an attractive choice for both academic research and large-scale drug development.
The overall synthetic strategy outlined in this guide involves a two-stage approach:
-
Hydrolysis of this compound to the key intermediate, 5-methoxyindole-3-acetic acid.
-
Derivatization of 5-methoxyindole-3-acetic acid to generate a library of potential ARIs, including esters and amides, to explore structure-activity relationships.
Caption: Synthetic workflow for aldose reductase inhibitors.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 5-Methoxyindole-3-acetic Acid
The hydrolysis of the nitrile functionality in this compound to a carboxylic acid is a critical first step. This can be achieved through acid- or base-catalyzed methods. Below are detailed protocols for both approaches.
Protocol 1.1: Acid-Catalyzed Hydrolysis
This method is effective but may require longer reaction times.
Materials:
-
This compound
-
Ethanol, absolute
-
Sulfuric acid, concentrated
-
Diethyl ether
-
Ice
-
Deionized water
-
Sodium bicarbonate, saturated solution
-
Brine (saturated NaCl solution)
-
Sodium sulfate, anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (e.g., 5.0 g, 26.8 mmol) in absolute ethanol (100 mL).
-
Slowly and with caution, add concentrated sulfuric acid (10 mL) to the stirring solution. An exothermic reaction will occur.
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water (300 mL).
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (until effervescence ceases) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ethyl 5-methoxyindole-3-acetate.
-
To the crude ester, add a solution of sodium hydroxide (e.g., 10 g) in a mixture of ethanol (50 mL) and water (50 mL) and reflux for 2 hours to saponify the ester.
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
-
The precipitated 5-methoxyindole-3-acetic acid is then collected by vacuum filtration, washed with cold water, and dried to afford the final product.
Protocol 1.2: Base-Catalyzed Hydrolysis
This method is often faster than acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Ethanol (70%)
-
Sodium hydroxide (NaOH) solution (15%)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Activated carbon
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
In a round-bottom flask, combine this compound (e.g., 5.0 g, 26.8 mmol), 70% ethanol (50 mL), and 15% sodium hydroxide solution (50 mL).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and, if necessary, filter to remove any insoluble material.
-
Reduce the volume of the solvent under vacuum.
-
Add an appropriate amount of water to dissolve the sodium salt of 5-methoxyindole-3-acetic acid.
-
If the solution is colored, add a small amount of activated carbon and briefly heat the mixture. Filter while hot.
-
Cool the filtrate and adjust the pH to 1-2 with dilute hydrochloric acid, which will cause the 5-methoxyindole-3-acetic acid to precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the pure product.
Characterization of 5-Methoxyindole-3-acetic Acid:
The identity and purity of the synthesized 5-methoxyindole-3-acetic acid should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Literature value: 152-155 °C |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the indole ring protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. |
| ¹³C NMR | Consistent with the structure, showing the expected number of carbon signals with appropriate chemical shifts for the indole core, the carboxylic acid group, and the methoxy group. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 5-methoxyindole-3-acetic acid (C₁₁H₁₁NO₃, MW: 205.21 g/mol ). |
Part 2: Derivatization of 5-Methoxyindole-3-acetic Acid for SAR Studies
To explore the structure-activity relationship and potentially enhance the aldose reductase inhibitory activity, the carboxylic acid group of 5-methoxyindole-3-acetic acid can be derivatized. Here, we provide protocols for the synthesis of representative ester and amide derivatives.
Protocol 2.1: Synthesis of a Benzyl Ester Derivative
Esterification can modulate the lipophilicity and cell permeability of the parent compound.
Materials:
-
5-Methoxyindole-3-acetic Acid
-
Benzyl bromide
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-methoxyindole-3-acetic acid (e.g., 1.0 g, 4.87 mmol) and benzyl bromide (0.92 g, 5.36 mmol) in 15 mL of DMF, add sodium bicarbonate (0.41 g, 4.87 mmol) at room temperature.
-
Heat the reaction mixture and stir at 90 °C for 24 hours.
-
Cool the mixture to room temperature, dilute with EtOAc, and wash with saturated NaCl solution and water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to provide the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure benzyl 2-(5-methoxy-1H-indol-3-yl)acetate.
Protocol 2.2: Synthesis of an N-Substituted Amide Derivative
Amide derivatives can introduce additional hydrogen bonding interactions with the enzyme's active site.
Materials:
-
5-Methoxyindole-3-acetic Acid
-
A primary or secondary amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt) (catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 5-methoxyindole-3-acetic acid (e.g., 1.0 g, 4.87 mmol) in acetonitrile, add the desired amine (e.g., aniline, 1.1 equivalents).
-
Add EDC (1 equivalent) and DMAP (1 equivalent).
-
Add a catalytic amount of HOBt.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-substituted 2-(5-methoxy-1H-indol-3-yl)acetamide.[4][5]
Caption: Workflow for N-substituted amide synthesis.
Structure-Activity Relationship (SAR) and Biological Evaluation
The synthesized derivatives should be evaluated for their in vitro inhibitory activity against aldose reductase. This is typically done using a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm. The results are expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Studies on indole-based ARIs have revealed several key SAR trends:
-
The Carboxylic Acid Moiety: The presence of a carboxylic acid or a group that can be hydrolyzed to a carboxylic acid in vivo (such as an ester) is crucial for potent inhibition. The carboxylate group is believed to interact with the anionic binding pocket of the enzyme.
-
Substitution on the Indole Ring: The nature and position of substituents on the indole ring can significantly impact inhibitory activity. Electron-donating groups, such as the methoxy group at the 5-position, are often beneficial.
-
Derivatization of the Acetic Acid Side Chain: Conversion of the carboxylic acid to amides can lead to compounds with improved potency and selectivity, likely due to the formation of additional hydrogen bonds within the active site.
Table of Aldose Reductase Inhibitory Activities of Representative Indole Derivatives:
| Compound | Structure | IC₅₀ (µM) | Reference |
| Indole-3-acetic acid | Indole ring with an acetic acid group at position 3 | Varies (µM range) | [3] |
| 5-Methoxyindole-3-acetic acid | Indole-3-acetic acid with a methoxy group at position 5 | Expected to be more potent than the unsubstituted analog | [1] |
| Quinoxalinone-based acetic acid derivative | Acetic acid derivative with a quinazolin-4(3H)-one ring | 0.059 - 6.825 | [6] |
| Thiazolidine-2,4-dione hybrid | Thiazolidine-2,4-dione with an indole moiety | 0.16 | [6] |
| 1-tert-butyl-5,6,7-trimethoxyisoquinolene | An isoquinoline alkaloid | 5.40 (HRAR) | [7] |
Note: The IC₅₀ values can vary depending on the specific assay conditions and the source of the enzyme (e.g., rat lens, human recombinant).
Conclusion
This compound is a strategically valuable and versatile starting material for the synthesis of novel aldose reductase inhibitors. The straightforward conversion of the nitrile to a carboxylic acid provides a key intermediate, 5-methoxyindole-3-acetic acid, which can be further derivatized to explore a wide range of chemical space. The protocols provided in this application note offer a solid foundation for researchers to synthesize and evaluate new indole-based compounds with the potential to treat and prevent diabetic complications. The exploration of ester and amide derivatives, guided by established structure-activity relationships, represents a promising avenue for the development of the next generation of potent and selective aldose reductase inhibitors.
References
- Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complic
- Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity rel
- Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide deriv
- Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)
- Application Notes and Protocols for the Synthesis of Indole-3-Acetic Acid
- Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: Structure-activity relationship.
- Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies.
- Indole-3-acetic Acid. Organic Syntheses Procedure.
- Facile synthesis of indole 3-acetic acid and azaindole 3-acetic acid derivatives.
- IC 50 values of the tested compounds 5a-k and 8a-h against human aldose reductase.
- Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. PubMed Central.
- Coupling reactions of indole-3-acetic acid derivatives. Synthesis of arcyriaflavin A. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Structural and Thermodynamic Characterization of Inhibitor Binding to Aldose Reductase. Philipps-Universität Marburg.
- Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid.
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel
- Indole-3-acetamide 98 879-37-8. Sigma-Aldrich.
- A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity.
- inhibitory activities of alkaloid from coccinia grandis against aldose reductase and gener
- Aldose reductase inhibitors – Knowledge and References. Taylor & Francis Online.
- Process optimization for acid-amine coupling: a c
- Amide Synthesis. Fisher Scientific.
- Amide synthesis by acyl
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
- Which reagent high yield direct amide formation between Carboxylic acids and amines?.
- A facile synthesis of benzyl-α, β-unsatur
- ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Universitas Airlangga Repository.
- Process for the preparation of carboxylic benzyl esters.
- Catalytic esterification of benzyl alcohol with acetic acid by zeolites and their modified forms.
- Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous C
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- 3. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 5-Methoxyindole-3-acetonitrile in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of 5-Methoxyindole-3-acetonitrile
This compound (5-MICA) is an indole derivative that has garnered significant attention in the scientific community. Primarily recognized as a crucial synthetic intermediate in the production of melatonin and its analogs, its utility extends into the synthesis of a variety of pharmacologically active compounds[1][2][3]. The indole scaffold, a prevalent feature in numerous natural products and drugs, makes 5-MICA a valuable building block in medicinal chemistry[2].
While its role as a precursor is well-established, emerging research into related indole compounds suggests that 5-MICA itself may possess direct biological activities relevant to neurobiology. Studies on various indole derivatives have revealed neuroprotective, antioxidant, and modulatory effects on neuronal signaling pathways[4][5][6]. This application note will delve into the established and potential applications of 5-MICA in neurobiology research, providing detailed protocols for its investigation in both in vitro and in vivo models.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective application in research.
| Property | Value | Reference |
| CAS Number | 2436-17-1 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 65-69 °C | [1] |
| Storage | 2°C - 8°C, protect from light | [4] |
Mechanism of Action and Significance in Neurobiology
The primary neurobiological significance of 5-MICA lies in its role as a direct precursor to melatonin. The synthesis involves the reduction of the nitrile group to an amine, followed by acetylation[1]. Melatonin is a neurohormone pivotal in regulating circadian rhythms, with well-documented antioxidant, anti-inflammatory, and neuroprotective properties[7].
Beyond its precursor role, the indole structure of 5-MICA suggests potential for direct interaction with biological targets within the central nervous system. Research on structurally similar indole compounds has demonstrated a range of neuroprotective effects. For instance, certain indole derivatives exhibit potent antioxidant activity, suppressing lipid peroxidation and protecting neurons from oxidative stress-induced damage[4][6]. Furthermore, some indole-based compounds have been shown to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease[5].
The potential for 5-MICA to be metabolized within the brain into other active 5-methoxyindoles further broadens its spectrum of possible neurobiological effects. Studies have shown that various 5-methoxyindoles can influence protein and peptide secretion in pinealocytes, suggesting a role in intraglandular regulation[8].
Experimental Protocols
The following protocols are designed to serve as a comprehensive guide for researchers initiating studies on the neurobiological effects of this compound.
Protocol 1: In Vitro Assessment of Neuroprotective Effects in a Neuronal Cell Line
This protocol details a workflow to evaluate the potential of 5-MICA to protect neuronal cells from oxidative stress-induced toxicity using the human neuroblastoma cell line SH-SY5Y, a widely used model in neurotoxicity studies[4][6].
Caption: Workflow for in vitro neuroprotection assay.
-
Preparation of 5-MICA Stock Solution:
-
Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations. It is advisable to keep the final DMSO concentration below 0.1% to avoid solvent-induced toxicity[9].
-
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in a complete medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Experimental Procedure:
-
Seed the SH-SY5Y cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours[6].
-
Prepare serial dilutions of 5-MICA in the culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of 5-MICA. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the cells with 5-MICA for a pre-treatment period of 90 minutes[6].
-
To induce oxidative stress, expose the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) at a final concentration of 1 mM for 15 minutes[6]. A positive control group should be treated with H₂O₂ alone.
-
After the exposure period, replace the medium with fresh culture medium (without 5-MICA or H₂O₂) and incubate for an additional 24 hours.
-
-
Assessment of Cell Viability:
-
Cell viability will be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity[5].
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 1 hour.
-
Solubilize the formazan crystals with a solubilization solution (e.g., isopropanol/HCl)[5].
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (untreated cells).
-
An increase in cell viability in the groups pre-treated with 5-MICA compared to the group treated with H₂O₂ alone would indicate a neuroprotective effect. A dose-response curve can be generated to determine the effective concentration range of 5-MICA.
Protocol 2: In Vivo Evaluation in a Rodent Model of Neurodegeneration
This protocol provides a general framework for assessing the neuroprotective effects of 5-MICA in a rat model of valproic acid (VA)-induced neurotoxicity, which is known to cause oxidative stress and neuronal damage[10].
Caption: Workflow for in vivo neuroprotection study.
-
Animal Model and Grouping:
-
Use adult male Wistar rats, acclimatized to the laboratory conditions for at least one week.
-
Divide the animals into the following groups (n=8-10 per group):
-
-
Drug Administration:
-
The treatment period will be for 21 days[10].
-
Valproic acid is administered daily via intraperitoneal injection.
-
5-MICA can be dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered orally one hour after VA injection.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, animals will be euthanized, and brains will be rapidly excised.
-
One hemisphere can be fixed in 10% formalin for histological analysis, while specific brain regions (e.g., cortex and hippocampus) from the other hemisphere can be dissected and stored at -80°C for biochemical assays.
-
-
Histological Analysis:
-
Formalin-fixed brain tissue will be processed, embedded in paraffin, and sectioned.
-
Sections will be stained with Hematoxylin and Eosin (H&E) to assess neuronal morphology and identify signs of neurodegeneration, such as pyknotic nuclei[10].
-
-
Biochemical Assays:
-
Oxidative Stress Markers: Measure levels of lipid peroxidation (e.g., malondialdehyde - MDA) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in brain homogenates[10].
-
Inflammatory Markers: Quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits.
-
A reduction in neuronal damage observed in the histological sections and a decrease in oxidative stress and inflammatory markers in the brain tissue of the VA + 5-MICA treated group compared to the VA-treated group would indicate a neuroprotective effect of 5-MICA in vivo.
Signaling Pathways and Future Directions
The potential neuroprotective effects of this compound are likely mediated through multiple signaling pathways. As a precursor to melatonin, it can indirectly influence pathways regulated by melatonin receptors (MT1 and MT2). These pathways are known to modulate a wide range of cellular processes, including cell survival, apoptosis, and inflammation.
Direct effects of 5-MICA or its other metabolites could involve the modulation of key signaling cascades implicated in neuronal survival, such as the Nrf2 pathway, which plays a crucial role in the antioxidant defense system[2].
Caption: Potential signaling pathways of 5-MICA.
Future research should focus on elucidating the specific molecular targets of 5-MICA and its metabolites within the brain. Investigating its ability to cross the blood-brain barrier and its pharmacokinetic profile will be crucial for its development as a potential therapeutic agent. Furthermore, exploring its effects in other models of neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis, could reveal a broader therapeutic potential.
Conclusion
This compound is a versatile molecule with significant potential in neurobiology research. While its role as a key intermediate in melatonin synthesis is well-established, the possibility of its direct neuroprotective effects warrants further investigation. The protocols outlined in this application note provide a solid foundation for researchers to explore the multifaceted roles of this intriguing indole compound and to unlock its full potential in the development of novel therapeutic strategies for neurological disorders.
References
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Anastassova, N., Stefanova, D., Hristova-Avakumova, N., Georgieva, I., Kondeva-Burdina, M., Rangelov, M., ... & Yancheva, D. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. MDPI. [Link]
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University of Bristol. (n.d.). Melatonin. University of Bristol School of Chemistry. [Link]
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Wang, S. Y., Shi, X. C., & Laborda, P. (2020). Indole-based melatonin analogues: Synthetic approaches and biological activity. European Journal of Medicinal Chemistry, 185, 111847. [Link]
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Caglayan, M. G., Bektas, H., & Karakas, D. (2015). Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies. Molecules, 20(8), 14386–14403. [Link]
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Volkova, M., Efremov, A. M., Bezsonova, E. N., Chulkov, D. A., Zherebker, A., Yarovoy, Y. K., ... & Zavarzin, I. V. (2022). Syntheses of spiroindole melatonin analogues via 2-(indolin-3-ylidene)acetonitrile cycloadditions. ResearchGate. [Link]
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Yan, L. J., Dworak, M., Reasor, M. J., & Popp, R. L. (2017). Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Free Radical Biology and Medicine, 112, 495-506. [Link]
-
Salaroglio, I. C., Favia, A. D., Pagano, K., Giraudo, M. A., Marini, E., Lazzarato, L., ... & Riganti, C. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 143. [Link]
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Haldar-Misra, C., & Pevet, P. (1983). The influence of different 5-methoxyindoles on the process of protein/peptide secretion characterized by the formation of granular vesicles in the mouse pineal gland. An in vitro study. Cell and Tissue Research, 230(1), 113-123. [Link]
-
Volkova, M., Efremov, A. M., Bezsonova, E. N., Chulkov, D. A., Zherebker, A., Yarovoy, Y. K., ... & Zavarzin, I. V. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. MDPI. [Link]
-
Moura, S. C. S., Reis, F. S., & Segundo, M. A. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. Biomedicines, 11(12), 3325. [Link]
-
Anastassova, N., Stefanova, D., Hristova-Avakumova, N., Georgieva, I., Kondeva-Burdina, M., Rangelov, M., ... & Yancheva, D. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. MDPI. [Link]
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Wang, C., Ward, M. E., & Kampmann, M. (2019). Differentiation of i3Neurons (Basic Protocol 5). Current Protocols in Molecular Biology, 127(1), e93. [Link]
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Stoffel-Wagner, B. (2001). Neurosteroid metabolism in the human brain. European Journal of Endocrinology, 145(6), 669-679. [Link]
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Al-Amin, M. M., Rahman, M. M., Khan, M. R., Islam, M. S., & Reza, H. M. (2022). Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity. Frontiers in Pharmacology, 13, 988390. [Link]
-
Hutzler, J. M., & Tracy, T. S. (2002). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 30(4), 389-395. [Link]
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- 2. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity [mdpi.com]
- 4. mdpi.com [mdpi.com]
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- 6. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors [mdpi.com]
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Application Notes and Protocols: The Strategic Use of 5-Methoxyindole-3-acetonitrile in the Synthesis of Bioactive Carboline Analogs
Introduction: The Enduring Significance of Carbolines and the Versatility of a Key Precursor
Carboline alkaloids, a prominent class of indole-containing heterocyclic compounds, are ubiquitous in nature and form the structural core of numerous pharmacologically active agents.[1] Their tricyclic framework is a "privileged structure" in medicinal chemistry, demonstrating a remarkable spectrum of biological activities including antitumor, antiviral, anti-inflammatory, and neurotropic properties.[1][2] Consequently, the development of robust and efficient synthetic routes to novel carboline analogs is a principal focus for researchers in drug discovery and development.
This guide provides an in-depth exploration of the synthetic utility of 5-methoxyindole-3-acetonitrile, a versatile and commercially available starting material, for the construction of β-carboline and related analogs. The presence of the methoxy group at the 5-position of the indole ring not only mirrors the substitution pattern of many natural carbolines but also serves to activate the aromatic system towards key cyclization reactions. The nitrile functionality at the 3-position provides a convenient handle for elaboration into the requisite side chain for the construction of the carboline's C-ring.
We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the key transformations, empowering researchers to confidently employ this compound in their synthetic campaigns.
Strategic Overview: From Indoleacetonitrile to Carboline Core
The synthetic strategy hinges on a two-stage approach. First, the nitrile group of this compound is reduced to a primary amine to furnish the crucial intermediate, 5-methoxytryptamine. This transformation converts the starting material into a suitable substrate for classical carboline ring-forming reactions. The second stage involves the cyclization of 5-methoxytryptamine or its derivatives to construct the tricyclic carboline scaffold. This guide will focus on two of the most powerful and historically significant methods for this purpose: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
Caption: Synthetic workflow from this compound to various carboline analogs.
Part 1: Synthesis of the Key Intermediate: 5-Methoxytryptamine
The conversion of the nitrile in this compound to a primary amine is a critical first step. While various reducing agents can accomplish this, a classic and effective method involves the use of sodium metal in ethanol.
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitrile functionality to a primary amine using sodium in ethanol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | 186.21 | 1.00 g | 5.37 | 1.0 |
| Sodium (Na) | 22.99 | 1.72 g | 74.8 | 14.0 |
| Absolute Ethanol (EtOH) | 46.07 | 20 mL | - | - |
| Diethyl ether (Et₂O) | 74.12 | As needed | - | - |
| Hydrochloric acid (HCl), conc. | 36.46 | As needed | - | - |
| Sodium hydroxide (NaOH) solution, 10% aq. | 40.00 | As needed | - | - |
Procedure:
-
Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add this compound (1.00 g, 5.37 mmol) and absolute ethanol (10 mL).
-
Reaction: Heat the mixture to reflux. Carefully add small pieces of sodium metal (1.72 g, 74.8 mmol) through the side neck of the flask at a rate that maintains a steady reflux.
-
Completion and Quench: After the addition of sodium is complete and all the metal has reacted, cool the reaction mixture to room temperature. Slowly add water to quench any residual sodium.
-
Work-up: Acidify the mixture with concentrated hydrochloric acid. Remove the ethanol under reduced pressure. Wash the aqueous residue with diethyl ether to remove any non-basic impurities.
-
Isolation: Basify the aqueous layer with a 10% sodium hydroxide solution until pH > 10. Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methoxytryptamine as an oil, which may solidify upon standing. The product can be further purified by column chromatography on silica gel if necessary.
Expertise & Experience: The use of sodium in a protic solvent like ethanol is a classical method for nitrile reduction. The reaction proceeds via a series of single-electron transfers from the sodium metal to the nitrile, with the alcohol serving as a proton source. The 5-methoxy group is stable under these reducing conditions.
Part 2: Synthesis of Tetrahydro-β-carboline Analogs via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of indole alkaloid synthesis.[3] It involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydro-β-carboline ring system.[3][4] The electron-donating 5-methoxy group on the indole ring of our precursor, 5-methoxytryptamine, facilitates this cyclization, often allowing for milder reaction conditions.[3]
Caption: Mechanism of the Pictet-Spengler reaction.
Protocol 2: Pictet-Spengler Cyclization of 5-Methoxytryptamine
This protocol describes a general procedure for the acid-catalyzed Pictet-Spengler reaction of 5-methoxytryptamine with an aldehyde.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) | Eq. |
| 5-Methoxytryptamine | 190.24 | 1.00 g | 5.26 | 1.0 |
| Aldehyde (e.g., Acetaldehyde) | 44.05 | 0.25 g | 5.78 | 1.1 |
| Trifluoroacetic acid (TFA) | 114.02 | ~0.1 mL | - | cat. |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 mL | - | - |
| Sodium bicarbonate (NaHCO₃), sat. aq. | 84.01 | As needed | - | - |
| Brine | - | As needed | - | - |
| Sodium sulfate (Na₂SO₄), anhydrous | 142.04 | As needed | - | - |
Procedure:
-
Setup: In a round-bottom flask, dissolve 5-methoxytryptamine (1.00 g, 5.26 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Add the aldehyde (1.1 eq.) to the solution. Cool the mixture in an ice bath and add a catalytic amount of trifluoroacetic acid (TFA).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
Trustworthiness: The progress of the reaction should be carefully monitored by TLC to avoid the formation of side products. The choice of acid catalyst and solvent can significantly impact the reaction rate and yield. For less reactive aldehydes or ketones, stronger acids or higher temperatures may be required.
Part 3: Synthesis of Dihydro-β-carboline Analogs via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another powerful method for constructing the carboline skeleton, typically yielding 3,4-dihydro-β-carbolines.[5] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5] The reaction proceeds through an electrophilic attack on the indole C2 position by an intermediate nitrilium ion.
Step 3a: N-Acylation of 5-Methoxytryptamine
The first step is the acylation of the primary amine of 5-methoxytryptamine to form the corresponding amide.
Protocol 3: N-Acylation of 5-Methoxytryptamine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) | Eq. |
| 5-Methoxytryptamine | 190.24 | 1.00 g | 5.26 | 1.0 |
| Acetic anhydride | 102.09 | 0.59 g (0.55 mL) | 5.78 | 1.1 |
| Pyridine, anhydrous | 79.10 | 10 mL | - | - |
| Dichloromethane (DCM) | 84.93 | As needed | - | - |
| Hydrochloric acid (HCl), 1M aq. | 36.46 | As needed | - | - |
Procedure:
-
Setup: Dissolve 5-methoxytryptamine (1.00 g, 5.26 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Reaction: Slowly add acetic anhydride (1.1 eq.) to the cooled solution.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Wash the combined organic extracts with 1M HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-5-methoxytryptamine (melatonin), which can often be used in the next step without further purification.
Step 3b: Bischler-Napieralski Cyclization
With the N-acyl derivative in hand, the cyclization can be performed.
Protocol 4: Bischler-Napieralski Cyclization
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) | Eq. |
| N-Acetyl-5-methoxytryptamine | 232.28 | 1.00 g | 4.30 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5 mL | - | - |
| Toluene, anhydrous | 92.14 | 20 mL | - | - |
| Sodium bicarbonate (NaHCO₃), sat. aq. | 84.01 | As needed | - | - |
| Chloroform (CHCl₃) | 119.38 | As needed | - | - |
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-acetyl-5-methoxytryptamine (1.00 g, 4.30 mmol) in anhydrous toluene (20 mL).
-
Reaction: Add phosphorus oxychloride (5 mL) to the solution and heat the mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with chloroform (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3,4-dihydro-β-carboline.
Expertise & Experience: The Bischler-Napieralski reaction is highly effective for electron-rich indoles. The 5-methoxy group strongly activates the indole ring, facilitating the electrophilic attack at the C2 position. The resulting dihydro-β-carbolines can be readily oxidized to the fully aromatic β-carbolines using reagents such as palladium on carbon (Pd/C) or manganese dioxide (MnO₂).
Conclusion
This compound stands out as a highly valuable and cost-effective starting material for the synthesis of a diverse range of carboline analogs. The straightforward reduction of its nitrile group provides efficient access to 5-methoxytryptamine, a key precursor for the powerful Pictet-Spengler and Bischler-Napieralski cyclization reactions. The protocols detailed herein offer reliable and reproducible methods for researchers and drug development professionals to construct these important heterocyclic scaffolds, paving the way for the discovery of new therapeutic agents. The inherent reactivity of the 5-methoxyindole system, coupled with the versatility of these classical synthetic transformations, ensures that this building block will continue to play a pivotal role in the advancement of medicinal chemistry.
References
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Al-Ghorbani, M., et al. (2022). Methodologies for the Synthesis of β-Carbolines. LJMU Research Online. Available at: [Link]
-
Zhang, P., et al. (2018). Structure-Based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Kamal, A., et al. (2015). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. Available at: [Link]
-
Dalpozzo, A. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]
- Lerner, A. B., et al. (1958). Isolation of melatonin and 5-methoxyindole-3-acetic acid from bovine pineal glands. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]
- The Organic Synthesis Archive. (n.d.). The Pictet-Spengler Reaction. Organic Reactions.
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
- J. Am. Chem. Soc. 2023, 145, 20062. (This is a representative recent application of the Bischler-Napieralski reaction).
-
Zhang, X., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules. Available at: [Link]
- Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Gams and Pictet-Spengler reactions. Tetrahedron. (This is a key reference for the mechanism of the Bischler-Napieralski reaction).
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- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
Application Notes and Protocols for the Experimental Use of Deuterated 5-Methoxyindole-3-acetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles and Strategic Rationale
Introduction to 5-Methoxyindole-3-acetonitrile (5-MIA)
This compound (5-MIA) is an indole derivative that serves as a valuable synthetic intermediate in the creation of more complex, pharmacologically active molecules.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[1] As a precursor in various synthetic pathways, including those related to melatonin, understanding and optimizing the metabolic fate of 5-MIA and its derivatives is of significant interest.[1] This document outlines the experimental use of a deuterated version of 5-MIA to investigate and potentially improve its metabolic stability, a critical parameter in drug development.
The Deuterium Kinetic Isotope Effect (KIE): A Tool for Metabolic Stabilization
The substitution of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D) is a powerful strategy in modern medicinal chemistry.[2][3] This modification is subtle, generally preserving the parent molecule's size, shape, and intrinsic pharmacological activity.[] However, the increased mass of deuterium results in a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond has a higher activation energy for cleavage.[2][]
In drug metabolism, many oxidative reactions mediated by enzymes like the Cytochrome P450 (CYP) superfamily involve the cleavage of a C-H bond as a rate-limiting step.[5][6] By replacing a metabolically labile hydrogen with deuterium, the rate of this enzymatic reaction can be significantly slowed. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[][5] The practical benefits of leveraging the KIE can include:
-
Enhanced Metabolic Stability: Reduced rate of metabolic breakdown, leading to a longer biological half-life.[7]
-
Improved Pharmacokinetic (PK) Profile: Increased drug exposure (AUC) and potentially reduced dosing frequency.[8]
-
Reduced Toxic Metabolite Formation: Shifting metabolism away from pathways that produce reactive or toxic byproducts.[7]
-
Increased Bioavailability: A higher fraction of the administered dose reaches systemic circulation.
Rationale for Deuterating this compound (5-MIA-d2)
The metabolic pathways of many indole-containing compounds involve oxidation of the indole ring or its side chains. For 5-MIA, a primary site of metabolic vulnerability is hypothesized to be the methylene (-CH₂-) bridge of the acetonitrile side chain. This position is electronically activated and susceptible to enzymatic hydroxylation, a common metabolic transformation. Subsequent metabolism could lead to the formation of 5-methoxyindole-3-acetic acid.[9][10]
By strategically replacing the two hydrogen atoms on this methylene bridge with deuterium, we create This compound-d2 (5-MIA-d2) . This specific deuteration is intended to fortify the molecule at its predicted metabolic weak point, thereby slowing its rate of degradation and improving its overall stability.
Caption: The Deuterium Kinetic Isotope Effect (KIE) slows C-D bond cleavage.
Section 2: Quality Control and Characterization of 5-MIA-d2
Prior to any experimental use, the identity, purity, and isotopic enrichment of the deuterated compound must be rigorously confirmed. This is a critical step to ensure that the observed effects are attributable to the deuterated species and not to impurities or incomplete labeling.[11]
Protocol: Analytical Characterization
-
Structural Confirmation and Deuteration Site (NMR):
-
¹H-NMR: Acquire a proton NMR spectrum. The signal corresponding to the methylene protons of the acetonitrile side chain in the non-deuterated standard should be significantly diminished or absent in the 5-MIA-d2 spectrum, confirming successful deuteration at the target site.[12]
-
²H-NMR (Deuterium NMR): Acquire a deuterium NMR spectrum. This will show a signal at the chemical shift corresponding to the deuterated position, providing direct evidence of deuterium incorporation.[13]
-
-
Molecular Weight Confirmation (Mass Spectrometry):
-
High-Resolution Mass Spectrometry (HR-MS): Infuse a sample into an HR-MS instrument (e.g., Q-TOF or Orbitrap). The measured monoisotopic mass of 5-MIA-d2 should be approximately 2.012 Da greater than that of the non-deuterated 5-MIA, corresponding to the mass difference of two deuterium atoms.[14]
-
-
Isotopic and Chemical Purity (LC-MS):
-
Method: Use a high-resolution LC-MS system. Develop a chromatographic method that separates 5-MIA-d2 from any potential synthetic impurities.
-
Analysis: Determine the chemical purity by integrating the peak area of the parent compound relative to all other peaks. Determine the isotopic enrichment by examining the mass spectrum of the main peak. The abundance of the M+2 ion (for d2) should be predominant, with minimal signal from the M+0 (non-deuterated) and M+1 (d1) species.[11][14] A typical acceptance criterion is >98% for both chemical purity and isotopic enrichment.
-
Section 3: Application Protocol 1: In Vitro Metabolic Stability Assessment
This protocol compares the metabolic stability of 5-MIA and 5-MIA-d2 in human liver microsomes, a standard in vitro system for predicting hepatic clearance.[15][16]
Objective
To determine and compare the intrinsic clearance (CLint) and half-life (t½) of 5-MIA and 5-MIA-d2 when incubated with human liver microsomes.
Materials and Reagents
-
5-MIA and 5-MIA-d2 stock solutions (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
96-well incubation plates and analytical plates
Step-by-Step Experimental Protocol
-
Preparation: Thaw HLM and other reagents on ice. Prepare a working HLM solution by diluting the stock to 1 mg/mL in cold phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add phosphate buffer and the HLM working solution. Pre-warm the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add 1 µL of the 10 mM test compound stock solution (5-MIA or 5-MIA-d2) to the wells to achieve a final substrate concentration of 1 µM. Immediately add the NADPH regenerating system to start the metabolic reaction. The final HLM concentration should be 0.5 mg/mL.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard to the respective wells. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phases: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Analysis: Quantify the remaining percentage of the parent compound at each time point by comparing the peak area ratio (compound/IS) to the 0-minute time point.
Data Analysis and Interpretation
-
Plot the natural log (ln) of the percent remaining of the parent compound versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .
A significantly longer t½ and lower CLint for 5-MIA-d2 compared to 5-MIA would provide strong evidence of improved metabolic stability due to the kinetic isotope effect.[17]
Hypothetical Data Summary
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Fold Improvement |
| 5-MIA | 18.5 | 74.9 | - |
| 5-MIA-d2 | 55.2 | 25.1 | 3.0x |
graph InVitro_Workflow { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#202124"];// Define nodes Prep [label="1. Prepare Reagents\n(HLM, Buffer, NADPH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="2. Pre-warm HLM + Buffer\nat 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start [label="3. Add Compound (1µM)\n& Start with NADPH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Timepoints [label="4. Aliquot & Quench at\nTimepoints (0-60 min)\nwith ACN + IS", fillcolor="#FBBC05", fontcolor="#202124"]; Process [label="5. Centrifuge to\nPellet Protein", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="6. Analyze Supernatant\nby LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="7. Calculate t½ & CLint", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges Prep -> Incubate; Incubate -> Start; Start -> Timepoints; Timepoints -> Process; Process -> Analyze; Analyze -> Data; }
Caption: Workflow for the in vitro metabolic stability assay.
Section 4: Application Protocol 2: Comparative Pharmacokinetic (PK) Study in Rodents
This protocol describes an in vivo study to compare the pharmacokinetic profiles of 5-MIA and 5-MIA-d2 in a rodent model, providing crucial data on how deuteration affects the drug's behavior in a whole organism.[18][19]
Objective
To characterize and compare key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, Clearance) of 5-MIA and 5-MIA-d2 following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
Animal Model and Care
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals should be housed in accordance with institutional guidelines, with access to food and water ad libitum.
-
Groups:
-
Group 1: 5-MIA, IV administration (n=3-5)
-
Group 2: 5-MIA-d2, IV administration (n=3-5)
-
Group 3: 5-MIA, PO administration (n=3-5)
-
Group 4: 5-MIA-d2, PO administration (n=3-5)
-
Step-by-Step Experimental Protocol
-
Dose Formulation: Prepare dosing solutions in a suitable vehicle (e.g., 20% Solutol in water). For this example, an IV dose of 1 mg/kg and a PO dose of 5 mg/kg will be used.
-
Administration: Administer the dose to each rat via the appropriate route (IV via tail vein, PO via oral gavage).
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from each animal at designated time points into tubes containing an anticoagulant (e.g., K2EDTA).
-
IV Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO Time Points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 5000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store at -80°C until bioanalysis.
Bioanalytical Method (LC-MS/MS)
-
Sample Preparation: Thaw plasma samples. Perform a protein precipitation by adding 3-4 volumes of cold ACN containing an internal standard to a 50 µL aliquot of plasma.
-
Extraction: Vortex the samples vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analytical plate and analyze using a validated LC-MS/MS method, similar to the one described for the in vitro study but optimized for the plasma matrix.
PK Data Analysis
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Key Parameters:
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
t½ (Half-life): Time required for the drug concentration to decrease by half.
-
Cmax: Maximum observed plasma concentration (for PO).
-
Tmax: Time to reach Cmax (for PO).
-
F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
An increased AUC and t½, coupled with a decreased clearance for 5-MIA-d2, would confirm that the in vitro stability improvements translate to a more favorable in vivo pharmacokinetic profile.[20]
Hypothetical Pharmacokinetic Data Summary (IV Administration, 1 mg/kg)
| Parameter | 5-MIA | 5-MIA-d2 | Fold Change |
| AUC (hr*ng/mL) | 850 | 2465 | 2.9x Increase |
| CL (mL/hr/kg) | 1176 | 405 | 2.9x Decrease |
| t½ (hr) | 2.1 | 6.0 | 2.85x Increase |
graph InVivo_Workflow { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#202124"];// Define nodes Dose [label="1. Formulate & Administer Dose\n(IV or PO) to Rats", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="2. Collect Blood Samples\nat Pre-defined Timepoints", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Process [label="3. Centrifuge Blood\nto Isolate Plasma", fillcolor="#FBBC05", fontcolor="#202124"]; Store [label="4. Store Plasma\nat -80°C", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="5. Protein Precipitation\n& Supernatant Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Quantify Drug Levels\nby LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_Calc [label="7. Calculate PK Parameters\n(NCA Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges Dose -> Sample; Sample -> Process; Process -> Store; Store -> Extract; Extract -> Analyze; Analyze -> PK_Calc; }
Caption: Workflow for the in vivo pharmacokinetic study.
Section 5: Safety, Handling, and Storage
-
Safety: this compound and its deuterated analog should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Refer to the Material Safety Data Sheet (MSDS) for specific handling precautions.[21]
-
Storage: To maintain chemical and isotopic integrity, deuterated compounds should be stored in tightly sealed containers, protected from light and moisture, at the recommended temperature (e.g., 2-8°C or -20°C).[22] Isotopic exchange with atmospheric moisture is a potential risk, making proper storage critical.[22]
Section 6: References
-
Sharma, R. K., Strelevitz, T., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]
-
Sharma, R. K., & Vaz, A. D. N. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625–634. [Link]
-
Landry, Y. M., & Luffer-Atlas, D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(8), 795-806. [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed, 28911772. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
-
Pirali, T., Serafini, M., et al. (2019). Deuterated Drugs: A New Approach in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(12), 5643-5677. [Link]
-
INIS-IAEA. (n.d.). To D or not to D - an in vitro/mass spectrometry screening method to confirm improved metabolic stability in deuterium-labelled-radiotracers. [Link]
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Kumar, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(35), 4325-4332. [Link]
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Chatter Kolb, M., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. PMC - PubMed Central, 11(15), 2132. [Link]
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ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
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Singh, S., & Singh, J. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]
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Smith, R. M., et al. (2005). High Temperature Reversed-Phase HPLC Using Deuterium Oxide as a Mobile Phase for the Separation of Model Pharmaceuticals with Multiple On-Line Spectroscopic Analysis (UV, IR, 1H-NMR and MS). ResearchGate. [Link]
-
Al-Hadiya, B. H., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... PubMed. [Link]
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Ros-Blanco, L., et al. (2023). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI. [Link]
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Aminabee, et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC. [Link]
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He, Y., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6390-6400. [Link]
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Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]
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Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Discovery Technologies, 7(1), 2-13. [Link]
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Angene. (n.d.). Optimizing Synthesis with this compound (CAS 2436-17-1). [Link]
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Somei, M., et al. (1996). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 43(7), 1543. [Link]
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Takagaki, H., et al. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. PMC - NIH. [Link]
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Human Metabolome Database. (2023). Showing metabocard for 5-Methoxyindoleacetate (HMDB0004096). [Link]
-
Avellone, G., et al. (2021). High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry Partial Identification of a Series of Tetra- and Pentameric Cyclic Procyanidins and Prodelphinidins in Wine Extracts. PMC - NIH. [Link]
-
Meyer, M. R., et al. (2020). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. PMC - PubMed Central. [Link]
-
Salamandra. (2024). Regulatory Considerations for Deuterated Products. [Link]
-
Procter, D. J., et al. (2023). Programmable Deuteration of Indoles via Reverse Deuterium Exchange. ACS Publications. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 5-Methoxyindole (HMDB0246822). [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. [Link]
-
Li, Y., et al. (2018). High-throughput system metabolomics method reveals new mechanistic insights of chlorogenic acid... RSC Publishing. [Link]
-
McIsaac, W. M., & Page, I. H. (1958). The Metabolism of 5-Methoxytryptophol. ResearchGate. [Link]
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Application Notes & Protocols: 5-Methoxyindole-3-acetonitrile in Novel Compound Development
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of natural products and pharmacologically active compounds.[1][2] Its inherent biological relevance, stemming from its resemblance to the amino acid tryptophan, makes it an exceptional starting point for the synthesis of novel therapeutics. 5-Methoxyindole-3-acetonitrile is not merely another indole derivative; it is a strategically functionalized building block, offering multiple reaction handles for the medicinal chemist. The electron-donating methoxy group at the 5-position enhances the reactivity of the indole ring, while the versatile acetonitrile moiety at the 3-position serves as a linchpin for a wide array of chemical transformations.[1][2]
This guide eschews a simple recitation of facts. Instead, it is designed to provide researchers, scientists, and drug development professionals with the foundational logic, field-tested protocols, and critical insights required to harness the full synthetic potential of this compound. We will explore its application in constructing diverse molecular architectures, from tryptamine analogs to potential therapeutics for diabetic complications, grounding each protocol in the principles of chemical reactivity and strategic synthesis.
Section 1: Core Characteristics and Handling
A thorough understanding of the starting material is the bedrock of successful synthesis. This compound is a stable, crystalline solid, but adherence to proper handling and storage protocols is paramount for ensuring its integrity and for laboratory safety.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2436-17-1 | [3][4][5] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][3][6] |
| Molecular Weight | 186.21 g/mol | [1][3][6] |
| Appearance | White to off-white or light brown solid/powder | [1][7] |
| Melting Point | 65-69 °C | [1][8] |
| Boiling Point | 408.3 °C at 760 mmHg | |
| Solubility | Soluble in methanol, acetonitrile, DMF, and other common organic solvents. Insoluble in water. | [9] |
| Storage | Store at 2°C - 8°C, protect from light. |
Safety & Handling
This compound is classified as an irritant. Standard laboratory safety practices are required.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][10]
-
Precautionary Measures:
Section 2: Application Protocol I: Synthesis of Tryptamine Analogs
Objective: To demonstrate the conversion of the acetonitrile group into a primary amine, a foundational step for creating a diverse library of tryptamine derivatives. This protocol outlines the synthesis of 5-methoxytryptamine, a key intermediate for many neurologically active compounds.
Causality & Rationale: The nitrile group is a versatile functional handle that can be readily reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent chosen for its efficacy in this transformation, providing a clean and high-yielding conversion. This amine can then be further functionalized, for instance, via alkylation or acylation, to explore structure-activity relationships (SAR).
Workflow: Reduction of Nitrile to Primary Amine
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methoxyindole-3-acetonitrile
Introduction
5-Methoxyindole-3-acetonitrile (CAS 2436-17-1) is a pivotal intermediate in the synthesis of a multitude of pharmacologically significant molecules, including melatonin analogues and compounds targeting diabetic complications.[1][2][3] Its indole scaffold, functionalized with a methoxy group and an acetonitrile side chain, offers multiple avenues for chemical elaboration.[1] Achieving a high yield and purity of this compound is therefore critical for the efficiency of subsequent synthetic steps.
This guide serves as a dedicated technical support resource for researchers, chemists, and process development professionals. It addresses common challenges encountered during the synthesis of this compound, offering in-depth troubleshooting advice and validated protocols to improve experimental outcomes.
Core Synthetic Strategies: An Overview
A successful synthesis begins with selecting the appropriate route. The optimal choice depends on the availability of starting materials, scale, and safety considerations. The primary pathways to this compound are summarized below.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My overall yield is consistently low. What are the most common contributing factors?
Low yields are a frequent challenge in multi-step organic syntheses and can be traced back to several root causes.[4] A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials: Impurities in your initial reactants, such as the arylhydrazine or carbonyl compound in a Fischer synthesis, can introduce competing side reactions that consume reagents and complicate purification.[4][5]
-
Solution: Always verify the purity of starting materials by NMR or another suitable analytical method before beginning the reaction. If necessary, purify commercial reagents by recrystallization or distillation.
-
-
Suboptimal Reaction Conditions: Indole syntheses, particularly the Fischer method, are highly sensitive to temperature and acid strength.[4] Deviations from optimal conditions can drastically reduce yield.
-
Atmospheric Conditions: Certain intermediates may be sensitive to oxygen or moisture.[5][6]
-
Solution: If you suspect sensitivity, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using dry solvents.
-
-
Inefficient Work-up and Purification: Product can be lost during aqueous washes, extractions, or chromatography. Co-precipitation of byproducts with the desired product can also lower the isolated yield.[6]
-
Solution: Ensure the pH is carefully controlled during work-up to prevent unwanted precipitation. Optimize your chromatography or recrystallization solvent system to achieve clean separation.
-
Q2: My reaction mixture is forming a dark, intractable tar. How can I prevent this?
Tar formation is a classic sign of product or intermediate degradation, especially common in the strongly acidic and high-temperature conditions of the Fischer indole synthesis.[7]
-
Cause: The primary cause is polymerization and decomposition of starting materials or intermediates under harsh acidic conditions.
-
Preventative Measures:
-
Use Milder Catalysts: Instead of strong Brønsted acids like H₂SO₄ or HCl, consider using Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or polyphosphoric acid (PPA), which can be effective at lower temperatures.[7][8][9]
-
Lower the Temperature: Operate at the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[7]
-
Optimize Reaction Time: Do not let the reaction run for an extended period after completion, as this increases the likelihood of degradation. Monitor via TLC.
-
Q3: My TLC analysis shows multiple spots, indicating significant side product formation. What are these byproducts and how can I improve selectivity?
The identity of side products is highly dependent on the chosen synthetic route.
-
In Fischer Indole Synthesis:
-
Likely Byproducts: Aldol condensation products from the starting aldehyde/ketone, regioisomers if using an unsymmetrical ketone, and products from N-N bond cleavage.[4][7] The methoxy group on the phenylhydrazine ring can also sometimes direct cyclization to an unexpected position.[10][11]
-
Solution: To control regioselectivity, the choice of acid catalyst is critical.[7] For aldehydes prone to self-condensation, adding the aldehyde slowly to the reaction mixture can help minimize this side reaction.
-
-
In Synthesis from 5-Methoxyindole-3-carboxaldehyde:
-
Likely Byproducts: A common byproduct is the N-formylated intermediate, particularly if the cyanation step is inefficient.[12] Incomplete reduction of the aldehyde or over-reduction of the nitrile are also possible.
-
Solution: Ensure the stoichiometry of the reducing agent (e.g., NaBH₄) and the cyanide source is correct. The choice of solvent can also be critical; a mixture of MeOH and formamide has been reported to give excellent yields.[12]
-
-
In Synthesis from 5-Methoxyindole (via Gramine):
-
Likely Byproducts: The formation of bis(indolyl)methane byproducts can occur, especially under acidic conditions.[13]
-
Solution: Maintain careful control over pH and temperature during the reaction and work-up. Using a protecting group on the indole nitrogen can sometimes prevent this side reaction.[13]
-
Caption: Troubleshooting decision tree for addressing low yield.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when synthesizing this compound?
-
Cyanide Handling: Many routes employ sodium or potassium cyanide (NaCN/KCN), which are acutely toxic. All manipulations must be performed in a certified chemical fume hood. Have a quench solution (e.g., aqueous sodium hypochlorite/bleach) readily available to neutralize any cyanide waste and spills. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas; therefore, never mix acidic and cyanide-containing waste streams.
-
Strong Acids/Lewis Acids: Reagents like polyphosphoric acid (PPA), sulfuric acid, and zinc chloride are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used. Ensure proper ventilation and avoid ignition sources.
Q2: How can I effectively purify the final product?
-
Column Chromatography: This is a reliable method for purification. Typical eluent systems include gradients of ethyl acetate in hexanes or chloroform in methanol.[12][14]
-
Recrystallization: For larger scales, recrystallization is often more practical than chromatography.[6] Experiment with various solvent systems (e.g., ethyl acetate/hexanes, toluene) to find optimal conditions. The product is a white to off-white powder with a melting point of 65-69°C, which can be used as a purity indicator.[1]
Q3: Which acid catalyst is best for a Fischer indole synthesis to prepare the 5-methoxyindole core?
The "best" catalyst is substrate-dependent.[7] A good starting point is to screen a few options. The table below provides a summary of common choices.
| Catalyst Type | Examples | Typical Conditions & Notes |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Often require elevated temperatures. Can be too harsh, leading to degradation.[4][9] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Generally milder than strong Brønsted acids. Can improve yields and reduce tar formation.[7][9] |
| Dehydrating Acids | Polyphosphoric Acid (PPA) | Effective for less reactive substrates but can be viscous and difficult to work with.[7] |
| Specialty Reagents | Eaton's Reagent (P₂O₅ in MeSO₃H) | Can provide excellent regiocontrol and high yields under milder conditions.[7] |
Experimental Protocol: One-Step Synthesis from 5-Methoxyindole-3-carboxaldehyde
This method, adapted from the literature, provides a direct and often high-yielding route to the target compound.[12]
Materials:
-
5-Methoxyindole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reduction: In a round-bottom flask, dissolve 5-methoxyindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide.
-
Cool the solution in an ice bath and add sodium borohydride (approx. 1.3 eq) portion-wise while stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Monitor the reduction of the aldehyde to the corresponding alcohol by TLC.
-
Cyanation: To the reaction mixture, carefully add sodium cyanide (approx. 10 eq). [CAUTION: Handle NaCN in a fume hood with extreme care].
-
Equip the flask with a reflux condenser and heat the mixture to 100°C (oil bath temperature). Let the reaction reflux with vigorous stirring for 5 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding brine.
-
Extract the aqueous mixture with an appropriate organic solvent, such as a 95:5 mixture of chloroform and methanol.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to obtain pure this compound.
References
-
Optimizing Synthesis with this compound (CAS 2436-17-1). Available from: [Link]
-
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Pharmaceutical Society of Japan. Available from: [Link]
-
Bischler–Möhlau indole synthesis. Wikipedia. Available from: [Link]
-
Problems with Fischer indole synthesis. Reddit. Available from: [Link]
-
Why Do Some Fischer Indolizations Fail? PMC, NIH. Available from: [Link]
-
Bischler-Möhlau indole synthesis. chemeurope.com. Available from: [Link]
-
Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations. SciSpace. Available from: [Link]
-
(PDF) Bischler Indole Synthesis. ResearchGate. Available from: [Link]
-
HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI. Available from: [Link]
-
Fischer indole synthesis. Wikipedia. Available from: [Link]
-
SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. Heterocycles. Available from: [Link]
-
Sourcing this compound: A Buyer's Guide. Available from: [Link]
-
Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. PMC, NIH. Available from: [Link]
- Preparation method of 5-methoxyindole. Google Patents.
-
2-(5-methoxy-1H-indol-3-yl)acetonitrile. PubChem. Available from: [Link]
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. NIH. Available from: [Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. Available from: [Link]
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- 11. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Methoxyindole-3-acetonitrile
Welcome to the technical support center for the synthesis of 5-Methoxyindole-3-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules, including melatonin analogues and other pharmaceutical agents.[1][2] Achieving high purity and yield is critical for its successful application in research and development. This guide provides practical, field-proven insights to help you navigate the common challenges encountered during its synthesis.
Troubleshooting Guide: Common Synthetic Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for constructing the indole nucleus.[3][4] However, the presence of the electron-donating methoxy group on the phenylhydrazine precursor can introduce specific challenges.[3]
Question: My Fischer indole synthesis of 5-methoxyindole from 4-methoxyphenylhydrazine is resulting in a low yield and multiple unexpected spots on my TLC. What are the likely causes and how can I resolve this?
Answer:
Low yields and the formation of multiple byproducts in the Fischer indole synthesis of 5-methoxyindoles are common issues. The primary causes often revolve around the electronic nature of the methoxy group and the reaction conditions.
Potential Causes & Solutions:
-
N-N Bond Cleavage: The electron-donating nature of the methoxy group can weaken the N-N bond in the hydrazone intermediate, leading to cleavage as a significant side reaction.[5][6] This is often exacerbated by strong acidic conditions and high temperatures.
-
Abnormal Cyclization: The methoxy group can direct the cyclization to an unexpected position on the benzene ring, leading to the formation of regioisomeric indole products. In some cases, this can even result in the formation of chlorinated byproducts if HCl is used as a catalyst.[9]
-
Solution: Careful selection of the acid catalyst is crucial. Polyphosphoric acid (PPA) can sometimes favor the desired cyclization.[3] It is also recommended to perform a small-scale screen of different acid catalysts to find the optimal conditions for your specific substrate.
-
-
Aldol Condensation: If you are using an enolizable aldehyde or ketone as the carbonyl partner, self-condensation can occur under acidic conditions, consuming your starting material.[5]
-
Solution: This can be minimized by slowly adding the carbonyl compound to the reaction mixture at a controlled temperature.
-
Experimental Protocol: Fischer Indole Synthesis of a 5-Methoxyindole Derivative
-
To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.1 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, ZnCl₂, or PPA).[4]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Synthesis from 5-Bromoindole
This route involves the methoxylation of a 5-bromoindole precursor, which is a common strategy for introducing the 5-methoxy group.
Question: I am attempting to synthesize 5-methoxyindole by reacting 5-bromoindole with sodium methoxide, but my reaction is sluggish and I'm observing multiple brominated impurities. How can I improve this reaction?
Answer:
The methoxylation of 5-bromoindole can be challenging due to the potential for side reactions and incomplete conversion.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may require elevated temperatures and an appropriate catalyst to proceed to completion.
-
Solution: A common approach is to use a copper-based catalyst, such as a cuprous bromide/nitrogen-containing heterocycle system, in a polar aprotic solvent like DMF or DMSO. The reaction temperature is typically maintained between 80-120°C.[10]
-
-
Formation of Di- and Poly-brominated Impurities: If your starting 5-bromoindole contains di- or poly-brominated impurities, these will carry through the reaction.
-
Solution: Ensure the purity of your starting 5-bromoindole. If necessary, purify it by recrystallization or column chromatography before proceeding with the methoxylation step.[11]
-
-
Hydrolysis of Sodium Methoxide: Traces of water in the reaction mixture can hydrolyze sodium methoxide, reducing its efficacy.
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocol: Methoxylation of 5-Bromoindole
-
To a flame-dried flask under an inert atmosphere, add 5-bromoindole (1.0 eq), a copper catalyst (e.g., CuBr, 5-10 mol%), and a ligand (e.g., phenanthroline, 10-20 mol%).
-
Add anhydrous DMF or DMSO as the solvent.
-
Add a solution of sodium methoxide in methanol (1.3-2.0 eq).
-
Heat the reaction mixture to 80-120°C and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Route 3: Conversion from 5-Methoxyindole-3-carboxaldehyde
This route involves the conversion of a readily available aldehyde to the desired nitrile.
Question: I am converting 5-methoxyindole-3-carboxaldehyde to the corresponding acetonitrile using sodium cyanide, but I am consistently isolating a significant amount of a formamide byproduct. How can I suppress this side reaction?
Answer:
The formation of an N-formylated byproduct, specifically N-(5-methoxyindol-3-yl)methylformamide, is a known side reaction in the one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles, particularly when using formamide as a solvent or reagent.[12]
Potential Cause & Solution:
-
Competitive Formylation: The intermediate formed during the reaction is susceptible to formylation by formamide, which competes with the desired cyanation reaction.
-
Solution: The choice of solvent is critical. A mixture of methanol and formamide (1:1 v/v) has been shown to significantly favor the formation of the desired nitrile over the formamide byproduct.[12] Careful control of the reaction time and temperature is also important.
-
Experimental Protocol: One-Step Conversion of 5-Methoxyindole-3-carboxaldehyde to this compound [12]
-
To a solution of 5-methoxyindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium borohydride (NaBH₄, ~1.3 eq) and stir at room temperature for 1 hour.
-
Add sodium cyanide (NaCN, ~10 eq) to the reaction mixture.
-
Reflux the mixture for approximately 5 hours, monitoring the reaction by TLC.
-
After cooling, add brine and extract the product with a mixture of methanol and chloroform (e.g., 5:95 v/v).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for assessing the purity of this compound?
A1: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal for quantifying the purity and detecting non-volatile impurities. A C18 column with a gradient elution using a mixture of acetonitrile and water (often with a small amount of formic acid or other modifier) is a common starting point.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile and semi-volatile impurities. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification.[10][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying and quantifying impurities that have distinct NMR signals.[16][17][18]
Q2: My final product of this compound is off-white or brownish. What could be the cause and how can I decolorize it?
A2: Indole compounds can be susceptible to oxidation and degradation, leading to coloration.
-
Cause: Exposure to air, light, or residual acidic or basic impurities from the synthesis can cause the formation of colored byproducts.
-
Decolorization:
-
Recrystallization: This is often the most effective method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, toluene) to find one that provides good crystal formation and leaves the colored impurities in the mother liquor.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration through celite before recrystallization or concentration.
-
Column Chromatography: A plug of silica gel can sometimes be effective at removing baseline colored impurities.
-
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its purity and prevent degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). It is typically a solid at room temperature.[7]
Data & Visualization
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Potential Source (Synthetic Route) | Recommended Analytical Technique |
| Regioisomeric Methoxyindoles | Fischer Indole Synthesis | HPLC, GC-MS, NMR |
| N-N Cleavage Byproducts | Fischer Indole Synthesis | GC-MS, LC-MS |
| Di- and Poly-brominated Indoles | Synthesis from 5-Bromoindole | GC-MS, LC-MS |
| N-(5-methoxyindol-3-yl)methylformamide | Conversion from 5-Methoxyindole-3-carboxaldehyde | HPLC, NMR |
| Unreacted Starting Materials | All Routes | TLC, HPLC, GC-MS |
| Residual Solvents | All Routes | GC-MS (Headspace) |
Diagram 1: Key Impurity Formation Pathways
Caption: Potential impurity formation pathways in common synthetic routes to this compound.
References
-
Garg, N. K., & Houk, K. N. (2012). Why Do Some Fischer Indolizations Fail?. Angewandte Chemie International Edition, 51(18), 4346-4349. [Link]
-
Yamada, F., Hashizume, T., & Somei, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
Ishii, H., et al. (1992). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 40(6), 1474-1479. [Link]
-
PubChem. (n.d.). 2-(5-methoxy-1H-indol-3-yl)acetonitrile. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. [Link]
-
Indian Journal of Chemistry. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for - A Practical and Efficient Method for the Amidation of Esters with Amines. [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 853-867. [Link]
-
SciSpace. (2007). Total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside. Proposal for structural revision of the natural product. [Link]
-
Journal of Analytical Methods in Chemistry. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]
-
Journal of Organic Chemistry. (2019). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]
-
DrugBank Online. (n.d.). 5-Methoxyindole-3-Carboxaldehyde. [Link]
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
-
Journal of Forensic Sciences. (2020). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]
-
CiteSeerX. (n.d.). Brominated isoindolines: Precursors to functionalised nitroxides. [Link]
-
Journal of Chromatographic Science. (2018). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. [Link]
-
Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
-
Bruker. (2014). Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS. [Link]
-
ResearchGate. (n.d.). (PDF) Brominated isoindolines: Precursors to functionalised nitroxides. [Link]
-
Molecules. (2012). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. [Link]
Sources
- 1. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 12. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. ptfarm.pl [ptfarm.pl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 5-Methoxyindole(1006-94-6) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Purification of 5-Methoxyindole-3-acetonitrile by Recrystallization
Welcome to the technical support center for the purification of 5-Methoxyindole-3-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the recrystallization of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-purity crystalline material.
Introduction to Recrystallization of this compound
This compound is a key building block in the synthesis of various biologically active molecules, including melatonin analogues and other pharmaceutical agents.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when optimized, it can effectively remove impurities from the crystal lattice, yielding a product with the desired specifications.[3]
This guide will delve into the practical aspects of recrystallizing this compound, addressing common issues and providing a logical, step-by-step approach to troubleshooting.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[4] |
| Molecular Weight | 186.21 g/mol | PubChem[4] |
| Appearance | White to off-white or brown powder/solid | Various Suppliers[2] |
| Melting Point | 65-69 °C | Various Suppliers[2] |
| Solubility | Slightly soluble in chloroform and methanol | ChemicalBook |
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.
Issue 1: The compound "oils out" instead of forming crystals.
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil rather than forming solid crystals. What is happening and how can I fix this?
Answer: "Oiling out" is a common problem in recrystallization and occurs when the solute is supersaturated at a temperature above its melting point. This can be caused by several factors, including a very high concentration of impurities, cooling the solution too rapidly, or using a solvent in which the compound is excessively soluble.
Causality and Solution Workflow:
Caption: Troubleshooting workflow for lack of crystallization.
Detailed Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This will act as a template for further crystal growth.
-
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be careful not to boil it to dryness. Once the volume is reduced, allow the solution to cool slowly again.
-
Solvent Removal and Re-attempt: If the above methods fail, you can remove the solvent entirely using a rotary evaporator and then attempt the recrystallization again with a smaller amount of solvent or a different solvent system.
Issue 3: The recrystallization yield is very low.
Question: I obtained pure crystals, but the final yield is much lower than expected. Where did my product go and how can I improve the recovery?
Answer: A low yield in recrystallization is often a trade-off for high purity. However, significant product loss can occur due to several factors.
Potential Causes and Solutions:
-
Excessive Solvent: As with the failure to form crystals, using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling. To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization during Hot Filtration: If you perform a hot filtration to remove insoluble impurities, your product may start to crystallize in the filter funnel. To prevent this, use a pre-heated filter funnel and flask, and add a small excess of hot solvent before filtering.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete at a low temperature. Cooling the flask in an ice bath for an extended period can help maximize the recovery of your product.
-
Washing with a 'Good' Solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent. Using a solvent at room temperature or a solvent in which your product is highly soluble will dissolve some of your purified crystals, leading to a lower yield.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present in your crude material. However, based on the polarity of this compound and literature on similar compounds, good starting points for solvent screening include:
-
Single Solvents: Methanol, ethanol, isopropanol, ethyl acetate, or toluene.
-
Solvent Mixtures: A polar solvent in which the compound is soluble (e.g., chloroform, ethyl acetate, or acetone) paired with a non-polar anti-solvent in which it is less soluble (e.g., hexane or heptane). A chloroform-hexane mixture has been reported for the purification of the related 4-methoxyindole-3-acetonitrile. [5] Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?
A2:
-
Place a small amount of your crude material (e.g., 20-30 mg) into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. A good solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. An ideal solvent will dissolve the compound when hot.
-
Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath. A good solvent will allow for the formation of a significant amount of crystals upon cooling.
Q3: My purified this compound is still colored. What can I do?
A3: A persistent color after recrystallization often indicates the presence of highly colored, polar impurities. As mentioned in the troubleshooting guide, a charcoal treatment can be very effective in removing these types of impurities.
Q4: How can I confirm the purity of my recrystallized product?
A4: The purity of your final product should be assessed using appropriate analytical techniques. The most common methods include:
-
Melting Point Analysis: A sharp melting point range close to the literature value (65-69 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify the presence of any impurities.
Experimental Protocol: Recrystallization of this compound (Example using a Mixed Solvent System)
This protocol is a general guideline and may require optimization based on the purity of your starting material.
Materials:
-
Crude this compound
-
Chloroform
-
n-Hexane
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of chloroform and gently heat the mixture with stirring on a hot plate until the solid is completely dissolved.
-
Addition of Anti-solvent: While the solution is still hot, slowly add n-hexane dropwise with continuous swirling until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: If turbidity persists, add a few drops of hot chloroform until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Workflow Diagram:
Caption: Recrystallization workflow for this compound.
References
- Somei, M., & Natsume, M. (1973). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Tetrahedron Letters, 14(28), 2451-2454.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
PubChem. (n.d.). 2-(5-methoxy-1H-indol-3-yl)acetonitrile. Retrieved from [Link]
Sources
- 1. This compound | 2436-17-1 | FM38506 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. mt.com [mt.com]
- 4. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
5-Methoxyindole-3-acetonitrile: Technical Support & Troubleshooting Guide
Welcome to the technical support center for 5-Methoxyindole-3-acetonitrile (5-MIAN). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, encountered during experimental work. As a key intermediate in the synthesis of melatonin and other pharmacologically active compounds, understanding its handling properties is crucial for successful research outcomes.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the properties and handling of this compound.
Q1: What are the basic physicochemical properties of this compound?
This compound is a solid, typically appearing as a white to dark brown crystalline powder.[2][3] It is a crucial building block in organic synthesis due to its functionalized indole ring system.[2] Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2436-17-1 | [3][4] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][4] |
| Molecular Weight | 186.21 g/mol | [1][4] |
| Appearance | Solid. Very Dark Brown / White to off-white powder. | [2][3] |
| Melting Point | 65-69 °C | [2][3] |
| Predicted pKa | 16.02 ± 0.30 | [3] |
| Storage | Store at 2°C - 8°C or -20°C Freezer. Protect from light. | [1][3] |
Q2: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
The primary reason is the compound's molecular structure. The indole ring is inherently hydrophobic (water-repelling). While the methoxy and nitrile groups add some polarity, the molecule as a whole has limited water solubility. This is a common characteristic for many organic compounds used in drug discovery. The parent molecule, 5-Methoxyindole, is also described as having insoluble or sparingly soluble properties in water.[5]
Q3: What is the recommended solvent for making a high-concentration stock solution?
For biological assays, Dimethyl sulfoxide (DMSO) is the most recommended solvent.[6] It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[6] Other potential, though less common, organic solvents include methanol and chloroform, where it is slightly soluble.[3] For most in vitro applications, starting with a DMSO stock is the industry-standard practice.
Q4: My compound precipitated after I added my DMSO stock to my cell culture media. What happened and how can I fix it?
This is a classic solubility problem. Your high-concentration DMSO stock is a stable solution. However, when you introduce a small volume of this stock into a large volume of an aqueous environment (like cell media or PBS), the solvent composition changes dramatically. The this compound is no longer in a favorable solvent environment and "crashes out" or precipitates. To fix this, ensure the final concentration of DMSO in your media is low (typically <0.5%, but ideally <0.1% to avoid solvent toxicity) and add the stock solution while vortexing or stirring the media to promote rapid dispersion.
Q5: How should I store my this compound solutions?
Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can increase water absorption by the hygroscopic DMSO and potentially lead to compound precipitation over time.[7] Store these aliquots at -20°C or -80°C, protected from light.[1][3][5] For short-term use, refrigeration at 2-8°C is acceptable.
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific experimental problems.
Issue 1: Difficulty Preparing a Usable Solution for In Vitro Assays
-
Symptoms: The solid compound does not dissolve in aqueous buffers; visible particulates remain even after vortexing or sonication.
-
Root Cause Analysis: The hydrophobic nature of the indole core prevents effective solvation by water molecules. Direct dissolution in aqueous media is not a viable strategy.
-
Solution: The Organic Stock Solution Method The universally accepted method is to first create a concentrated stock solution in a suitable organic solvent.
dot
Caption: Workflow for preparing a stock solution.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed. For a 10 mM solution (0.01 mol/L) with a MW of 186.21 g/mol : Mass (mg) = 10 mM * 186.21 g/mol * Volume (L) = 1.8621 mg per 1 mL of DMSO.
-
Weighing: Accurately weigh out the required mass of the solid compound.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly. If dissolution is slow, gentle warming in a water bath (30-40°C) or brief sonication can be applied. Ensure the vial is capped to prevent water absorption.
-
Confirmation: Inspect the solution against a light source to ensure no solid particulates are visible.
-
Storage: Aliquot and store as described in the FAQ section.
-
Issue 2: Compound Precipitation in Final Aqueous Solution
-
Symptoms: The solution becomes cloudy or forms visible crystals immediately or shortly after diluting the DMSO stock into buffer or media.
-
Root Cause Analysis: The final solvent environment is insufficiently polar to maintain the solubility of the compound at the desired concentration. This is a common issue when the percentage of the organic co-solvent (DMSO) is too low in the final mix.
-
Solution: Optimized Dilution Strategy The key is to minimize the time the compound spends in a transient, supersaturated state.
dot
Caption: Decision tree for troubleshooting precipitation.
Best Practices for Dilution:
-
Active Mixing: Never add the stock solution to a static volume of buffer. Always add the DMSO stock directly into the vortex of the buffer/media being stirred or vortexed.
-
Serial Dilution: For very high final concentrations or particularly sensitive assays, perform one or more intermediate dilution steps. For example, dilute your 10 mM DMSO stock to 1 mM in media, vortex well, and then perform the final dilution from this 1 mM intermediate stock.
-
Temperature: Ensure both the stock solution and the aqueous diluent are at room temperature. Cold buffers can decrease solubility and promote precipitation.
-
Issue 3: Formulation for In Vivo Animal Studies
-
Symptoms: Need to administer the compound to an animal model, but DMSO is not a suitable vehicle at high concentrations.
-
Root Cause Analysis: High concentrations of DMSO can be toxic in vivo. A biocompatible vehicle that maintains the compound's solubility is required.
-
Solution: Co-Solvent Formulation A multi-component vehicle is often used to achieve solubility and biocompatibility. A widely cited formulation for poorly soluble compounds, adapted from similar indole-based molecules, is a good starting point.[5]
Protocol 2: Recommended Co-Solvent Formulation for In Vivo Use
This protocol aims to create a solution with a target concentration of, for example, 2.5 mg/mL. Adjustments may be necessary based on your specific dose requirements.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO. Aim for this to be 10% of your final desired volume.
-
Add Co-Solvent: To the DMSO solution, add PEG300 (Polyethylene glycol 300) to bring the volume up to 50% of the final volume (i.e., add a volume of PEG300 equal to 40% of the final volume). Mix thoroughly.
-
Add Surfactant: Add Tween-80 (Polysorbate 80) to a final concentration of 5% . For a 1 mL final volume, this would be 50 µL. Mix until the solution is clear.
-
Final Dilution: Add sterile saline (0.9% NaCl) to reach the final desired volume (a volume equal to 45% of the final volume). Mix thoroughly. The final vehicle composition will be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Pre-Dosing Check: Before administration, visually inspect the final formulation for any signs of precipitation. Gentle warming may be required if the solution has been stored cold.
Disclaimer: This is a general starting formulation. The optimal vehicle for your specific compound and animal model should be determined empirically.
-
References
-
2-(5-methoxy-1H-indol-3-yl)acetonitrile . PubChem, National Center for Biotechnology Information. [Link]
-
CAS No : 2436-17-1 | Product Name : this compound . Pharmaffiliates. [Link]
-
Optimizing Synthesis with this compound (CAS 2436-17-1) . Hopax. [Link]
-
Dimethyl sulfoxide . Wikipedia. [Link]
-
Samples in DMSO: What an end user needs to know . Ziath. [Link]
Sources
- 1. This compound | 2436-17-1 | FM38506 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 2436-17-1 [m.chemicalbook.com]
- 4. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ziath.com [ziath.com]
how to dissolve 5-Methoxyindole-3-acetonitrile for biological assays
Answering the user's request.
Technical Support Center: 5-Methoxyindole-3-acetonitrile
A Guide for Researchers on Dissolution and Handling for Biological Assays
Welcome to the technical support guide for this compound (CAS No. 2436-17-1). This document provides field-proven advice, detailed protocols, and troubleshooting support to ensure the successful and reproducible use of this compound in your biological research. As an indole derivative, proper handling and dissolution are paramount for obtaining reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell-based assays?
A: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is a hydrophobic molecule and is sparingly soluble in aqueous solutions.[3] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with water and cell culture media, making it an ideal choice for preparing concentrated stock solutions.[2][4]
Q2: How do I prepare a stock solution?
A: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of solvent added to your final assay, thereby reducing the risk of solvent-induced artifacts. For detailed steps, refer to the Protocol: Preparing a Concentrated Stock Solution section below.
Q3: My compound precipitates when I add it to my cell culture medium. What should I do?
A: This is a common issue when the compound's final concentration exceeds its solubility limit in the aqueous medium. This can be resolved by:
-
Lowering the Final Concentration: Test a lower concentration range in your assay.
-
Ensuring Rapid Mixing: Add the stock solution to the medium while vortexing or swirling to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Verifying Stock Solution Integrity: Ensure your DMSO stock is completely dissolved. If necessary, use gentle warming or sonication as described in the troubleshooting guide.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, the best practice is to keep the final DMSO concentration at or below 0.1% (v/v) to minimize any potential off-target effects of the solvent.[1][5][6] It is crucial to include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your test conditions.
Core Principles: Ensuring Experimental Integrity
The goal of any dissolution protocol is to get the compound into a biologically compatible solution without altering its activity or introducing experimental artifacts.
The Causality of Solvent Choice
-
Solubility vs. Biocompatibility: this compound is a solid with a melting point of 65-69 °C and is structurally hydrophobic.[7][8][9] This necessitates an organic solvent. While solvents like ethanol or methanol might offer some solubility[3], DMSO provides superior dissolving power for many complex organic molecules and is the standard for cell culture applications.[10]
-
The Problem with Direct Aqueous Dissolution: Attempting to dissolve this compound directly in phosphate-buffered saline (PBS) or cell culture medium will likely fail, leading to an inaccurate and non-homogenous suspension rather than a true solution. This would result in highly variable and uninterpretable assay results.
The Stock Solution Paradigm: A Self-Validating System
The use of a concentrated stock solution is a cornerstone of good laboratory practice in cell biology.[11][12]
-
Accuracy: Weighing a larger mass of the compound (e.g., for a 10 mM stock) is more accurate than weighing the microgram quantities needed for direct addition to an assay.[13]
-
Consistency: A single, validated stock solution can be used for multiple experiments, ensuring consistency across different assays and time points.
-
Minimizing Solvent Effects: By preparing a 1000x or 10,000x stock (e.g., 10 mM for a 10 µM final concentration), the final volume of DMSO added to the culture is negligible (0.1% or 0.01%), minimizing the risk of solvent toxicity or off-target effects.[6]
Technical Data Summary
The table below summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| CAS Number | 2436-17-1 | [7] |
| Molecular Formula | C₁₁H₁₀N₂O | [14] |
| Molecular Weight | 186.21 g/mol | [14] |
| Physical Form | White to brown powder/crystal | [8][9] |
| Melting Point | 65-69 °C | [7][8] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][5] |
| Aqueous Solubility | Poor / Insoluble | [3][15] |
| Powder Storage | 2-8°C or -20°C, protect from light | [3] |
| Stock Solution Storage | -20°C or -80°C in aliquots | [13][15] |
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution (e.g., 10 mM)
This protocol details the steps for preparing a validated, high-concentration stock solution.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (cell culture grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass = 10 mmol/L × 0.001 L × 186.21 g/mol = 0.0018621 g = 1.86 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. Visually inspect for any remaining solid particles. If particles persist, use a bath sonicator for 5-10 minutes or warm the solution gently to 37°C.[16] Ensure the cap is tightly sealed.
-
Confirm Dissolution: The final solution should be clear and free of any visible precipitate.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store at -20°C or -80°C, protected from light. This prevents degradation from repeated freeze-thaw cycles.[13]
Protocol 2: Preparing Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the DMSO stock into your final assay medium.
Workflow Diagram: Preparing Working Solutions
Caption: Workflow for diluting stock solution for assays.
Procedure:
-
Thaw Stock: Thaw a single aliquot of your concentrated stock solution at room temperature.
-
Prepare Dilutions: Perform serial dilutions of the stock solution directly into the final cell culture medium. It is best practice to never add a highly concentrated stock directly to cells.
-
Example for 10 µM final concentration from a 10 mM stock (1:1000 dilution): Add 1 µL of the 10 mM stock to 999 µL of culture medium.
-
-
Mix Thoroughly: After adding the stock solution to the medium, immediately vortex or pipette up and down to ensure rapid and complete mixing.
-
Treat Cells: Add the final working solutions to your cells.
-
Prepare Vehicle Control: Crucially, prepare a vehicle control by adding the same amount of DMSO to the culture medium as used for your highest concentration test article (e.g., for a 1:1000 dilution, add 1 µL of DMSO to 999 µL of medium).[1]
Troubleshooting Guide
Q: I see a film or crystals in my stock solution after thawing. Is it still usable? A: The compound may have come out of solution during freezing. Before use, warm the vial to 37°C and vortex thoroughly to ensure it is fully redissolved. If it does not go back into solution, it may indicate solvent evaporation or compound degradation, and a fresh stock should be prepared.
Q: My vehicle control is showing toxicity or an unexpected biological effect. What's wrong? A: This indicates your cell line is sensitive to the concentration of DMSO you are using.
-
Solution 1: Reduce the final concentration of DMSO in your assay to 0.1% or lower. This may require preparing a more concentrated initial stock solution.
-
Solution 2: Screen alternative solvents like ethanol, but always run a new set of vehicle controls, as ethanol can also have biological effects.[17]
Q: How can I confirm the stability of my compound in the assay medium over time? A: For long-term experiments (e.g., >24 hours), it is wise to assess compound stability. You can incubate the compound in the culture medium under assay conditions (37°C, 5% CO₂) for the duration of the experiment. Then, use an analytical method like HPLC to check for degradation by comparing the peak area to a freshly prepared sample.
Decision Workflow for Dissolving this compound
Caption: Decision-making workflow for compound preparation.
References
-
PubChem. (n.d.). 2-(5-methoxy-1H-indol-3-yl)acetonitrile. Retrieved from [Link]
-
ResearchGate. (2020). How do we choose a proper concentration for the stock solution? Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Dakota Ingredients. (n.d.). The Role of this compound in Drug Discovery. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Dakota Ingredients. (n.d.). Optimizing Synthesis with this compound (CAS 2436-17-1). Retrieved from [Link]
-
Popova, Y., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Retrieved from [Link]
-
Valdivia, P., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC - NIH. Retrieved from [Link]
-
gChem Global. (n.d.). Visible Light Promoted Synthesis of Indoles in DMSO. Retrieved from [Link]
-
ResearchGate. (2024). Which solvent is better to dissolve with secondary metabolites extracted from fungi? Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO? Retrieved from [Link]
-
ResearchGate. (n.d.). The ammonium-promoted formylation of indoles by DMSO and H2O. Retrieved from [Link]
-
MDPI. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells. Retrieved from [Link]
-
Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxyindoleacetic acid. Retrieved from [Link]
-
Sartorius. (2023). Chemical compatibility study of selected Sartorius products. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. This compound CAS#: 2436-17-1 [m.chemicalbook.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 2436-17-1 [chemicalbook.com]
- 8. This compound [myskinrecipes.com]
- 9. nbinno.com [nbinno.com]
- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. 2-(5-methoxy-1H-indol-3-yl)acetonitrile | C11H10N2O | CID 3564783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 5-Methoxyindole-3-acetonitrile
Welcome to the technical support center for 5-Methoxyindole-3-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
There are varying recommendations for the storage of solid this compound, and the ideal conditions depend on the intended duration of storage and the sensitivity of your application.
-
Short-term storage (weeks to a few months): Storage at 2-8°C in a tightly sealed, amber vial is generally sufficient to prevent significant degradation. Some suppliers may indicate ambient storage is acceptable, but refrigeration is a better practice to minimize potential degradation.
-
Long-term storage (months to years): For long-term stability, it is highly recommended to store solid this compound at -20°C.[1] This minimizes the rate of potential degradation reactions.
Q2: My this compound has changed color from off-white to brownish. Is it still usable?
A color change is a visual indicator of potential degradation, likely due to oxidation of the indole ring. While a slight color change may not significantly impact the purity for some less sensitive applications, it is a clear sign that the compound is no longer of the highest purity. For sensitive and quantitative experiments, it is strongly advised to use a fresh, uncolored lot of the compound. If you must use the discolored compound, consider repurifying it by recrystallization, though this may not be feasible for small quantities.
Q3: How should I prepare and store stock solutions of this compound?
The preparation and storage of stock solutions are critical to ensure the reproducibility of your experiments.
-
Solvent Selection: this compound has limited solubility in water. Common organic solvents for preparing stock solutions include dimethyl sulfoxide (DMSO) and ethanol. For in vivo studies, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.
-
Solution Preparation: To prepare a stock solution, dissolve the compound in the appropriate solvent. Gentle warming and sonication can aid in dissolution.
-
Storage of Stock Solutions: Stock solutions are more susceptible to degradation than the solid compound. To maintain the integrity of your stock solutions:
-
Store at -20°C for short-term storage (up to 1 month).
-
For long-term storage (up to 6 months), aliquot the stock solution into single-use vials and store at -80°C.[2] This prevents repeated freeze-thaw cycles which can accelerate degradation.
-
Always use amber or foil-wrapped vials to protect the solution from light.
-
Q4: What are the primary degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, based on the chemistry of indole compounds, the primary degradation pathways are:
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various oxidized species. This is often catalyzed by light and air.
-
Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions, which would convert this compound to 5-methoxyindole-3-acetic acid.[3]
-
Photodegradation: Exposure to light, particularly UV light, can promote degradation of the indole ring.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected biological activity in cell-based assays.
-
Potential Cause: Degradation of the compound in the stock solution or in the culture medium.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: If your stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from solid material.
-
Assess stability in media: Some components of cell culture media can accelerate the degradation of compounds. To test for this, incubate a solution of this compound in your culture medium for the duration of your experiment, and then analyze the solution by HPLC or LC-MS to check for the appearance of degradation peaks.
-
Minimize light exposure: During your experiments, protect your plates and solutions from direct light as much as possible.
-
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
-
Potential Cause: Degradation of the compound during sample preparation or analysis.
-
Troubleshooting Steps:
-
Analyze a fresh sample: Prepare a fresh solution of this compound and analyze it immediately to confirm that the unknown peaks are not present in the starting material.
-
Check for in-source fragmentation: In mass spectrometry, some compounds can fragment in the ion source. Vary the source conditions (e.g., cone voltage) to see if the intensity of the unknown peaks changes relative to the parent ion.
-
Consider potential degradation products: Based on the known degradation pathways, the primary degradation product to look for would be 5-methoxyindole-3-acetic acid (M+18 of the parent compound due to the addition of a water molecule during hydrolysis). Oxidized products would result in the addition of one or more oxygen atoms (M+16, M+32, etc.).
-
Issue 3: Low or no yield in a synthetic reaction using this compound as a starting material.
-
Potential Cause: Poor quality of the starting material or incompatible reaction conditions.
-
Troubleshooting Steps:
-
Verify the purity of the starting material: If the compound has changed color or has been stored improperly, its purity may be compromised. Consider purifying the material or using a fresh batch.
-
Protect from air and light: Indole compounds can be sensitive to oxidative conditions. If your reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction vessel from light.
-
Check for pH-related degradation: If your reaction is performed under strongly acidic or basic conditions, you may be promoting the hydrolysis of the nitrile group. Monitor your reaction for the formation of 5-methoxyindole-3-acetic acid.
-
Data and Protocols
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem |
| Molecular Weight | 186.21 g/mol | PubChem |
| Melting Point | 65-69 °C | ChemicalBook[4] |
| Appearance | White to off-white or brown powder | ChemicalBook[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 1.862 mg of this compound.
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate until the solid is completely dissolved.
-
Aliquot into single-use amber vials.
-
Store at -20°C for up to one month or -80°C for up to six months.
Visualizations
Caption: A workflow for troubleshooting unexpected experimental results.
References
-
PubChem. (n.d.). 2-(5-methoxy-1H-indol-3-yl)acetonitrile. Retrieved from [Link]
Sources
light sensitivity and degradation of 5-Methoxyindole-3-acetonitrile
Welcome to the technical support center for 5-Methoxyindole-3-acetonitrile (5-MIA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, stability, and potential degradation of this compound. As a versatile building block in medicinal chemistry, particularly in the synthesis of melatonin analogs and other pharmacologically active molecules, a thorough understanding of its chemical behavior is paramount to ensure experimental success and data integrity.
This guide is structured to address common challenges and questions through a comprehensive troubleshooting section and frequently asked questions. All recommendations are grounded in established chemical principles and supported by authoritative references.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound, focusing on the causality behind these issues and providing actionable solutions.
Issue 1: Inconsistent or Disappearing Peaks in HPLC Analysis
Question: I'm observing inconsistent peak areas, or my peak for 5-MIA is significantly smaller than expected in my HPLC analysis. What could be the cause?
Answer: This is a classic symptom of compound degradation, a common issue with indole derivatives, which are susceptible to both photodegradation and hydrolysis.
Probable Causes & Solutions:
-
Photodegradation: 5-MIA is a light-sensitive compound. Exposure to ambient laboratory light, especially UV wavelengths, can initiate degradation, leading to a loss of the parent compound.
-
Solution: All handling steps, from weighing to solution preparation and analysis, should be performed under subdued light conditions. Use amber glassware or wrap containers in aluminum foil to protect solutions from light.[1] Consider using yellow or red lighting in the laboratory, as these longer wavelengths are less energetic and less likely to cause photodegradation.
-
-
Solution Instability (Hydrolysis): The nitrile group of 5-MIA can be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH. This process can convert the nitrile to an amide (forming 5-methoxyindole-3-acetamide) and subsequently to a carboxylic acid (5-methoxyindole-3-acetic acid).
-
Solution: Prepare solutions fresh before each experiment. If storage is unavoidable, store solutions at -20°C or below for short periods. Use high-purity solvents, as impurities can catalyze degradation. For HPLC mobile phases, ensure the pH is controlled and consider the stability of the compound in your chosen solvent system.
-
-
Oxidative Degradation: The indole ring is electron-rich and can be prone to oxidation, especially if exposed to air for extended periods in solution.
-
Solution: While not as rapid as photodegradation, for long-term storage or sensitive applications, consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Appearance of Unexpected Peaks in Chromatograms
Question: My chromatogram shows the peak for 5-MIA, but also several other unexpected peaks that are not present in my standards. What are these?
Answer: The appearance of new peaks is a strong indicator of degradation. These are likely the degradation products of 5-MIA.
Probable Causes & Solutions:
-
Identification of Degradants: The unexpected peaks are likely the hydrolysis products (5-methoxyindole-3-acetamide and 5-methoxyindole-3-acetic acid) or various photodegradation products. The exact nature of the photodegradants can be complex.
-
Solution: To confirm the identity of these peaks, a forced degradation study is recommended.[2][3][4][5] This involves intentionally exposing the compound to stress conditions (light, acid, base, oxidation) and analyzing the resulting mixture by HPLC-MS to identify the mass of the degradation products. This will help in building a degradation profile for your specific experimental conditions.
-
-
Solvent-Induced Degradation: Some solvents, particularly those that are not high-purity, can contain impurities that react with 5-MIA.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid 5-MIA should be stored in a tightly sealed, opaque container at 2°C to 8°C and protected from light. For long-term storage, storage at -20°C is recommended.
Q2: How should I prepare a stock solution of 5-MIA?
A2: Due to its light sensitivity, stock solutions should be prepared in a dimly lit environment. Use amber volumetric flasks or flasks wrapped in aluminum foil.[1] 5-MIA is soluble in solvents like DMSO, ethanol, and acetonitrile. It is recommended to prepare stock solutions fresh for each experiment. If short-term storage is necessary, store aliquots in light-protected containers at -20°C or below.
Q3: What is the expected photodegradation pathway for 5-MIA?
Q4: How can I monitor the degradation of 5-MIA in my samples?
A4: A stability-indicating HPLC method is the most effective way to monitor degradation. This involves developing an HPLC method that can separate the parent 5-MIA peak from all potential degradation products.
-
Methodology: A reverse-phase C18 column is typically suitable. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to resolve all components. UV detection is appropriate, as the indole ring has a strong UV absorbance.
-
Validation: To ensure your method is stability-indicating, you should perform a forced degradation study and demonstrate that the peaks for the degradation products do not co-elute with the main compound peak.[3][5]
Data & Protocols
Table 1: Qualitative Stability of this compound
| Condition | Solvent/Matrix | Stability | Recommendations |
| Light (UV & Ambient) | Solid & Solution | Low | Handle in a dark or dimly lit environment. Use amber glassware or foil wrapping.[1] |
| Temperature (Solid) | 2-8°C | Good | Recommended for short to medium-term storage. |
| Temperature (Solid) | -20°C | Excellent | Recommended for long-term storage. |
| Aqueous Solution (Neutral pH) | Water, Buffers | Moderate | Prepare fresh. Store at -20°C for short periods. |
| Aqueous Solution (Acidic/Basic) | Dilute Acid/Base | Low | Prone to hydrolysis. Avoid prolonged exposure. |
| Organic Solvents (High Purity) | DMSO, Acetonitrile, Ethanol | Good | Prepare fresh. Store protected from light at low temperatures. |
Experimental Protocol: Forced Photodegradation Study
This protocol outlines a general procedure for conducting a forced photodegradation study on 5-MIA to identify potential degradation products, in accordance with ICH Q1B guidelines.[4][9][10][11]
Objective: To intentionally degrade 5-MIA using light to generate and identify its photodegradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Photostability chamber with a light source capable of emitting both visible and UVA light (e.g., xenon or metal halide lamp).
-
Calibrated radiometer/lux meter
-
Amber and clear glass vials
-
HPLC system with UV or DAD detector (and ideally a mass spectrometer)
Procedure:
-
Sample Preparation:
-
Prepare a solution of 5-MIA in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of this solution into both clear and amber (control) glass vials.
-
-
Exposure:
-
Place the clear vials in the photostability chamber. The amber vials will serve as dark controls and should be kept at the same temperature but shielded from light.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4][9]
-
-
Sampling:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms of the exposed samples to the dark control and the initial sample (time 0).
-
-
Data Evaluation:
Visualizations
Hypothesized Photodegradation Pathway
Caption: Hypothesized degradation pathways for this compound.
Recommended Laboratory Workflow for Handling 5-MIA
Caption: Recommended workflow for handling this compound.
References
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Photolytic Degradation Study of Doxofylline. [Link]
-
International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2021, June 30). Degradation Profiling by RP- HPLC: A Review. [Link]
-
BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
Klimatest. (n.d.). Photostability of Pharmaceuticals. [Link]
-
Plant Signaling & Behavior via PMC. (n.d.). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. [Link]
-
Frontiers in Chemistry. (n.d.). Kinetics of Photocatalyzed Reactions: Five Lessons Learned. [Link]
-
American Laboratory. (2008, September 1). Quality Evaluation of HPLC-Grade Acetonitrile. [Link]
-
SciELO. (n.d.). Degradation of acetonitrile residues using oxidation processes. [Link]
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- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 8. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. biobostonconsulting.com [biobostonconsulting.com]
- 11. klimatest.eu [klimatest.eu]
Technical Support Center: Managing 5-Methoxyindole-3-acetonitrile in Aqueous Solutions
Here is the technical support center for managing the precipitation of 5-Methoxyindole-3-acetonitrile in aqueous solutions.
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and prevent the precipitation of this compound in aqueous experimental systems. By understanding its fundamental properties and employing systematic solubilization strategies, you can ensure the accuracy and reproducibility of your results.
Understanding the Compound: Physicochemical Profile
This compound (CAS No. 2436-17-1) is an indole derivative used as a versatile reactant in the synthesis of various pharmacologically active molecules, including aldose reductase inhibitors and melatonin analogues.[1][2] Like many indole-based heterocyclic compounds, it is characterized by low aqueous solubility due to its predominantly nonpolar structure. Precipitation is a common challenge, often occurring when a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium.[3]
Key to managing its solubility is understanding its physicochemical properties. The indole nitrogen has a predicted pKa of approximately 16, meaning it is a very weak acid and the molecule will be non-ionized and neutral under typical experimental pH conditions (pH 4-9).[4] Therefore, pH adjustment is unlikely to be an effective primary strategy for enhancing its solubility.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2436-17-1 | [4][5][6] |
| Molecular Formula | C₁₁H₁₀N₂O | [4][5] |
| Molecular Weight | 186.21 g/mol | [4][5] |
| Physical Form | Solid | [4][6] |
| Melting Point | 65-69 °C | [1][4] |
| Predicted pKa | 16.02 ± 0.30 | [4] |
| Known Solubility | Slightly soluble in Chloroform, Methanol | [4] |
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my aqueous buffer. Why?
A1: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a water-miscible organic solvent (like DMSO) is rapidly diluted into an aqueous system where its solubility is very low.[3] The organic solvent disperses quickly, leaving the compound in an environment where it cannot stay dissolved, causing it to precipitate.[3]
Q2: What is the best solvent for making a stock solution?
A2: A water-miscible organic solvent in which the compound is highly soluble is recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice.[7] Other options include N,N-dimethylformamide (DMF) or ethanol, though you may not achieve as high a concentration as with DMSO.[8] Always start with a 100% organic solvent to prepare the highest concentration stock solution possible.[3]
Q3: Can I heat the solution to get more compound to dissolve?
A3: Gently warming the solution can increase the solubility of most solid compounds, a phenomenon that occurs when the dissolution process is endothermic (requires heat).[9][10][11] You can try pre-warming your aqueous medium to 37°C before adding the compound stock.[3] However, be cautious, as some compounds can become less soluble at higher temperatures if the dissolution is exothermic.[10][12] Furthermore, prolonged heating can risk chemical degradation. A solubility test is recommended to confirm the effect of temperature.
Q4: How can I prepare a stable working solution in my aqueous medium?
A4: The most reliable method is to first determine the maximum soluble concentration of the compound in your specific medium using a systematic approach (see Protocol 2). For many applications, the use of a co-solvent system is necessary.[13][14] This involves adding a certain percentage of a water-miscible organic solvent (like ethanol or PEG 400) to your final aqueous solution to increase the compound's solubility.[15][16]
Troubleshooting Guide: From Problem to Solution
This guide provides a structured approach to resolving common precipitation issues.
Caption: A decision workflow for troubleshooting precipitation.
Issue 1: Immediate Precipitation Upon Dilution
-
Potential Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit. This is often exacerbated by rapid dilution techniques.[3]
-
Recommended Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the target concentration. Empirically determine the maximum stable concentration using the shake-flask method (Protocol 2).[3]
-
Optimize Dilution Method: Avoid adding a concentrated stock directly to a large volume of media. Instead, add the stock solution dropwise to the vortexing medium. This slower introduction allows for better mixing and can prevent localized high concentrations that trigger precipitation.[3]
-
Use Pre-Warmed Media: The solubility of many solids increases with temperature.[11] Using media pre-warmed to 37°C can help keep the compound in solution.[3]
-
Employ a Co-solvent System: A co-solvent reduces the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[14][15] See Protocol 3 for guidance on using co-solvents like ethanol or PEG 400.
-
Issue 2: Delayed Precipitation After Incubation
-
Potential Cause: The initial solution may have been supersaturated, meaning it held more solute than it could maintain at equilibrium. Over time, or with slight temperature changes, the excess compound crystallizes out. Alternatively, cellular metabolism during an experiment can alter the pH of the culture medium, which may affect compound stability.[3]
-
Recommended Solutions:
-
Confirm Long-Term Stability: When determining the maximum soluble concentration (Protocol 2), extend the incubation period to match your longest experimental time point (e.g., 24, 48, or 72 hours) to ensure the chosen concentration is stable.
-
Reduce Working Concentration: If delayed precipitation occurs, your working concentration is too high for long-term stability. Reduce it by 25-50% and re-observe.
-
Monitor Medium pH: In cell-based assays, especially with high cell densities, metabolic byproducts can acidify the medium. While this compound is not highly pH-sensitive in terms of ionization, significant pH shifts can affect interactions and stability. Ensure your buffering system is robust.[3]
-
Issue 3: Solubility Remains Low Despite Using a Co-solvent
-
Potential Cause: The chosen co-solvent may not be optimal, or its concentration is insufficient.
-
Recommended Solutions:
-
Screen Different Co-solvents: Test a panel of pharmaceutically acceptable co-solvents, such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[7][17]
-
Increase Co-solvent Concentration: Systematically increase the percentage of the co-solvent in your final medium (e.g., from 1% to 2%, 5%, and 10% v/v) and re-determine the maximum solubility. Be mindful that high concentrations of organic solvents can be toxic to cells, so a vehicle control is critical in biological experiments.
-
Consider Surfactants: For very challenging cases, surfactants like Tween® 80 or Cremophor® EL can be used.[18] Above their critical micelle concentration (CMC), surfactants form micelles that encapsulate hydrophobic compounds, significantly increasing their apparent aqueous solubility.[15][19][20] This approach requires careful optimization and control, as surfactants can also have biological effects.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes how to prepare a concentrated stock solution in a pure organic solvent.
-
Solvent Selection: Choose a high-purity, water-miscible organic solvent. 100% DMSO is a common first choice.[3]
-
Weighing: Accurately weigh a precise amount of this compound solid into a sterile, chemically-resistant vial (e.g., glass or polypropylene).
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired high concentration (e.g., 10-50 mM).
-
Solubilization: Vortex the vial vigorously for 1-2 minutes. If solids persist, brief sonication in a water bath can be applied. Visually inspect to ensure all solid material has completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.[4] Before each use, thaw the solution completely and vortex gently to ensure homogeneity.
Protocol 2: Determination of Maximum Soluble Concentration (Shake-Flask Method)
This is the gold-standard method to determine the equilibrium solubility of a compound in a specific medium.
Caption: The experimental workflow for the shake-flask solubility method.
-
Preparation: Add an excess amount of solid this compound to several replicate vials. The goal is to have undissolved solid remaining at the end, ensuring the solution is saturated.
-
Solvent Addition: Add a precise volume of your target aqueous medium (e.g., phosphate-buffered saline, cell culture medium) to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator set to your experimental temperature (e.g., 37°C). Agitate for 24-72 hours to allow the system to reach equilibrium.
-
Separation: After incubation, allow the vials to sit undisturbed for at least 30 minutes for the excess solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry. The measured concentration is the equilibrium solubility.
Protocol 3: Preparation of a Working Solution Using a Co-solvent
This protocol details how to prepare a final working solution for an experiment.
-
Determine Co-solvent Level: Based on pre-existing data or your own screening (Protocol 2), determine the minimum percentage of co-solvent needed to maintain your desired final concentration. For cell-based assays, aim for a co-solvent concentration below 1% (v/v) if possible, and always include a vehicle control (medium with the same amount of co-solvent but no compound).
-
Thaw Stock: Thaw your high-concentration stock solution (from Protocol 1) and ensure it is homogeneous by vortexing.
-
Prepare Medium: Use pre-warmed (37°C) aqueous medium.
-
Dilution: Add the required volume of the stock solution dropwise into the vortexing medium to achieve the final desired concentration of this compound.
-
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitate.[21] If the solution is clear, it is ready for use. Use the solution promptly after preparation.
References
-
Ramyasree Jwalapuram, et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients. [18]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy and Technology Innovation.[19]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [20]
-
Anonymous. (n.d.). Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences.[15]
-
Singh, S., et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances. [22]
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ChemicalBook. (n.d.). This compound CAS#: 2436-17-1. [4]
-
Biosynth. (n.d.). This compound | 2436-17-1.
-
Anonymous. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[7]
-
PubChem. (n.d.). 2-(5-methoxy-1H-indol-3-yl)acetonitrile. National Center for Biotechnology Information. [5]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [23]
-
Sigma-Aldrich. (n.d.). This compound | 2436-17-1. [6]
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BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. [3]
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Anonymous. (2019). Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research (IJSR).[16]
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ChemicalBook. (2025). This compound | 2436-17-1. [1]
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Anonymous. (n.d.). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs.[24]
-
Kharia, A. A., et al. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [25]
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BenchChem. (2025). Technical Support Center: Solubility Enhancement for Isoindole Derivatives. [17]
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Wikipedia. (n.d.). Cosolvent. [13]
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Bang, W-G., et al. (1983). Process of preparing purified aqueous indole solution. Google Patents. [26]
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Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [9]
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Zhang, C., et al. (2019). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. [URL: https://www.researchgate.net/publication/330533355_Equilibrium_Solubility_Model_Correlation_and_Solvent_Effect_of_Indole-3-acetic_Acid_in_Twelve_Pure_Solvents]([Link]_ Solubility_Model_Correlation_and_Solvent_Effect_of_Indole-3-acetic_Acid_in_Twelve_Pure_Solvents)[8]
-
Odeh, F., et al. (2023). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-solubility/]([Link] dissolution-solubility/)[10]
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IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. [27]
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Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [11]
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Anonymous. (2024). Co-solvency and anti-solvent method for the solubility enhancement.[14]
-
Anonymous. (2025). Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon.[12]
-
Chemistry For Everyone. (2025). How Can You Identify A Precipitate In Chemistry?. YouTube. [21]
-
Anonymous. (n.d.). The Role of this compound in Drug Discovery.[2]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Indoleacetonitriles
Introduction
Welcome to the Technical Support Center for the synthesis of indoleacetonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds. Indoleacetonitriles are not only significant as plant growth regulators but also serve as crucial intermediates in the synthesis of tryptamines, alkaloids, and other pharmaceutically active compounds.[1][2]
This document provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the synthesis of high-purity indoleacetonitriles. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-indoleacetonitrile?
There are several established methods for synthesizing 3-indoleacetonitrile and its derivatives. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scale. Some prevalent methods include:
-
From Indole-3-carboxaldehyde: This is a widely used method involving the conversion of the aldehyde to a cyanohydrin or a related intermediate, which is then transformed into the nitrile. A common approach utilizes reagents like sodium cyanide.[1]
-
From Gramine (Indole-3-methyl-dimethylamine): Reaction of gramine with sodium or potassium cyanide is a classic method for introducing the cyanomethyl group at the C3 position.
-
The Fischer Indole Synthesis: This versatile method involves the reaction of an appropriately substituted arylhydrazine with a ketone or aldehyde bearing a nitrile group, followed by acid-catalyzed cyclization.[3][4] This route is highly adaptable for producing variously substituted indoles.
-
Direct C-H Cyanation: Modern cross-coupling methodologies are emerging for the direct cyanation of the indole C-H bond, though these often require specific catalysts and conditions.
Q2: What are the critical parameters to control during the synthesis of 3-indoleacetonitrile?
Optimizing the synthesis requires careful control over several key parameters:
-
Reaction Temperature: Temperature can significantly influence reaction rate and selectivity. For instance, some reactions require low temperatures (0-5 °C) during reagent addition to control exotherms and prevent side reactions, while others may need heating or reflux to proceed to completion.[5][6]
-
Molar Ratio of Reactants: The stoichiometry of your reactants is crucial. In syntheses using cyanide sources, for example, using a significant excess of the cyanide reagent (e.g., 10 molar equivalents) can be necessary to drive the reaction to completion.[1]
-
Choice of Solvent: The solvent system can affect reactant solubility, reaction rate, and even the reaction pathway. For the synthesis from indole-3-carboxaldehyde, a mixed solvent system like methanol and formamide (1:1 v/v) has been demonstrated to improve yields.[1]
-
Anhydrous Conditions: Many organometallic reagents and intermediates in indole synthesis are sensitive to moisture. The presence of water can quench reagents, deactivate catalysts, and lead to unwanted side reactions, making the use of dry glassware and anhydrous solvents essential.[1][5][7]
Q3: What safety precautions should be taken when working with cyanide reagents?
Syntheses involving cyanide salts (e.g., NaCN, KCN) are extremely hazardous and require strict safety protocols.
-
Toxicity: Cyanide is a potent, fast-acting poison. Always handle it in a certified chemical fume hood.
-
Acidification Hazard: NEVER mix cyanide salts with acid. Acidification generates highly toxic hydrogen cyanide (HCN) gas, which can be fatal upon inhalation. All workup procedures must be carefully designed to quench and handle the reaction mixture under basic conditions until the cyanide is destroyed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Waste Disposal: Cyanide waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) according to your institution's safety guidelines before disposal.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific, common problems encountered during the synthesis of indoleacetonitriles in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a significantly lower yield than reported in the literature. What are the potential causes and how can I fix it?
Low yields are a frequent challenge in organic synthesis and can arise from multiple factors.[3][7][8] A systematic approach to troubleshooting is essential.
Potential Cause 1: Incomplete Reaction
-
Why it happens: The reaction may not have reached equilibrium or completion due to insufficient reaction time or inadequate temperature.
-
How to diagnose: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Compare the spots of your reaction mixture to your starting material. The persistence of a strong starting material spot indicates an incomplete reaction.[1][9]
-
Recommended Solution:
-
Extend Reaction Time: Continue stirring the reaction and monitor by TLC every 1-2 hours. Some reactions require extended periods (e.g., overnight) to complete.[8]
-
Increase Temperature: If time is not a factor, cautiously increase the reaction temperature in small increments (e.g., 10 °C). Be aware that higher temperatures can also promote side reactions or decomposition.[6]
-
Potential Cause 2: Suboptimal Reagent Stoichiometry or Quality
-
Why it happens: Incorrect molar ratios can leave starting material unreacted, while impure reagents can introduce inhibitors or competing substrates.[1][3]
-
How to diagnose: Double-check your initial calculations and the purity of your starting materials. Impurities can sometimes be detected by NMR or by running a TLC of the starting material.
-
Recommended Solution:
-
Verify Reagent Purity: Ensure the purity of your starting materials. If necessary, purify them before use via recrystallization or chromatography.[3][9]
-
Optimize Molar Ratios: As previously mentioned, some reactions require a large excess of one reagent to proceed efficiently. For syntheses from indole-3-carboxaldehyde, using up to 10 molar equivalents of sodium cyanide is a key strategy to drive the reaction forward.[1]
-
Potential Cause 3: Atmospheric Moisture
-
Why it happens: Many reactions in indole chemistry are sensitive to moisture, which can decompose reagents or intermediates.
-
How to diagnose: This is often a process-of-elimination diagnosis. If other factors are ruled out, moisture contamination is a likely culprit, especially if reagents known to be water-sensitive were used.
-
Recommended Solution:
-
Dry Glassware: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[7]
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon, especially when using sensitive reagents.[9]
-
Issue 2: Formation of Multiple Products or Impurities
Q: My TLC and/or NMR analysis shows multiple spots/peaks, indicating the formation of several side products. How can I improve the selectivity of my reaction?
The formation of byproducts complicates purification and reduces the yield of the desired indoleacetonitrile.
Potential Cause 1: Lack of Regioselectivity
-
Why it happens: In reactions like the Fischer indole synthesis or electrophilic nitration, substitution can occur at different positions on the indole ring if not properly directed. The C3 position is generally the most nucleophilic, but reactions can sometimes occur at C2, N1, or on the benzene ring.[4][5]
-
How to diagnose: Characterization of the product mixture by NMR, LC-MS, or by isolating and characterizing the major byproducts.
-
Recommended Solution:
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the kinetic product over thermodynamic side products.[9]
-
Use Protecting Groups: To prevent reactions at the indole nitrogen, consider using a protecting group such as Boc, tosyl, or SEM.[3] This can enhance regioselectivity at the C3 position.
-
Choose a More Selective Reagent: In some cases, a milder or more sterically hindered reagent can improve selectivity for the desired reaction pathway.[5]
-
Potential Cause 2: Product Decomposition
-
Why it happens: The target indoleacetonitrile or key intermediates may be unstable under the reaction or workup conditions (e.g., strong acid/base, high temperature).[6][10] Indoles can auto-oxidize when exposed to air and light.[4]
-
How to diagnose: The appearance of new, often colored or "smeary" spots on a TLC plate over time can indicate decomposition. Tar or polymer formation is a clear sign of product instability.[6]
-
Recommended Solution:
-
Milder Conditions: Use the mildest possible reaction conditions (acid/base catalyst, temperature) that allow the reaction to proceed at a reasonable rate.[6]
-
Prompt Workup: Once the reaction is complete (as determined by TLC), quench and work up the reaction immediately. Do not leave completed reactions stirring for extended periods.[7]
-
Protective Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.[7]
-
Protocols & Methodologies
Protocol 1: Synthesis of 3-Indoleacetonitrile from Indole-3-Carboxaldehyde
This protocol is adapted from established methodologies and is provided as a representative example.[1]
Materials:
-
Indole-3-carboxaldehyde
-
Sodium cyanide (NaCN) - EXTREME CAUTION
-
Methanol (MeOH), anhydrous
-
Formamide, anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform, Methanol)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve indole-3-carboxaldehyde (1.0 eq) in a 1:1 (v/v) mixture of anhydrous methanol and formamide.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium cyanide (10.0 eq) in the same solvent mixture. Add the sodium cyanide solution to the aldehyde solution dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 chloroform/methanol eluent). The reaction is complete when the starting aldehyde spot has disappeared.
-
Workup (CAUTION: CYANIDE): Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a beaker containing ice-water. Extract the aqueous mixture three times with ethyl acetate. (Note: The aqueous layer is still basic and contains cyanide. Handle and dispose of it according to institutional safety protocols).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a chloroform/methanol gradient to yield pure 3-indoleacetonitrile.[1]
Table 1: Summary of Key Optimization Parameters
| Parameter | Recommended Condition | Rationale & Causality |
| Solvent System | 1:1 (v/v) Methanol:Formamide | This mixed solvent system has been shown to significantly improve yields by enhancing the solubility of reactants and intermediates.[1] |
| Temperature | 0 °C for addition, then RT | Initial cooling controls the exothermic reaction, preventing side product formation. Allowing it to warm to RT provides sufficient energy for the reaction to proceed to completion. |
| NaCN Stoichiometry | ~10 molar equivalents | A large excess of the nucleophile (cyanide) is used to drive the reaction equilibrium towards the product, ensuring complete consumption of the starting aldehyde.[1] |
| Atmosphere | Anhydrous / Inert (N₂) | Prevents unwanted side reactions caused by moisture, which can hydrolyze intermediates or react with reagents.[1] |
Visualization of Workflows
General Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Synthetic Pathway from Indole-3-Carboxaldehyde
Caption: A simplified workflow for the synthesis of 3-indoleacetonitrile.
References
- BenchChem. (n.d.). Improving the yield of 3-Indoleacetonitrile chemical synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Radiolabeled 3-Indoleacetonitrile.
- University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 3-nitro-1-tosyl-1H-indole.
- BenchChem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- Sigma-Aldrich. (n.d.). 3-Indoleacetonitrile 98.
- Santa Cruz Biotechnology, Inc. (n.d.). 3-Indoleacetonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in 5-Methoxyindole-3-acetonitrile synthesis
Welcome to the technical support center for the synthesis of 5-Methoxyindole-3-acetonitrile (CAS 2436-17-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate.[1][2] Our focus is on providing in-depth, mechanistically-grounded solutions to prevent byproduct formation and optimize reaction outcomes.
I. Troubleshooting Guide: Common Synthetic Issues
This section addresses specific experimental problems in a question-and-answer format. We delve into the root causes of these issues and provide actionable protocols to resolve them.
Question 1: My final product is contaminated with a significant amount of unreacted 5-methoxygramine. How can I improve the conversion and simplify purification?
Plausible Causes:
The conversion of 5-methoxygramine to this compound is a nucleophilic substitution reaction where the dimethylamino group is displaced by a cyanide anion.[3][4] Incomplete conversion is typically due to three main factors:
-
Insufficient Reactivity of the Leaving Group: The dimethylamino group in gramine is a relatively poor leaving group. For the substitution to proceed efficiently, it often needs to be activated, typically by protonation or alkylation to form a quaternary ammonium salt, which is a much better leaving group.
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can lead to decomposition and other side reactions.
-
Poor Nucleophile Strength/Concentration: The concentration or reactivity of the cyanide source (e.g., NaCN, KCN) may be insufficient to drive the reaction to completion.
Recommended Solutions:
-
pH Control: Ensure the reaction medium is sufficiently acidic to protonate the dimethylamino group, thereby facilitating its departure. However, strong acids can promote indole dimerization.[5] A buffered system or a weak acid might be optimal.
-
Temperature Optimization: Gradually increase the reaction temperature, monitoring the progress by TLC or HPLC. A common range for this type of reaction is refluxing in a suitable solvent like acetone or an alcohol-water mixture.[6]
-
Choice of Cyanide Source: Ensure the cyanide salt is fully dissolved. Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be effective if the cyanide salt has low solubility in the reaction solvent.
Preventative Measures:
A robust approach is to convert the gramine to its quaternary ammonium salt in situ or as a separate step before introducing the cyanide nucleophile.
Protocol: Two-Step Conversion via Quaternary Salt
-
Salt Formation: Dissolve 5-methoxygramine in a suitable solvent like acetone or THF. Add a slight excess (1.1 equivalents) of an alkylating agent, such as methyl iodide or dimethyl sulfate, and stir at room temperature. The quaternary salt will often precipitate from the solution.
-
Cyanide Displacement: After isolating the quaternary salt, suspend it in a polar aprotic solvent (e.g., DMF, DMSO) or an alcohol/water mixture. Add 1.2-1.5 equivalents of sodium or potassium cyanide. Heat the mixture (typically 60-80 °C) and monitor for completion. This method significantly enhances the leaving group's ability to depart, often resulting in higher yields and purity.
Question 2: I am observing a significant byproduct with a mass corresponding to a dimer or trimer of my indole starting material. What is causing this and how can I prevent it?
Plausible Causes:
Indole rings are electron-rich aromatic systems, making them susceptible to electrophilic attack, especially at the C3 position. Under acidic conditions, one indole molecule can be protonated, forming an electrophilic species that is then attacked by a second, neutral indole molecule. This process can continue, leading to the formation of dimers, trimers, and other oligomers.[5] This is a particularly common issue in reactions that generate or are catalyzed by strong acids.
Recommended Solutions:
-
Strict pH Control: Avoid using strong, non-buffered acids. If an acid is required (e.g., for the Fischer indole synthesis or for activating a leaving group), consider using a milder Lewis acid (like ZnCl₂) or a weaker protic acid (like acetic acid).[4][7]
-
Temperature Management: Dimerization is often accelerated at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Inert Atmosphere: While dimerization is primarily acid-catalyzed, oxidative pathways can also contribute to the formation of linked biindoles.[8] Performing the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative side reactions.[9]
Visualizing the Dimerization Pathway
The following diagram illustrates the acid-catalyzed dimerization of an indole derivative.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2436-17-1 [chemicalbook.com]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
troubleshooting inconsistent results in 5-Methoxyindole-3-acetonitrile bioassays
Technical Support Center: 5-Methoxyindole-3-acetonitrile Bioassays
Welcome to the technical support center for this compound bioassays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies in experimental results. We will move beyond simple procedural lists to explore the causal relationships behind common issues, ensuring you can build robust and reproducible assays.
Section 1: Compound Integrity & Handling
Inconsistent results often originate from the simplest source: the compound itself. Before troubleshooting complex biological parameters, it is imperative to validate the integrity and handling of your this compound.
Q1: My assay response is weaker than expected or varies between experiments. Could my compound have degraded?
A1: Yes, this is a primary suspect. Indole-based molecules can be sensitive to environmental conditions. Degradation of the parent compound reduces its effective concentration, leading to a diminished or variable biological response.
-
Underlying Causality: this compound, like many indole derivatives, is susceptible to oxidation and photodecomposition. The indole ring can be oxidized, and the methoxy group can also be a site for metabolic or chemical alteration. Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can accelerate this degradation.
-
Troubleshooting & Validation:
-
Check Storage Conditions: The compound should be stored as a solid at -20°C and protected from light.[1] Some suppliers recommend storage at 2-8°C, but freezing is generally preferred for long-term stability.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution. This is a critical step for maintaining consistency between experiments.[2]
-
Perform Quality Control (QC): If degradation is suspected, the most definitive validation is to analyze the compound's purity via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of your current stock to that of a freshly prepared solution or a new batch of the compound.
-
Q2: What is the best solvent for my stock solution, and could the solvent be causing issues?
A2: The choice of solvent is critical for both solubility and biological compatibility. The most common solvent for compounds like this is Dimethyl Sulfoxide (DMSO). However, the final concentration of DMSO in your assay must be carefully controlled.
-
Underlying Causality: While this compound is soluble in solvents like Chloroform and Methanol, DMSO is typically used for preparing high-concentration stock solutions for biological assays.[1] The primary issue arises when this DMSO stock is diluted into an aqueous assay buffer. This "solvent shock" can cause the compound to precipitate if its solubility limit in the final medium is exceeded.[3] Furthermore, DMSO itself can affect cell health and enzyme activity at concentrations typically above 0.5-1%.[4][5]
-
Troubleshooting & Validation:
-
Solvent Selection: Use high-purity, anhydrous DMSO for your stock solution.[3] For some in vivo applications, co-solvents like PEG300 or Tween-80 may be used, but for in vitro assays, DMSO is standard.[6]
-
Control Final Solvent Concentration: Ensure the final concentration of DMSO in your assay wells is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).[2][4] Always include a "vehicle control" (media + same final DMSO concentration) in your experiments to account for any solvent effects.
-
Stock Solution Preparation: A common practice is to prepare a 10 mM stock solution in 100% DMSO.[4][7] Ensure the compound is fully dissolved using a vortex or sonication before making serial dilutions.[6][8]
-
Q3: I see visible precipitate in my assay plate wells, especially at higher concentrations. How does this affect my results and how can I fix it?
A3: Precipitation is a clear indicator that the compound is not fully dissolved at the tested concentration. This will lead to inaccurate dose-response curves, as the actual concentration in solution is unknown and likely much lower than intended.
-
Underlying Causality: Compound precipitation occurs when the concentration of this compound exceeds its aqueous solubility limit in the cell culture medium.[3][9] This is exacerbated by the "solvent shock" of diluting a DMSO stock into the aqueous buffer.[3] The presence of proteins in serum can sometimes help solubilize compounds, but can also lead to protein-compound precipitation.
-
Troubleshooting & Validation:
-
Determine Kinetic Solubility: Before running a full bioassay, perform a solubility test. Prepare your compound dilutions in the final assay medium and incubate for the duration of your experiment. Visually inspect for precipitation under a microscope or use a more quantitative method like nephelometry (light scattering).[3][4]
-
Modify Dilution Scheme: Instead of a large single dilution step, consider an intermediate dilution in a buffer or medium. However, be aware that this increases the time the compound spends in a potentially precipitating aqueous environment.[8]
-
Adjust Concentration Range: If precipitation is observed, the most straightforward solution is to lower the highest concentration in your dose-response curve to a point below the solubility limit.[8]
-
Plate Centrifugation (Not Recommended for Correction): While some protocols suggest centrifuging plates to pellet precipitate, this does not solve the core problem of inaccurate concentration and should be avoided as a corrective measure.[10]
-
| Parameter | Recommendation | Rationale |
| Solid Storage | -20°C, protected from light. | Prevents thermal and photodegradation.[1] |
| Stock Solvent | 100% Anhydrous DMSO. | High solubilizing power for many organic compounds.[3] |
| Stock Concentration | 10 mM is standard. | A practical concentration for serial dilutions.[4][7] |
| Stock Storage | -20°C in single-use aliquots. | Avoids repeated freeze-thaw cycles that degrade the compound.[2] |
| Final DMSO % | <0.5% (verify for your cell line). | Minimizes solvent-induced artifacts and cytotoxicity.[2][4] |
Section 2: Assay System & Experimental Design
Once compound integrity is assured, the next source of variability is the assay itself. Inconsistencies in cell handling, plate setup, and reagent addition can introduce significant errors.
Q4: I'm observing high variability between replicate wells, particularly on the edges of my 96-well plate. What is the "edge effect" and how do I mitigate it?
A4: The "edge effect" is a well-documented phenomenon where wells on the perimeter of a microplate behave differently from the interior wells. This is a major source of variability in cell-based assays.[11][12][13]
-
Underlying Causality: The primary cause of the edge effect is increased evaporation from the outer wells during incubation.[11][12][14] This leads to a higher concentration of media components, salts, and the test compound, which can alter cell growth and viability. Temperature gradients across the plate as it warms up after being removed from the incubator can also contribute by causing uneven cell settling.[15]
-
Troubleshooting & Mitigation Strategies:
-
Do Not Use Outer Wells: The simplest and most common solution is to not use the 36 outer wells for experimental samples.[13][14][16] Instead, fill these wells with sterile water, PBS, or cell culture medium to act as a humidity buffer.[16]
-
Ensure Proper Humidification: Confirm your incubator has a properly filled and functioning water pan to maintain high humidity.[16]
-
Plate Sealing Films: Using gas-permeable sealing films can reduce evaporation.[16]
-
Standardize Plating Procedure: After seeding cells, allow the plate to sit at room temperature in the cell culture hood for a period (e.g., 30-60 minutes) before transferring to the incubator. This can help minimize thermal gradients and promote more uniform cell settling.[16]
-
Q5: My dose-response curve is flat or has a very narrow dynamic range. What are the likely causes?
A5: A flat dose-response curve suggests the compound has no activity under the assay conditions, or that the assay is not sensitive enough to detect it. This can stem from issues with cell health, reagent choice, or incubation times.[2]
-
Underlying Causality:
-
Cell Health: Cells that are unhealthy, too confluent, or have a high passage number may not respond robustly to stimuli.[2][17] Always use cells in their exponential growth phase.[2][17]
-
Incubation Time: The duration of compound treatment may be too short or too long. The biological response may be transient, and you could be missing the optimal window for measurement.
-
Assay Readout: The chosen assay endpoint (e.g., fluorescence, luminescence) may not be sensitive enough, or the compound could be interfering with the detection chemistry.
-
-
Troubleshooting & Validation:
-
Optimize Cell Density: Perform a cell titration experiment to determine the optimal seeding density that falls within the linear range of your assay readout.[18]
-
Run a Time-Course Experiment: Test your compound at a fixed concentration (e.g., the expected EC50) and measure the response at multiple time points to identify the optimal incubation period.
-
Validate with a Positive Control: Always include a known agonist or antagonist for your target pathway to confirm that the assay system is working correctly.
-
Check for Assay Interference: Indole-containing compounds can sometimes be autofluorescent. Run a control plate with the compound in cell-free media to see if it contributes to the background signal.
-
Workflow for Mitigating Edge Effect
Caption: Troubleshooting workflow for diagnosing edge effects.
Section 3: Data Interpretation & Advanced Troubleshooting
Even with a well-executed assay, interpreting the results requires careful consideration of potential artifacts and off-target effects.
Q6: My compound shows activity, but how do I know if it's a specific biological effect versus simple cytotoxicity?
A6: This is a critical question in drug discovery. A compound that kills cells will appear active in many assays that rely on cell viability (e.g., assays measuring ATP levels). It is essential to run a counter-screen to measure cytotoxicity directly.
-
Underlying Causality: Many compounds can induce cell death at higher concentrations. If this cytotoxic effect occurs within the same concentration range as your desired biological activity, it can confound your results, leading to a false positive.
-
Troubleshooting & Validation:
-
Run a Cytotoxicity Counter-Screen: Use an assay that directly measures cell death, such as one that detects the release of lactate dehydrogenase (LDH) from damaged cells or uses a membrane-impermeable DNA dye (which only enters dead cells).[19][20]
-
Compare EC50/IC50 Values: Plot the dose-response curves for both your primary activity assay and the cytotoxicity assay. If the cytotoxicity EC50 is much higher (e.g., >10-fold) than the activity EC50, you can be more confident that the observed activity is specific. If the curves overlap, the activity is likely driven by toxicity.
-
Choose an Appropriate Assay: Assays like the MTT or WST-1 assays measure metabolic activity, which is an indirect measure of cell viability and can sometimes be misleading.[21] More direct measures of cell death are preferable for a counter-screen.[20]
-
Protocol: General Cytotoxicity Counter-Screen (LDH Release Assay)
-
Cell Plating: Seed your cells in a 96-well plate at the same density used in your primary assay and incubate overnight.
-
Compound Treatment: Treat the cells with the same serial dilution of this compound used in your primary assay. Include "no treatment" controls and "maximum LDH release" controls (wells treated with a lysis buffer provided in the assay kit).
-
Incubation: Incubate the plate for the same duration as your primary assay.
-
Assay Procedure:
-
Carefully transfer a portion of the cell culture supernatant to a new, clean 96-well plate.
-
Add the LDH assay reagents according to the manufacturer's protocol (this typically involves a catalyst and dye solution).
-
Incubate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).
-
Add a stop solution if required by the kit.
-
-
Data Measurement: Read the absorbance at the specified wavelength (e.g., 490 nm) using a plate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum LDH release control.
Q7: What biological pathway is this compound likely targeting?
A7: The structure of this compound suggests several potential targets. As an indole, it shares structural similarities with endogenous signaling molecules like serotonin and melatonin.
-
Potential Targets & Signaling Pathways:
-
Melatonin Receptors (MT1/MT2): The 5-methoxyindole core is the key structure of melatonin. It is highly plausible that this compound acts as an agonist or antagonist at MT1 or MT2 receptors, which are G protein-coupled receptors (GPCRs).[[“]][23] These receptors typically couple to Gαi proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[23][24]
-
Aryl Hydrocarbon Receptor (AhR): Many indole derivatives are known ligands for the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor.[25][26] Upon activation, AhR translocates to the nucleus, dimerizes with ARNT, and binds to xenobiotic response elements (XREs) in the DNA to regulate the expression of genes, including metabolic enzymes like CYP1A1.[27][28]
-
Potential Signaling Pathways
Caption: Potential signaling pathways for this compound.
References
- Consensus.
-
Jockers, R., et al. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology. [Link]
-
Lundholt, B. K., et al. (2021). The edge effect: A global problem. The trouble with culturing cells in 96-well plates. PLOS ONE. [Link]
-
Stockinger, B., et al. (2023). Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Frontiers in Immunology. [Link]
-
BioSpherix. (n.d.). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. BioSpherix. [Link]
-
Slominski, A. T., et al. (2018). Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease. MDPI. [Link]
-
ResearchGate. (n.d.). Aryl hydrocarbon receptor signaling pathway. ResearchGate. [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
QIAGEN. (n.d.). Melatonin Signaling. QIAGEN GeneGlobe. [Link]
-
QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. QIAGEN GeneGlobe. [Link]
-
ResearchGate. (n.d.). Melatonin receptor signaling pathways. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2005). The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism. PMC. [Link]
-
Wikipedia. (n.d.). Aryl hydrocarbon receptor. Wikipedia. [Link]
-
ResearchGate. (2014). What can be done to reduce the edge effect in cell culture multiplate (96 well plate)??. ResearchGate. [Link]
-
Scintica. (n.d.). White Paper: Eliminating the Edge Effect with ReCO2ver TM. Scintica. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
PubChem. (n.d.). 2-(5-methoxy-1H-indol-3-yl)acetonitrile. PubChem. [Link]
-
Unknown Source. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
National Center for Biotechnology Information. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC. [Link]
-
ResearchGate. (n.d.). Protective Effects of Indole 3-Acetonitrile-4-Methoxy-2- S- β-d-Glucopyranoside From Nasturtium officinale R. Br. Against Ultraviolet B-Induced Photodamage in Normal Human Dermal Fibroblasts. ResearchGate. [Link]
-
MDPI. (n.d.). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. MDPI. [Link]
-
ResearchGate. (n.d.). Assay to Indole-3-Acetonitrile-4-Methoxy-2-S-Β-d-Glucopyranoside with Anti-KLK5 Activity. ResearchGate. [Link]
-
PubMed. (2000). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. PubMed. [Link]
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Technical Support Center: Photostability Testing of Indole Compounds
Welcome to the Technical Support Center for the photostability testing of indole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing the light sensitivity of this important class of molecules. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but the underlying scientific rationale to empower you to design robust experiments, troubleshoot effectively, and ensure the integrity of your data.
Section 1: Foundational Principles of Indole Photostability
The indole ring, a key pharmacophore in numerous active pharmaceutical ingredients (APIs), is an aromatic heterocyclic system rich in π-electrons. This electron density makes it susceptible to photo-oxidation and other photochemical reactions upon absorption of light energy, particularly in the UVA and UVB range. Understanding the inherent photosensitivity of your indole-containing molecule is a critical step in drug development, directly impacting formulation, packaging, and storage recommendations.
Photodegradation can lead to a loss of potency, the formation of potentially toxic degradants, and changes in the physical properties of the drug product.[1] Regulatory bodies, under the International Council for Harmonisation (ICH) Q1B guidelines, mandate photostability testing to ensure that light exposure does not lead to unacceptable changes in new drug substances and products.[2]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during the photostability testing of indole compounds, presented in a question-and-answer format.
Issue 1: Appearance of Multiple, Unresolved Peaks in the Post-Exposure HPLC Chromatogram
Question: I've exposed my indole-containing API to the ICH-specified light conditions, and now my HPLC analysis shows a messy chromatogram with several new, poorly separated peaks. How can I identify these degradants and improve my analytical method?
Answer: This is a common challenge, as the high-energy input during forced degradation can produce a complex mixture of photoproducts. The indole nucleus can degrade via several pathways. For instance, studies on the anti-inflammatory drug indomethacin have revealed photoproducts resulting from decarboxylation, oxygenation, and hydrolysis of the amide bond.[3] Similarly, the antipsychotic sertindole was found to generate 18 different transformation products, primarily through dechlorination, hydroxylation, and dehydrogenation.[4][5]
Causality and Troubleshooting Steps:
-
Inadequate Chromatographic Separation: Your current HPLC method may not have the resolving power for the newly formed, often more polar, degradants.
-
Solution: Method development is key. A gradient elution is often necessary to separate the parent compound from its diverse degradants. A good starting point for indole alkaloids is a reversed-phase C8 or C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient.[6] For complex mixtures, consider using a UPLC system for higher resolution. A study on sertindole utilized a UHPLC-ESI-Q-TOF system for detailed analysis of its 18 transformation products.[4][5]
-
-
On-Column Degradation: The analytical method itself might be contributing to the degradation.
-
Solution: Ensure the mobile phase pH is compatible with your compound's stability. Also, check for any potential interactions with the stationary phase.
-
-
Co-elution of Degradants: Multiple degradants may be eluting at or near the same retention time.
-
Solution: Employ a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, adjust the gradient slope, mobile phase composition, or try a different column chemistry (e.g., a phenyl-hexyl column).
-
Issue 2: Poor Mass Balance After Photostability Study
Question: After my photostability experiment, the decrease in the parent indole compound does not correlate with the increase in the observed degradation products. What could be the reason for this poor mass balance?
Answer: Poor mass balance is a critical issue that can invalidate your study. It suggests that not all degradants are being accounted for.
Causality and Troubleshooting Steps:
-
Formation of Non-UV Active or Volatile Degradants: The indole ring can fragment into smaller molecules that do not absorb at the wavelength used for detection or may be volatile.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to your UV detector. For volatile compounds, headspace GC-MS analysis of the sample might be necessary.
-
-
Degradants Irreversibly Adsorbed to the HPLC Column: Highly polar or reactive degradants can bind to the stationary phase.
-
Solution: A robust column wash step at the end of each run is crucial. If the problem persists, a guard column can help protect the analytical column.
-
-
Incomplete Extraction of Degradants: If your sample is in a complex matrix (e.g., a cream or ointment), the extraction procedure may not be efficient for all degradants.
-
Solution: Re-validate your sample extraction procedure with spiked samples of known degradants, if available.
-
Issue 3: Inconsistent Results Between Photostability Batches
Question: I am getting variable photostability results for different batches of the same indole-containing drug product. Why is this happening?
Answer: Inconsistency between batches often points to the influence of excipients or minor variations in the manufacturing process.
Causality and Troubleshooting Steps:
-
Photosensitizing Excipients: Some excipients can act as photosensitizers, accelerating the degradation of the API. Common culprits include titanium dioxide (a white pigment) and iron oxides (colorants).[4][5]
-
Solution: Conduct a photostability study on the placebo (formulation without the API) to see if any of the excipients are inherently photolabile. Also, test the API in the presence of individual excipients to pinpoint any problematic interactions. For example, the photostability of indomethacin was found to be significantly affected by the concentration of titanium dioxide in gelatin capsules.[7]
-
-
Physical Properties of the Drug Product: Factors like particle size, tablet hardness, and coating can influence light penetration and, consequently, photodegradation.
-
Solution: Carefully control and document the physical properties of each batch. If variations are observed, correlate them with the photostability data to identify critical process parameters.
-
-
Lack of Dark Control: Without a proper dark control (a sample from the same batch protected from light but stored under the same temperature and humidity conditions), it's impossible to distinguish between photodegradation and thermal degradation.[8]
-
Solution: Always include a dark control in your experimental setup. Any degradation observed in the dark control should be subtracted from the total degradation of the light-exposed sample to determine the net effect of light.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the standard light sources and exposure conditions for photostability testing?
A1: According to ICH Q1B guidelines, the light source should produce a combination of visible and UVA light. The standard exposure is not less than 1.2 million lux hours of visible light and not less than 200 watt hours per square meter of UVA radiation.[2] This can be achieved using a calibrated photostability chamber equipped with a xenon lamp or a combination of cool white fluorescent and near-UV lamps.
Q2: How do I prepare my indole compound for photostability testing?
A2: For the drug substance, a thin layer (not more than 3 mm) should be spread in a suitable container (e.g., a petri dish). For solutions, use a chemically inert, transparent container. For the drug product, the testing should be conducted on the product itself, and if necessary, in its immediate and marketing packaging to assess the protective effect of the packaging.[9]
Q3: What are some common photodegradation pathways for indole compounds?
A3: Based on published studies, common pathways include:
-
Oxidation: The pyrrole ring of the indole nucleus is susceptible to oxidation, leading to the formation of N-formylkynurenine-type compounds.
-
Dehalogenation: For halogenated indoles like sertindole, the cleavage of the carbon-halogen bond is a primary degradation route.[4][5]
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings.[4][5]
-
Decarboxylation: Loss of a carboxyl group, as seen in indomethacin.[3]
Q4: Can formulation strategies improve the photostability of an indole compound?
A4: Yes, formulation can play a significant role. The use of UV-absorbing excipients in the formulation or in a tablet coating can protect the API. Encapsulation of the drug in nanocapsules has also been shown to enhance the photostability of indole-3-carbinol.[10] Additionally, the inclusion of antioxidants can help mitigate photo-oxidative degradation.
Section 4: Experimental Protocols & Data Presentation
Protocol 1: Forced Photodegradation Study of an Indole API
-
Sample Preparation:
-
Accurately weigh a sample of the indole API and spread it to a uniform thickness of approximately 2-3 mm in a glass petri dish.
-
Prepare a solution of the API in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration in a quartz cuvette.
-
Prepare a "dark control" sample for both the solid and solution by wrapping the containers in aluminum foil.
-
-
Light Exposure:
-
Place the samples in a calibrated photostability chamber that complies with ICH Q1B guidelines.
-
Expose the samples to a light source capable of emitting both visible and UVA radiation.
-
Monitor the total illumination (in lux hours) and UVA energy (in watt hours/m²).
-
Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24 hours).
-
-
Sample Analysis:
-
For the solid sample, dissolve a known amount in a suitable solvent.
-
Analyze all samples (including the dark controls) by a validated, stability-indicating HPLC method, preferably with a PDA detector.
-
Calculate the percentage of the remaining parent compound and the percentage of each degradation product.
-
Data Presentation: Summary of Indomethacin Photodegradants
| Degradant | Proposed Structure | Formation Pathway |
| Photoproduct 1 | Decarboxylated Indomethacin | Decarboxylation |
| Photoproduct 2 | Hydroxylated Indomethacin | Oxygenation |
| Photoproduct 3 | Indomethacin Aldehyde | Oxygenation |
| Photoproduct 4 | p-Chlorobenzoic acid | Photoinduced Hydrolysis |
| Photoproduct 5 | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole | Cleavage and rearrangement |
| Photoproduct 6 | Oxidative C2-C3 bond cleavage product | Ring Opening |
| Photoproduct 7 & 8 | Further degradation products | Multiple pathways |
This table is a representation based on findings for indomethacin and should be adapted for your specific molecule.[3]
Section 5: Visualizing Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A decision tree for troubleshooting unexpected peaks in HPLC analysis.
Diagram 2: General Photodegradation Pathways of Indole Compounds
Caption: Common photochemical reaction pathways for indole-containing APIs.
References
- Pharma Stability: Photostability Testing Issues. (2025). digi.
-
Photostability of indomethacin in model gelatin capsules: effects of film thickness and concentration of titanium dioxide on the coloration and photolytic degradation. (1980). R Discovery.[Link]
-
Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. (2019). MDPI.[Link]
-
Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. (2019). PubMed.[Link]
-
Determination of photostability and photodegradation products of indomethacin in aqueous media. (2013). ResearchGate.[Link]
-
Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. (n.d.). PubMed.[Link]
-
Photostability Study Failures. (n.d.). Pharma.Tips.[Link]
-
Preparation and Characterization of Indomethacin Supramolecular Systems with β-Cyclodextrin in Order to Estimate Photostability Improvement. (2021). MDPI.[Link]
-
Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. (2017). PubMed.[Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). Preprints.org.[Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2020). ResearchGate.[Link]
-
Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. (2019). ResearchGate.[Link]
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.[Link]
-
Impact of Excipients and Seeding on the Solid-State Form Transformation of Indomethacin during Liquid Antisolvent Precipitation. (2022). NIH.[Link]
-
Preparation and Characterization of Indomethacin Supramolecular Systems with β-Cyclodextrin in Order to Estimate Photostability Improvement. (2021). ResearchGate.[Link]
-
Indomethacin: New Polymorphs of an Old Drug. (2018). ACS Publications.[Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2012). PubMed.[Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.[Link]
-
Photostability testing of pharmaceutical products. (2013). ResearchGate.[Link]
-
Photostability testing theory and practice. (2021). Q1 Scientific.[Link]
-
Guide to Photostability Testing: ICH Guidelines. (2024). BioBoston Consulting.[Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.[Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2022). PubMed.[Link]
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- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
High-Performance Liquid Chromatography (HPLC): The Workhorse of Indole Analysis
An In-Depth Guide to Analytical Methods for the Quantification and Characterization of Indole Derivatives
Indole and its derivatives are a cornerstone of modern drug discovery, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and vital biomolecules like serotonin and tryptophan.[1][2] The biological activity of these compounds is intrinsically linked to their structure and purity, making the development of robust, accurate, and sensitive analytical methods a critical requirement for research, drug development, and quality control.[1][2]
This guide provides a comprehensive comparison of the principal analytical techniques employed for the analysis of indole derivatives. We will delve into the causality behind experimental choices, present comparative performance data, and provide validated protocols to ensure trustworthiness and scientific integrity. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and various spectroscopic techniques.
Reverse-phase HPLC (RP-HPLC) is the most pervasively used technique for the quantitative analysis of substituted indoles, prized for its versatility, sensitivity, and reproducibility.[1] The fundamental principle involves separating compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.
Causality of Method Choice: The polarity of indole derivatives can be finely tuned by substituents on the indole ring, making RP-HPLC an ideal choice for separating complex mixtures of a parent compound and its related impurities or metabolites. For acidic indole derivatives, such as the plant auxins, ion-suppression chromatography—where the pH of the mobile phase is adjusted to suppress the ionization of the analytes—is employed to improve peak shape and retention.[3]
Detection Systems:
-
UV/Diode Array Detection (DAD): The conjugated π-system of the indole ring results in characteristic UV absorption, typically with maxima around 220-230 nm and 280-290 nm, allowing for straightforward detection.[4]
-
Fluorescence Detection (FLD): Many indole derivatives are naturally fluorescent. FLD offers significantly higher sensitivity and selectivity compared to UV detection, making it the preferred method for trace-level analysis.[5][6]
Comparative Performance Data for HPLC Methods
| Parameter | Method 1 (Auxin Analysis)[7] | Method 2 (IPA & Derivatives)[5] | Method 3 (Indolocarbazole)[8] |
| Stationary Phase | Symmetry C8 | Zorbax Eclipse XDB C8 | C18 Column |
| Mobile Phase | Acetic acid:H₂O (2.5:97.5) and Acetonitrile:H₂O (80:20) | Methanol and 1% acetic acid (60:40 v/v) | Acetonitrile, trifluoroacetic acid, water |
| Elution Mode | Gradient | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | - |
| Detection | Fluorescence (Ex: 280 nm, Em: 350 nm) | Fluorescence (Ex: 282 nm, Em: 360 nm) | UV |
| Analytes | Trp, TAM, ILA, IAM, IAA, TOL, IAN | IAA, IPA, Abscisic Acid | LCS-1269 |
| Linearity (R²) | >0.99 | - | 0.9998 |
| LOD/LOQ (µg/mL) | - | - | DL: 3.15 / QL: 9.57 |
Experimental Protocol: HPLC Analysis of Indole-3-Pyruvic Acid (IPA) and its Derivatives[5]
-
Sample Preparation (from Plant Tissue):
-
Grind frozen tissue to a fine powder in a pre-chilled mortar and pestle.
-
Add methanol (e.g., 4 mL per gram of fresh weight) and continue grinding to create a homogenous slurry.
-
Centrifuge the slurry at 10,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Acidify the supernatant to pH 2.5 with 1 M HCl.
-
Partition the acidified extract twice with an equal volume of ethyl acetate.
-
Collect the upper organic phase and evaporate to dryness at 35°C.
-
Dissolve the dried extract in a known volume of methanol and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Column: Zorbax Eclipse XDB C8 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and 1% acetic acid (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: 282 nm, Emission: 360 nm).
-
Injection Volume: 20 µL.
-
HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Derivatized Indoles
GC-MS is a powerful technique for the analysis of volatile or semi-volatile indole derivatives. It offers excellent separation efficiency and definitive identification through mass spectral data.
Causality of Method Choice: This method is ideal for naturally volatile indoles like indole and skatole, which are often found in environmental or biological samples.[9][10] For non-volatile compounds, such as indole-containing acids, a chemical derivatization step is necessary to increase their volatility and thermal stability.[11] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization strategy.[11]
Advantages & Limitations: The primary advantage of GC-MS is the high specificity afforded by the mass spectrometer, which provides a unique fragmentation pattern or "fingerprint" for each compound.[12] However, the requirement for volatility and the potential need for derivatization can make sample preparation more complex and labor-intensive compared to HPLC.[9]
Comparative Performance Data for GC-MS Methods
| Parameter | Method 1 (Indole Alkaloids)[13] | Method 2 (Tryptophan Metabolites)[11] |
| Column | HP-5MS (30 m × 0.25 mm) | - |
| Carrier Gas | Helium (1 mL/min) | - |
| Oven Program | 120°C (4 min) to 280°C (20 min) at 3°C/min | - |
| Ionization Mode | Electron Impact (70 eV) | Electron Impact |
| Derivatization | None (direct analysis of alkaloids) | Silylation with BSTFA |
| Analytes | Vindoline, Vindorosine, Ajmalicine, etc. | Indole-containing acids |
| LOD/LOQ (µM) | - | LOD: 0.2–0.4 / LOQ: 0.4–0.5 |
Experimental Protocol: GC-MS Analysis of Indolic Acids in Serum[11]
-
Sample Preparation & Extraction:
-
Perform microextraction by packed sorbent (MEPS) on the serum sample to isolate the analytes. (This is a cleaner alternative to liquid-liquid extraction).
-
Elute the analytes from the MEPS cartridge.
-
Evaporate the eluate to dryness.
-
-
Derivatization (Silylation):
-
Reconstitute the dried extract in an appropriate solvent.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., HP-5MS) and a temperature gradient to separate the silylated derivatives.
-
Detection: Operate the mass spectrometer in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced quantitative sensitivity.
-
GC-MS Analysis Workflow
Caption: General workflow for GC-MS analysis of indole derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
LC-MS/MS combines the separation capabilities of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry. This hybrid technique is the definitive tool for trace-level quantification, impurity identification, and metabolic profiling of indole derivatives in complex matrices.[1][14][15]
Causality of Method Choice: When the analytical goal is to detect minute quantities of an indole derivative in a challenging biological matrix (e.g., serum, plasma, tissue), LC-MS/MS is the superior choice.[16][17] Operating in Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor ion and a resulting product ion, a transition that is unique to the target analyte. This filters out background noise, yielding exceptional sensitivity and selectivity.[15][16]
Ionization Sources:
-
Electrospray Ionization (ESI): The most common source for LC-MS, suitable for polar and thermally labile indole derivatives.[15]
-
Atmospheric Pressure Chemical Ionization (APCI): Often used for less polar compounds and can be a valuable alternative to ESI for certain indoles.[16]
Comparative Performance Data for LC-MS/MS Methods
| Parameter | Method 1 (Tryptophan Metabolites)[15] | Method 2 (Indole in Mouse Serum)[16] |
| Separation | HPLC | HPLC (Synergi Fusion C18) |
| Ionization Source | ESI (Positive) | APCI (Positive) |
| MS Mode | MRM | MRM |
| MRM Transition (Indole) | - | 118.1 > 91.1 m/z |
| Analytes | Tryptophan, Serotonin, Melatonin, IAA, etc. | Indole |
| Linearity (R²) | ≥0.99 | - |
| LOD (ng/mL) | 6–31 | - |
| LOQ (ng/mL) | 17–94 | - |
Experimental Protocol: LC-MS/MS Quantitation of Indole in Mouse Serum[16]
-
Sample Preparation:
-
To a serum sample, add an internal standard (e.g., indole-d7).
-
Perform protein precipitation by adding ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Column: Synergi Fusion C18 (4 µm, 250 × 2.0 mm).
-
Mobile Phase: Gradient elution with 0.1% aqueous formic acid (A) and methanol (B).
-
Flow Rate: 0.25 mL/min.
-
Ionization: APCI, positive mode.
-
MS Detection (MRM):
-
Indole: Precursor > Product = 118.1 > 91.1 m/z
-
Indole-d7 (IS): Precursor > Product = 124.15 > 96.1 m/z
-
-
LC-MS/MS Targeted Analysis Workflow
Caption: Workflow for targeted LC-MS/MS analysis using MRM.
Capillary Electrophoresis (CE): A Niche Technique with Unique Advantages
Capillary Electrophoresis separates ions based on their electrophoretic mobility when a high voltage is applied across a narrow-bore capillary. It is a complementary technique to HPLC, offering distinct advantages for specific applications.[18]
Causality of Method Choice: CE excels when sample volume is extremely limited, as it requires only nanoliter injection volumes.[19] Its various modes allow for high versatility:
-
Capillary Zone Electrophoresis (CZE): Separates charged species (anions, cations) based on their charge-to-size ratio.[18]
-
Micellar Electrokinetic Chromatography (MEKC): Incorporates surfactants (micelles) into the buffer, enabling the separation of neutral molecules alongside charged ones based on their partitioning into the micelles.[19][20]
Advantages & Limitations: CE offers very high separation efficiency, rapid analysis times, and low consumption of reagents and solvents.[19][20] However, its concentration sensitivity is generally lower than that of HPLC, and it can be more susceptible to matrix effects.[18]
Experimental Protocol: General CE Analysis of a Pharmaceutical Formulation
-
Sample Preparation:
-
Dissolve the pharmaceutical formulation in the background electrolyte (BGE) or a compatible solvent.
-
Filter the sample through a 0.45 µm filter.
-
-
CE Analysis:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d.).
-
Background Electrolyte (BGE): A buffer appropriate for the analyte's charge. For basic drugs, a low pH phosphate buffer is common.[21] For mixtures including neutral compounds, an SDS-containing micellar buffer would be used.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Separation Voltage: Apply a high voltage (e.g., 15-30 kV) across the capillary.
-
Detection: On-column UV detection, typically at a low wavelength (e.g., 200 nm) to capture a wide range of compounds.[18]
-
Principle of CE Separation
Caption: Separation principle in Capillary Electrophoresis.
Spectroscopic Methods: For Structural Elucidation and Purity Confirmation
While chromatographic techniques are used for separation and quantification, spectroscopic methods are indispensable for structural confirmation and detailed characterization.
-
UV-Visible Spectroscopy: Provides basic quantitative information based on the Beer-Lambert law. Its characteristic absorption maxima can help in qualitative identification but lack specificity for complex mixtures.[4]
-
Infrared (IR) Spectroscopy: A powerful tool for identifying functional groups. For indole, characteristic absorption bands include the N-H stretching vibration (around 3300-3500 cm⁻¹) and C=C stretching in the aromatic rings (1500-1600 cm⁻¹).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for unambiguous structure elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of substitution patterns and stereochemistry.[4][22]
-
Mass Spectrometry (MS): When not coupled to a chromatographic system, MS is used to determine the molecular weight and gain structural insights from the fragmentation patterns of a pure compound.[4]
Summary Comparison of Analytical Methods
| Feature | HPLC-UV/FLD | GC-MS | LC-MS/MS | Capillary Electrophoresis (CE) | Spectroscopy (NMR, IR) |
| Primary Application | Routine QC, Purity Testing, Quantification | Volatile Compounds, Alkaloid Profiling | Trace Quantification, Metabolomics, Impurity ID | QC, Analysis of small sample volumes | Structure Elucidation, Purity Confirmation |
| Selectivity | Moderate to High | High | Very High | High | Low (for mixtures) |
| Sensitivity | Good (UV) to Excellent (FLD) | Very Good | Unsurpassed | Moderate to Good | Low |
| Sample Throughput | High | Moderate | Moderate to High | High | Low |
| Sample Requirements | Soluble in mobile phase | Volatile or Derivatizable | Soluble in mobile phase | Soluble in buffer | Pure compound, relatively high concentration |
| Instrumentation Cost | Moderate | High | Very High | Moderate | High |
| Key Advantage | Versatility, Robustness, Cost-effective | Definitive ID for volatiles | Ultimate sensitivity & specificity | Minimal sample/reagent use | Unambiguous structural info |
Conclusion
The selection of an analytical method for indole derivatives is a decision driven by the specific scientific question at hand.
-
HPLC remains the robust and versatile workhorse for routine quality control and quantitative analysis.
-
GC-MS is the method of choice for volatile indoles or when derivatization is feasible, providing excellent specificity.
-
LC-MS/MS stands as the gold standard for bioanalysis and trace-level detection, offering unparalleled sensitivity and selectivity for identifying metabolites and impurities in complex matrices.
-
Capillary Electrophoresis provides a high-efficiency, low-consumption alternative for specific applications, particularly when sample volumes are scarce.
-
Spectroscopic methods , especially NMR, are not tools for separation but are essential for the fundamental task of structural confirmation and characterization.
A comprehensive analytical strategy often involves the synergistic use of these techniques: chromatography for separation and quantification, and spectroscopy for unequivocal identification and structural proof.
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A Senior Application Scientist's Guide to Melatonin Synthesis: A Comparative Analysis of Precursors and Pathways
For researchers and professionals in drug development and fine chemical synthesis, the efficient and scalable production of target molecules is paramount. Melatonin (N-acetyl-5-methoxytryptamine), a neurohormone renowned for its role in regulating circadian rhythms, has garnered significant therapeutic interest, driving the need for robust synthetic methodologies.[1][2] This guide provides an in-depth comparison of common synthetic precursors for melatonin, with a particular focus on the strategic use of 5-Methoxyindole-3-acetonitrile. We will dissect the chemical logic, operational efficiencies, and practical considerations of competing pathways to inform your selection of an optimal synthetic route.
Introduction to Melatonin and Synthetic Strategies
Melatonin's therapeutic potential as a sleep aid, antioxidant, and immunomodulator has spurred extensive research into its production.[2][3] While it can be extracted from natural sources, chemical synthesis remains the primary method for producing the high-purity material required for pharmaceutical applications.[4][5][6]
The choice of starting material is a critical decision point that dictates the entire synthetic cascade, influencing factors such as cost, yield, safety, and scalability. This guide will compare the synthetic route commencing from this compound against other established methods, providing the necessary data and rationale to support your process development.
Overview of Key Synthetic Pathways
The chemical synthesis of melatonin generally involves the construction of the N-acetyl-5-methoxytryptamine structure. Most routes converge on the key intermediate, 5-methoxytryptamine, which is then acetylated in the final step. The primary divergence lies in the method used to synthesize this crucial intermediate.
Caption: High-level overview of synthetic strategies for melatonin.
In-Depth Analysis of Synthetic Routes
Route A: The this compound Pathway
This two-step approach is a prominent and historically significant method for melatonin synthesis.[7] this compound serves as a versatile and direct precursor to the tryptamine core.[8][9]
Workflow:
-
Reduction of the Nitrile: The acetonitrile group is reduced to a primary amine, forming 5-methoxytryptamine.
-
Acetylation of the Amine: The resulting 5-methoxytryptamine is acetylated to yield the final product, melatonin.
Caption: Workflow for melatonin synthesis from this compound.
Causality and Experimental Choices: The critical step in this pathway is the reduction of the nitrile. The original 1958 synthesis by Lerner et al. employed sodium metal in ethanol, a classic Bouveault-Blanc reduction.[7] This choice reflects the available reagents of the era. Modern syntheses might opt for more manageable and safer reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation, which can offer higher yields and simpler workups. The subsequent acetylation is a standard and high-yielding transformation, typically using acetic anhydride.
Advantages:
-
Convergence: This is a relatively direct and short route.
-
Precursor Utility: this compound is a valuable building block for other indole derivatives, making it a strategic intermediate to have in a laboratory.[8][9][10]
Disadvantages:
-
Reagent Hazards: Classic reducing agents like sodium metal are highly reactive and require careful handling. LiAlH₄ is also pyrophoric and moisture-sensitive.
-
Safety of Precursor: this compound itself is classified as an irritant, causing skin, eye, and respiratory irritation.[11][12][13]
Route B: The Phthalimide-Based Pathway
This route represents a more classical, multi-step approach often favored for its scalability and avoidance of certain hazardous reagents used in other methods. One common industrial process starts from phthalimide and 1-bromo-3-chloropropane.[14][15]
Workflow: This is a multi-step process that involves:
-
Substitution: Reaction of phthalimide with a suitable haloalkane.
-
Diazotization & Cyclization: Introduction of the methoxy-phenyl group and subsequent cyclization to form the indole ring.
-
Hydrolysis & Decarboxylation: Removal of protecting groups and extraneous functionalities.
-
Acetylation: The final step to yield melatonin.
Caption: Simplified workflow for a phthalimide-based melatonin synthesis.
Causality and Experimental Choices: This approach builds the tryptamine sidechain first, protected by the phthalimide group, and then constructs the indole ring onto it. The use of phthalimide is a classic Gabriel synthesis strategy for introducing a primary amine. This method avoids the direct reduction of a nitrile, which can sometimes be problematic on a large scale. The Japp-Klingemann reaction is a powerful tool for indole synthesis from diazonium salts and β-keto esters (or related compounds).[15]
Advantages:
-
Scalability: Often more amenable to large-scale industrial production.[14]
-
Readily Available Starting Materials: Utilizes common and relatively inexpensive bulk chemicals like phthalimide.[15][16]
Disadvantages:
-
Longer Route: Involves more synthetic steps compared to the acetonitrile route, which can lower the overall yield.[3]
-
Byproducts: Multi-step syntheses can generate more complex impurity profiles that require careful management.
Route C: Direct Acetylation of 5-Methoxytryptamine
This is not a complete synthesis but rather the final, crucial step in many melatonin production pathways, including Route A. However, if 5-methoxytryptamine is purchased directly, the synthesis simplifies to a single, high-yielding step.
Workflow: A one-step conversion of commercially available 5-methoxytryptamine to melatonin.
Caption: Single-step synthesis from commercially available 5-methoxytryptamine.
Causality and Experimental Choices: This is the most straightforward approach if the goal is simply to produce melatonin without developing a full synthesis from basic precursors. The reaction is typically performed by treating 5-methoxytryptamine with acetic anhydride.[7] The use of a base like pyridine can facilitate the reaction. This method offers excellent yield, often around 80%.[7]
Advantages:
-
Simplicity: A single, high-yielding step.
-
Speed: Ideal for rapid, small-scale synthesis or when precursor cost is not the primary constraint.
Disadvantages:
-
Precursor Cost: 5-Methoxytryptamine is significantly more expensive than the basic starting materials used in Routes A and B. The cost is front-loaded into this advanced intermediate.
Quantitative and Qualitative Comparison
To facilitate an objective comparison, the key metrics for each synthetic strategy are summarized below. Yields and costs are estimates based on literature and market trends and can vary significantly.[17]
| Metric | Route A: this compound | Route B: Phthalimide-Based | Route C: From 5-Methoxytryptamine |
| Number of Steps | 2 | 4+ | 1 |
| Typical Overall Yield | 60-75% | 40-50%[18] | >80%[7] |
| Precursor Cost | Moderate | Low | High |
| Key Reagents | Na/EtOH or LiAlH₄, Acetic Anhydride | Phthalimide, Haloalkanes, Diazonium salts | Acetic Anhydride, Pyridine |
| Reaction Conditions | Can involve harsh reducing agents | Generally moderate, multi-step | Mild |
| Safety Concerns | Handling of metallic sodium/LiAlH₄; Acetonitrile precursor is an irritant[11][12] | Use of potentially toxic substrates and generation of byproducts[18][19] | Standard laboratory hazards |
| Scalability | Moderate; reduction step can be challenging | High; designed for industrial scale[14] | High (for the single step) |
Detailed Experimental Protocols
Protocol 1: Synthesis from this compound (Route A)
This protocol is a representation based on established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.
Step 1: Reduction to 5-Methoxytryptamine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude 5-methoxytryptamine.
Step 2: Acetylation to Melatonin
-
Dissolve the crude 5-methoxytryptamine (1.0 eq.) in a suitable solvent such as chloroform or pyridine.[7]
-
Add acetic anhydride (1.1 eq.) dropwise to the solution.
-
Stir the reaction at room temperature overnight.[7]
-
Pour the reaction mixture onto ice water and extract with an organic solvent like chloroform.[7]
-
Wash the combined organic layers with dilute acid, then with brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent.[7]
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., benzene or ethyl acetate/hexane) to afford pure melatonin.[7]
Protocol 2: Synthesis from 5-Methoxytryptamine (Route C)
-
Dissolve 5-methoxytryptamine hydrochloride (1.0 eq.) in a mixture of pyridine and acetic anhydride.[7]
-
Allow the solution to stand at room temperature overnight.[7]
-
Pour the reaction mixture onto ice and neutralize with dilute hydrochloric acid.[7]
-
Extract the product with chloroform.[7]
-
Wash the combined organic extracts with water, dry over anhydrous MgSO₄, and evaporate the solvent to dryness.[7]
-
Recrystallize the residual solid from benzene to afford melatonin in high yield (~80%).[7]
Conclusion for the Practicing Scientist
The choice of a synthetic precursor for melatonin is a strategic decision guided by the specific objectives of the project.
-
For rapid, lab-scale synthesis and discovery chemistry , where precursor cost is secondary to speed and simplicity, starting from commercially available 5-methoxytryptamine (Route C) is the most efficient option. Its single, high-yielding step provides quick access to the target molecule.
-
For process development and moderate-scale synthesis , where a balance between cost, control, and efficiency is needed, This compound (Route A) presents a compelling case. It offers a short and convergent route, and the precursor itself is a valuable intermediate for other indole-based targets. Careful management of the reduction step is the key challenge.
-
For large-scale, industrial production , where raw material cost is a primary driver, a longer pathway starting from inexpensive bulk chemicals like phthalimide (Route B) is often the most economically viable, despite the higher number of steps and potentially lower overall yield.[14][18]
Ultimately, a thorough understanding of the trade-offs between precursor cost, synthetic complexity, yield, and safety will enable the selection of the most appropriate and robust pathway for the successful synthesis of melatonin.
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A Comparative Guide to Indole-3-Acetonitrile Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of various indole-3-acetonitrile (IAN) derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of selected IAN derivatives, providing supporting experimental data, detailed protocols, and insights into their structure-activity relationships (SAR).
The Indole-3-Acetonitrile Scaffold: A Versatile Core
Indole-3-acetonitrile is a naturally occurring plant auxin and a key biosynthetic precursor to indole-3-acetic acid (IAA), the most abundant plant growth hormone.[3] Beyond its role in botany, the IAN scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[4][5] The presence of the nitrile group at the C3 position and the indole ring itself provides a unique electronic and structural framework for interaction with various biological targets.[6]
Comparative Analysis of Biological Activities
This section compares the performance of various IAN derivatives in key therapeutic areas. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, with some, like vincristine and vinblastine, being used in clinical practice.[7] IAN derivatives have shown significant promise in this area, primarily through the modulation of critical cellular signaling pathways.[6]
A key pathway often implicated in the anticancer effects of indole derivatives is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[6] Inhibition of key components of this pathway by IAN analogs can lead to the suppression of cancer cell growth.[6]
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (e.g., GI₅₀, IC₅₀) | Reference(s) |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | Leukemia (HL-60(TB)), Non-Small Cell Lung Cancer (NCI-H522), Colon Cancer (COLO 205), CNS Cancer (SF-539, SNB-75), Ovarian Cancer (OVCAR-3), Renal Cancer (A498, RXF 393), Breast Cancer (MDA-MB-468) | GI₅₀ = 0.0244–5.06 μM; TGI = 0.0866–0.938 μM | [7][8] |
| 2-(1H-indol-2-yl)-3-(4-methoxyphenyl)acrylonitrile (2d) | NCI-60 cell line panel | Mean GI₅₀ in the range of 0.38–7.91 μM | [7] |
| 2-(1H-indol-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile (2l) | NCI-60 cell line panel | Mean GI₅₀ in the range of 0.38–7.91 μM | [7][8] |
| 2-(1H-indol-2-yl)-3-(2-naphthyl)acrylonitrile (2p) | NCI-60 cell line panel | Mean GI₅₀ in the range of 0.38–7.91 μM | [7] |
Structure-Activity Relationship (SAR) Insights:
-
The introduction of an acrylonitrile moiety at the C3 position of the indole ring is a crucial pharmacophore for anticancer activity.[6]
-
Substituents on the phenyl ring of indole-acrylonitrile derivatives significantly influence their cytotoxic potency. For instance, a dimethylamino group at the para-position of the phenyl ring, as seen in compound 5c , leads to remarkable activity.[7]
-
Replacement of the acrylonitrile moiety with an imino-acetonitrile or hydrogenation of the double bond leads to a dramatic decrease or loss of activity.[9]
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[4][5]
| Compound/Derivative | Target Microorganism(s) | Activity Metric (e.g., MIC, MBC) | Reference(s) |
| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) | Gram-positive and Gram-negative bacteria, Candida albicans | Potent antimicrobial activity (specific values not detailed in abstract) | [8][9] |
| 2-(1H-indol-2-yl)-3-(3-chlorophenyl)acrylonitrile (2i) | Staphylococcus aureus ATCC 6538, Staphylococcus epidermidis PMC 2118 | MIC and MBC values ranging from 8 to 16 μg/mL | [9] |
| Indole-3-acetonitrile (IAN) | Escherichia coli, Pseudomonas aeruginosa | Reduces biofilm formation at 100 µg/ml | [10][11] |
| Indole-3-acetonitrile (IAN) | Acinetobacter baumannii | Attenuates biofilm formation and enhances sensitivity to imipenem | [12] |
Mechanistic Insights:
Indole derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of biofilm formation, disruption of efflux pumps, and interference with essential bacterial enzymes.[9][12] For instance, IAN has been shown to downregulate the expression of the abaI autoinducer synthase gene in A. baumannii, thereby inhibiting quorum sensing and biofilm formation.[12]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Indole derivatives, including the well-known NSAID indomethacin, have a long history in the treatment of inflammation.[5]
Recent research has focused on novel indole derivatives that modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways.[5] While specific quantitative data for IAN derivatives is less prevalent in the initial search, the anti-inflammatory potential of the broader indole class is well-documented.
For example, indole-3-acetic acid (IAA), a closely related compound, has been shown to alleviate lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.[13][14] This effect is mediated, in part, by the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[13][14] Furthermore, indole derivatives of ursolic acid have been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in RAW 264.7 cells.[15]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative protocols for assessing the biological activities of IAN derivatives.
In Vitro Anticancer Screening (Sulforhodamine B Assay)
This protocol is adapted from the NCI-60 human tumor cell line screen and is a widely used method for assessing cytotoxicity.[16]
Objective: To determine the growth inhibitory effects of IAN derivatives on various cancer cell lines.
Methodology:
-
Cell Culture: Human tumor cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test IAN derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The plates are then incubated for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.
-
Staining: Sulforhodamine B (SRB) solution is added to each well and incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried.
-
Dye Solubilization: The bound stain is solubilized with 10 mM trizma base.
-
Absorbance Measurement: The absorbance is measured at 515 nm using a plate reader.
-
Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition) and TGI (total growth inhibition) values are calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of an IAN derivative that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The IAN derivative is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.
Visualizing the Science: Pathways and Processes
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Indole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by IAN derivatives.
General Workflow for Screening IAN Derivatives
Caption: A typical workflow for the discovery of bioactive IAN derivatives.
Structure-Activity Relationship (SAR) Logic
Caption: Key structural features influencing the biological activity of IAN derivatives.
Conclusion and Future Directions
Indole-3-acetonitrile derivatives represent a promising class of compounds with diverse therapeutic potential. The studies highlighted in this guide demonstrate their significant anticancer and antimicrobial activities, with emerging evidence for their anti-inflammatory properties. The versatility of the indole scaffold allows for extensive chemical modification, providing a rich landscape for structure-activity relationship studies and the optimization of lead compounds.
Future research should focus on elucidating the precise molecular targets of the most potent IAN derivatives and expanding their evaluation in in vivo models of disease. Furthermore, a deeper exploration of their anti-inflammatory and other potential therapeutic applications is warranted. The continued investigation of this fascinating class of molecules holds great promise for the development of novel and effective therapies for a range of human diseases.
References
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Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. ResearchGate. Available at: [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC - NIH. Available at: [Link]
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Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. Available at: [Link]
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[11C]acetonitrile synthesis and biological application to study 3- Indole[ - 11 C]acetic acid biosynthesis in Zea mays. Johannes Gutenberg-Universität Mainz. Available at: [Link]
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Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PMC - PubMed Central. Available at: [Link]
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Indole-3-acetonitrile. Sapphire North America. Available at: [Link]
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3-indoleacetonitrile attenuates biofilm formation and enhances sensitivity to imipenem in Acinetobacter baumannii. PubMed. Available at: [Link]
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Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. ResearchGate. Available at: [Link]
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One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles. Available at: [Link]
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Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. Available at: [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]
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Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
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Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. PubMed. Available at: [Link]
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Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. Available at: [Link]
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Anti-Inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv | Cambridge Open Engage. Available at: [Link]
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indole-3-acetonitrile (PAMDB120247). P. aeruginosa Metabolome Database. Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS for Indole Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the accurate quantification of indole and its derivatives is paramount across various research domains, from pharmaceutical development to environmental monitoring and clinical diagnostics. Indoles, a class of heterocyclic aromatic compounds, are integral to a multitude of biological processes and are key structural motifs in many pharmacologically active agents.[1][2] The choice of analytical methodology for these compounds is a critical decision that directly impacts data quality and interpretation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the two most powerful and commonly employed techniques for indole analysis.[1]
This guide provides an in-depth, objective comparison of HPLC and GC-MS for the analysis of indoles. As a senior application scientist, my objective is not merely to present protocols, but to elucidate the rationale behind methodological choices, ensuring a robust and self-validating analytical approach. We will delve into the core principles of each technique, present detailed experimental workflows, and culminate in a discussion on the strategic importance of cross-validation to ensure the highest degree of data integrity.
The Analytical Dichotomy: Choosing the Right Tool for Indole Analysis
The decision between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the target indole analyte, the complexity of the sample matrix, and the specific analytical objectives such as sensitivity, selectivity, and throughput.[3]
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the separation, identification, and quantification of components within liquid samples.[4] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a primary choice for many indole derivatives, especially in pharmaceutical analysis and for biological samples.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly efficient separation technique designed for the analysis of volatile and thermally stable compounds.[4][6] While many indoles are not inherently volatile, chemical modification through derivatization can render them amenable to GC-MS analysis, often yielding high separation efficiency and sensitivity.[7]
The following table provides a comparative summary of the key performance characteristics for the analysis of indoles using HPLC and GC-MS.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds occurs in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.[3] |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally unstable indoles.[4][5] | Suitable for volatile or semi-volatile indoles; non-volatile indoles require derivatization to increase volatility and thermal stability.[8][9] |
| Derivatization | Generally not required for most indole compounds.[3] | Often mandatory to improve volatility and chromatographic behavior.[3][7] |
| Sample Preparation | Typically involves simple dissolution and filtration.[10] | May involve more complex extraction and a mandatory derivatization step.[10] |
| Analysis Time | Can range from 10 to 60 minutes.[11] | Generally faster, often taking only a few minutes.[6][11] |
| Selectivity | Good, can be enhanced with selective detectors (e.g., fluorescence) or MS. | Excellent, especially with the mass spectrometer providing structural information.[10] |
| Sensitivity | Dependent on the detector; fluorescence and MS detectors offer high sensitivity.[4] | Generally offers higher sensitivity for volatile compounds, particularly with MS detection.[4][8] |
| Matrix Effects | Can be significant, potentially causing ion suppression or enhancement in LC-MS.[12][13][14] | Also susceptible to matrix effects, which can sometimes enhance the signal by protecting analytes in the injector.[13][15] |
| Cost | HPLC systems can be more expensive due to high-pressure pumps and solvent costs.[6][8] | GC-MS systems can be less expensive in terms of solvent usage.[4] |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of a model indole compound, indole-3-acetic acid (IAA), using both HPLC and GC-MS.
HPLC Method for Indole-3-Acetic Acid (IAA) Analysis
This protocol is based on established reversed-phase HPLC methods for the analysis of indolic compounds.[16][17]
1. Instrumentation and Reagents:
-
HPLC system with a UV or fluorescence detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Indole-3-acetic acid (IAA) analytical standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective.[18] A typical gradient might start at 10% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection: UV detection at 280 nm or fluorescence detection with excitation at 280 nm and emission at 350 nm for higher sensitivity.[16][17]
-
Injection Volume: 20 µL.[10]
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of IAA in methanol and perform serial dilutions with the mobile phase to create calibration standards.
-
Sample Solution: Depending on the matrix, sample preparation may involve liquid-liquid extraction or solid-phase extraction. For simpler matrices, a "dilute-and-shoot" approach after filtration through a 0.45 µm filter may be sufficient.
4. Analysis and Quantification:
-
Inject the prepared standards to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the IAA peak by its retention time compared to the standard.
-
Quantify the amount of IAA in the sample using the calibration curve.
GC-MS Method for Indole-3-Acetic Acid (IAA) Analysis
This method requires derivatization to make the analyte volatile for gas chromatography.[19] Silylation is a common derivatization technique for compounds with active hydrogens.[9]
1. Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[3]
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]
-
Indole-3-acetic acid (IAA) analytical standard.
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Ethyl acetate or other suitable solvent.
-
Anhydrous sodium sulfate.
2. Derivatization Procedure:
-
Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dry residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Inlet Temperature: 280 °C.[3]
-
Injection Mode: Splitless.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
4. Analysis and Quantification:
-
Inject the derivatized standards to create a calibration curve.
-
Inject the derivatized samples.
-
Identify the derivatized IAA peak by its retention time and mass spectrum.
-
Quantify using the calibration curve based on the peak area of a characteristic ion.
Visualizing the Analytical Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis of indoles.
The Imperative of Cross-Validation
While both HPLC and GC-MS are powerful techniques, they are based on different separation and detection principles. This inherent orthogonality is a significant advantage. Cross-validation, the comparison of data from two distinct analytical methods, is a robust strategy to ensure the accuracy and reliability of your results.[3] It serves as a powerful check against method-specific biases, matrix effects, or unforeseen interferences.[20]
The goal of cross-validation is to determine if the data obtained from both methods are comparable.[21] This is typically achieved by analyzing the same set of samples using both the validated HPLC and GC-MS methods.
Method Validation: The Foundation of Trustworthy Data
Before cross-validation can be performed, each individual method must be rigorously validated to ensure it is fit for its intended purpose.[22] This is a regulatory requirement in many industries and a cornerstone of good scientific practice.[22] Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[23][24][25]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[24]
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and the analytical response over a defined range.[24]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[24]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[22]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[23]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Synergistic Approach to Indole Analysis
In the pursuit of analytical excellence, HPLC and GC-MS should not be viewed as competing techniques, but rather as complementary tools for the comprehensive analysis of indoles.[11] HPLC excels in the analysis of a broad range of indoles in their native state, particularly those that are non-volatile or thermally labile.[5] Conversely, GC-MS offers exceptional separation efficiency and sensitivity for volatile indoles or those that can be readily derivatized.
The choice of a primary analytical technique will always depend on the specific research question and the nature of the analyte. However, the implementation of a cross-validation strategy, leveraging the orthogonal nature of these two powerful methods, provides an unparalleled level of confidence in the generated data. This dual-pronged approach ensures not only the accuracy and precision of the results but also their defensibility, a critical consideration in any scientific or regulatory endeavor. By understanding the principles, mastering the protocols, and embracing the rigor of validation and cross-validation, researchers can unlock the full analytical potential of both HPLC and GC-MS for their work with indoles.
References
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- A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Dehydrodiconiferyl Alcohol - Benchchem.
- A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species - Research Journal of Pharmacognosy.
- HPLC vs GC: What Sets These Methods Apart - Phenomenex.
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) - Food Safety Institute.
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC - NIH.
- A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Norethynodrel Analysis - Benchchem.
- Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC - PubMed Central.
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed.
- Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments.
- HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager Magazine.
- Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - ResearchGate.
- A Review of HPLC Method Development and Validation as per ICH Guidelines.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- Steps for HPLC Method Validation - Pharmaguideline.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
- What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chromatography Today.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International.
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- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed Central.
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A Multi-Spectroscopic Approach to Confirming the Identity of 5-Methoxyindole-3-acetonitrile
A Senior Application Scientist's Guide to Unambiguous Structural Elucidation
In the landscape of drug discovery and synthetic chemistry, the unequivocal confirmation of a molecule's identity is the bedrock of reliable research. Intermediates like 5-Methoxyindole-3-acetonitrile (CAS: 2436-17-1) are pivotal building blocks, serving as precursors in the synthesis of compounds ranging from aldose reductase inhibitors for diabetic complications to melatonin analogues for neurological conditions.[1][2] An error in identity at this stage can compromise entire research pipelines.
This guide provides a comprehensive, multi-faceted spectroscopic workflow for the structural confirmation of this compound (C₁₁H₁₀N₂O, MW: 186.21 g/mol ).[3][4] We will move beyond simple data reporting to explain the causal links between molecular structure and spectral output, empowering researchers to not just see the data, but to understand it. Our approach integrates data from Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), demonstrating that confidence in structural assignment is achieved through the convergence of evidence from orthogonal techniques.[5][6]
Caption: Overall workflow for the spectroscopic identity confirmation of a chemical sample.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial and most direct confirmation of molecular weight and elemental composition.
Causality & Expected Data: For this compound, an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum should prominently display the molecular ion peak (M⁺˙ or [M+H]⁺).
-
Molecular Ion: A peak at a mass-to-charge ratio (m/z) of 186 is expected for the molecular ion. High-Resolution Mass Spectrometry (HRMS) provides the most rigorous confirmation, yielding a mass that corresponds precisely to the elemental formula C₁₁H₁₀N₂O (Expected m/z: 186.0793).
-
Fragmentation Pattern: The fragmentation pattern provides a structural fingerprint. Indole derivatives are known for characteristic fragmentation pathways.[7][8][9] Key expected fragments for this molecule include:
-
m/z 146: Resulting from the loss of the cyanomethylene radical (•CH₂CN), a common cleavage for 3-substituted indoles.
-
m/z 130: A characteristic ion in indole fragmentation, often arising from subsequent losses.[10]
-
Experimental Protocol (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Infuse the sample directly into an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire data in positive ion mode. The scan range should encompass the expected molecular weight (e.g., m/z 50-500).
-
Analysis: Identify the [M+H]⁺ peak at m/z 187. For HRMS, verify that the measured exact mass is within a 5 ppm tolerance of the theoretical mass for C₁₁H₁₁N₂O⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy probes the vibrational modes of chemical bonds, making it an excellent tool for rapidly identifying the functional groups present in a molecule.[11][12]
Causality & Expected Data: The structure of this compound contains several distinct functional groups, each with a characteristic absorption frequency.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Peak Characteristics |
| Indole Amine | N-H Stretch | ~3400 - 3300 | Medium, Sharp |
| Aromatic C-H | C-H Stretch | ~3100 - 3000 | Medium |
| Aliphatic C-H | C-H Stretch | ~2950 - 2850 | Medium |
| Nitrile | C≡N Stretch | ~2250 | Medium, Sharp (Diagnostic) |
| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Multiple, Medium-Strong |
| Aryl Ether | C-O Stretch | ~1250 - 1200 | Strong |
The presence of a sharp, distinct peak around 2250 cm⁻¹ is highly diagnostic for the nitrile (C≡N) group.[13] This, combined with the N-H stretch, provides strong initial evidence for the proposed structure.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands corresponding to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule.[5][14][15] A complete analysis using ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments can leave little doubt as to the compound's identity.
¹H NMR Spectroscopy
Causality & Expected Spectrum: The ¹H NMR spectrum reveals the chemical environment, connectivity, and number of different types of protons. For this compound, we predict the following signals (shifts are approximate and solvent-dependent; shown here for DMSO-d₆):
| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Indole NH | ~11.0 | Broad Singlet | 1H | Acidic proton on nitrogen, subject to exchange. |
| H-4 | ~7.30 | Doublet | 1H | Aromatic proton ortho to the fused ring. |
| H-7 | ~7.25 | Doublet | 1H | Aromatic proton adjacent to the NH group. |
| H-2 | ~7.20 | Singlet/Triplet | 1H | Proton on the pyrrole ring. |
| H-6 | ~6.75 | Doublet of Doublets | 1H | Aromatic proton ortho and meta to other protons. |
| -CH₂CN | ~3.95 | Singlet | 2H | Methylene protons adjacent to the nitrile and indole ring. |
| -OCH₃ | ~3.75 | Singlet | 3H | Protons of the electron-donating methoxy group. |
¹³C NMR Spectroscopy
Causality & Expected Spectrum: The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. With 11 carbons and no molecular symmetry, 11 distinct signals are expected.
| Carbon(s) | Predicted Shift (δ, ppm) | Rationale |
| C-5 | ~154 | Aromatic carbon attached to the electron-donating -OCH₃ group. |
| C-7a, C-3a | ~131, ~128 | Aromatic quaternary carbons at the ring junction. |
| C-2 | ~125 | Carbon in the pyrrole ring adjacent to the nitrogen. |
| -CN | ~118 | Characteristic nitrile carbon shift. |
| C-4, C-7, C-6 | ~112, ~111, ~100 | Aromatic CH carbons, shielded by indole electronics. |
| C-3 | ~102 | Quaternary carbon at the point of substitution. |
| -OCH₃ | ~55 | Methoxy carbon. |
| -CH₂CN | ~17 | Methylene carbon. |
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Standard parameters are usually sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.
-
DEPT (Optional but Recommended): Run DEPT-135 and DEPT-90 experiments. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 will show only CH signals. This helps to unambiguously assign the methylene and methine carbons.
-
Analysis: Process the spectra (phasing, baseline correction, and integration for ¹H). Assign all peaks based on their chemical shift, multiplicity, integration, and correlation in DEPT spectra.
Data Integration: The Convergence of Evidence
The true power of this methodology lies in integrating the data from all four spectroscopic techniques. A single method might be ambiguous, but together they provide a self-validating system.
Caption: Logical flow for integrating multi-spectroscopic data to confirm molecular structure.
Comparative Analysis: Ruling out Alternatives
To highlight the specificity of this approach, consider a potential impurity or isomer, such as 5-Methoxyindole-3-acetic acid , which could arise from hydrolysis of the nitrile group.
| Feature | This compound (Target) | 5-Methoxyindole-3-acetic acid (Alternative) |
| Molecular Weight | 186.21 | 205.20 |
| MS (m/z) | 186 (M⁺) | 205 (M⁺) |
| FTIR (C≡N Stretch) | Present (~2250 cm⁻¹) | Absent |
| FTIR (Other) | N-H Stretch | Broad O-H (~3300-2500 cm⁻¹) and C=O (~1700 cm⁻¹) |
| ¹³C NMR (-CN) | Present (~118 ppm) | Absent |
| ¹³C NMR (Other) | -CH₂- (~17 ppm) | Carboxyl C=O (~175 ppm), -CH₂- (~31 ppm) |
This direct comparison shows that any of the chosen techniques could readily distinguish the target compound from its hydrolysis product. The absence of the nitrile peak in FTIR and ¹³C NMR, and the significant mass difference in MS, would immediately flag the incorrect compound.
Conclusion and Best Practices
The identity of this compound can be confirmed with high confidence through the systematic application and logical integration of MS, FTIR, and NMR spectroscopy. Each technique provides a unique and essential piece of the structural puzzle.
Key Identifiers:
-
MS: Molecular ion at m/z 186.
-
FTIR: A sharp absorption at ~2250 cm⁻¹ (C≡N) and an N-H stretch at ~3350 cm⁻¹.
-
¹³C NMR: 11 distinct carbon signals including peaks at ~118 ppm (-CN), ~55 ppm (-OCH₃), and ~17 ppm (-CH₂-).
-
¹H NMR: The presence of two key singlets integrating to 3H (~3.75 ppm) and 2H (~3.95 ppm) for the methoxy and methylene groups, respectively, alongside the characteristic indole proton signals.
For absolute certainty, especially in regulated environments, data should be compared against a certified reference standard. This multi-spectroscopic validation ensures the integrity of starting materials, which is a non-negotiable prerequisite for successful and reproducible research and development.
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comparing synthetic and phytomelatonin efficacy
An In-Depth Comparative Guide to the Efficacy of Synthetic Melatonin and Phytomelatonin
Introduction: Beyond the Molecule
Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule renowned for its central role in regulating circadian rhythms.[1][2] In the realm of pharmacology and drug development, melatonin is utilized for its chronobiotic and antioxidant properties. The market is dominated by synthetic melatonin, produced through chemical synthesis. However, an alternative, phytomelatonin—melatonin derived from plants—is gaining significant traction.[1][3]
While synthetic melatonin and phytomelatonin are molecularly identical, their origins dictate their final composition and, potentially, their biological efficacy.[4] Synthetic routes can introduce residual chemical compounds, whereas plant-based extracts deliver melatonin within a matrix of other naturally occurring, potentially synergistic molecules like phenols, flavonoids, and vitamins.[1][2][5] This guide provides a comprehensive comparison of their efficacy, grounded in available experimental data, and outlines key protocols for their evaluation.
The Core Molecule and Its Entourage: A Compositional Analysis
Fundamentally, the melatonin molecule is the same regardless of its origin.[1][2][4] Its interaction with biological systems is primarily mediated through specific receptors. However, the context in which this molecule is delivered—as a highly purified synthetic compound or as part of a complex plant extract—is a critical point of differentiation.
-
Synthetic Melatonin : Produced via multi-step chemical synthesis. While processes are highly refined, commercial preparations can contain trace amounts of by-products related to the synthetic route, such as 1,1'-ethylidenebis-(tryptophan), also known as peak E, and various formaldehyde-melatonin condensation products.[5] While the risk associated with these impurities is considered very low, their complete absence in a naturally derived product is a key advantage for phytomelatonin.[1][6]
-
Phytomelatonin : Extracted from various plant sources, including rice, alfalfa, tomatoes, and St. John's Wort.[5][7] These extracts contain not only melatonin but also a suite of other phytochemicals.[2] This natural entourage may offer synergistic benefits, enhancing the primary molecule's antioxidant and anti-inflammatory effects.[2][5]
Mechanism of Action: The Melatonin Signaling Cascade
The efficacy of any melatonin form is dictated by its ability to activate specific signaling pathways. Melatonin primarily exerts its effects through two high-affinity G-protein-coupled receptors (GPCRs), MT1 and MT2, which are widely distributed throughout the central nervous system and peripheral tissues.[8][9][10]
Upon binding, melatonin triggers a conformational change in the MT1 and MT2 receptors, leading to:
-
Inhibition of Adenylate Cyclase : Both MT1 and MT2 receptors couple to Gαi proteins, which inhibit the enzyme adenylate cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[8]
-
Modulation of Phospholipase C (PLC) : Heterodimerization of MT1 and MT2 receptors can also lead to coupling with Gq/11 proteins, activating PLC. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Calcium Mobilization : IP3 diffuses through the cytoplasm to stimulate the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum.[8][9]
-
Protein Kinase C (PKC) Activation : The combination of increased intracellular Ca²⁺ and DAG activates PKC, which phosphorylates a wide array of target proteins, influencing numerous cellular processes.[8]
Comparative Efficacy: Analysis of Preclinical Data
Direct, head-to-head clinical trials comparing synthetic melatonin and phytomelatonin are currently lacking.[1][2][6] Therefore, our understanding of their relative efficacy is primarily drawn from preclinical in vitro and in vivo studies and analyses of their pharmacokinetic properties.
Bioavailability
The oral bioavailability of synthetic melatonin is known to be low and highly variable, with studies citing an average of 15% (ranging from 9% to 33%).[11] This variability is influenced by factors like age and first-pass metabolism. Some reports suggest that phytomelatonin may have higher bioavailability, a phenomenon potentially attributed to the protective or absorption-enhancing effects of co-occurring compounds in the plant extract.[3][4] However, this remains an area requiring more rigorous pharmacokinetic studies for confirmation.
In Vitro Efficacy
In vitro studies provide a controlled environment to dissect the functional differences between the two forms. A key study compared the anti-inflammatory effects of a phytomelatonin complex and synthetic melatonin in human keratinocyte cells.
-
Key Finding : The phytomelatonin complex demonstrated 6.5 times stronger COX-2 inhibitory activity than synthetic melatonin.[4][5]
-
Causality : This significant difference cannot be attributed to the melatonin molecule itself, which is identical in both preparations. The enhanced effect is likely due to the synergistic action of other antioxidant and anti-inflammatory compounds present in the plant extract.[4]
Another in vitro study found phytomelatonin to be more efficient concerning its antioxidant properties when compared directly with synthetic melatonin.[12]
Data Summary Table
| Feature | Synthetic Melatonin | Phytomelatonin |
| Source | Chemical Synthesis | Plant Extraction (e.g., tomatoes, St. John's Wort)[5][7] |
| Molecular Identity | N-acetyl-5-methoxytryptamine | N-acetyl-5-methoxytryptamine[1][4] |
| Composition | Highly purified active ingredient | Complex of melatonin and other phytochemicals (e.g., phenols, flavonoids)[2][5] |
| Potential Contaminants | Trace by-products from synthesis (e.g., Peak E)[5] | A priori free of synthetic contaminants; requires testing for pesticides.[1][2] |
| Bioavailability | Low and highly variable (avg. 15%)[11] | Suggested to be higher, but requires more research for confirmation.[3][4] |
| In Vitro Efficacy | Standard melatonin activity | Superior anti-inflammatory (6.5x COX-2 inhibition) and antioxidant effects.[4][5][12] |
| Clinical Evidence | Extensive data for sleep and circadian disorders.[13] | Limited; head-to-head trials are needed. A large-scale trial is underway.[12] |
Essential Experimental Protocols for Efficacy Evaluation
For researchers aiming to validate and compare the efficacy of different melatonin preparations, a multi-tiered approach incorporating pharmacokinetic and pharmacodynamic assays is essential.
Protocol 1: Quantification of Melatonin in Plasma for Bioavailability Assessment
This protocol determines the concentration of melatonin in blood plasma over time after administration, allowing for the calculation of key pharmacokinetic parameters like Cmax, Tmax, and Area Under the Curve (AUC).
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Collection : Collect blood samples at predetermined time points post-administration into EDTA-containing tubes. Centrifuge to separate plasma.
-
Sample Preparation :
-
Add an internal standard (e.g., Melatonin-d4) to a known volume of plasma (e.g., 200 µL).[14]
-
Perform protein precipitation by adding a solvent like acetonitrile, vortexing, and centrifuging to pellet proteins.[15]
-
Alternatively, for cleaner extracts, perform liquid-liquid extraction (LLE) using a solvent like ethyl acetate or diethyl ether.[14][16]
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution.[14][16]
-
-
LC-MS/MS Analysis :
-
Inject the reconstituted sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a C18 column for chromatographic separation.
-
Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor specific mass transitions:
-
-
Data Analysis : Construct a calibration curve using standards of known concentrations to quantify melatonin in the plasma samples.
Protocol 2: In Vivo Sleep Efficacy in a Rodent Model
This protocol assesses the sleep-promoting effects of a substance by directly measuring changes in brain activity.
Methodology: Electroencephalography (EEG) / Electromyography (EMG) Analysis
-
Animal Model : Use a suitable rodent model, such as rats or mice, which are commonly used for sleep studies.[10]
-
Surgical Implantation : Surgically implant EEG and EMG electrodes to allow for the monitoring of brain waves and muscle tone, respectively. Allow for a post-operative recovery period.
-
Experimental Design :
-
Acclimate animals to the recording chambers and injection procedures.
-
Employ a crossover or parallel-group design.
-
Administer treatments (e.g., vehicle control, synthetic melatonin, phytomelatonin extract) at the beginning of the light period (the animals' natural sleep time).
-
-
Data Acquisition : Record EEG/EMG signals continuously for a defined period (e.g., 6-8 hours) post-dosing.
-
Sleep Scoring :
-
Visually or automatically score the recordings into distinct sleep-wake stages: Wakefulness, Non-Rapid Eye Movement (NREM) sleep, and Rapid Eye Movement (REM) sleep.
-
-
Data Analysis : Compare key sleep parameters between treatment groups:
-
Sleep Latency : Time to the first consolidated episode of NREM sleep.
-
Total Sleep Time : Cumulative duration of NREM and REM sleep.
-
Sleep Architecture : Percentage of time spent in each sleep stage and the frequency/duration of sleep bouts.
-
Conclusion and Future Directions
The existing evidence presents a compelling case for differentiating between synthetic melatonin and phytomelatonin, not based on the primary molecule, but on the overall formulation. While molecularly identical, the efficacy of phytomelatonin appears to be augmented by the synergistic effects of its accompanying phytochemicals, as demonstrated by its superior in vitro anti-inflammatory and antioxidant activities.[4][5][12] Furthermore, the natural origin of phytomelatonin circumvents concerns related to potential by-products of chemical synthesis.[1][2]
However, the field requires rigorous, well-controlled clinical trials that directly compare the pharmacokinetic profiles and clinical outcomes (e.g., sleep quality, antioxidant status) of synthetic melatonin versus standardized phytomelatonin extracts.[2] The results of a currently funded 300-subject trial are eagerly awaited and will provide crucial data for the scientific community.[12] For drug development professionals, phytomelatonin represents a promising avenue, not merely as a "natural" alternative, but as a potentially more effective, multi-component therapeutic agent whose full potential is just beginning to be explored.
References
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Signaling pathway of melatonin via G-protein-coupled receptors. ResearchGate. Available from: [Link]
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Comparing Phytomelatonin and Synthetic Melatonin. Chaé Organics. Available from: [Link]
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Melatonin signaling pathways are summarized in this figure. Both MT1... ResearchGate. Available from: [Link]
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Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. Agilent. Available from: [Link]
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Measurement of melatonin in body fluids: Standards, protocols and procedures. Ovid. Available from: [Link]
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The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study. MDPI. Available from: [Link]
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Phytomelatonin versus synthetic melatonin in cancer treatments. OAText. Available from: [Link]
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Synthetic Melatonin vs. Phytomelatonin: The Scientific Difference. WholeFoods Magazine. Available from: [Link]
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Melatonin from Microorganisms, Algae, and Plants as Possible Alternatives to Synthetic Melatonin. PMC - NIH. Available from: [Link]
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Is Phytomelatonin Complex Better Than Synthetic Melatonin? The Assessment of the Antiradical and Anti-Inflammatory Properties. PMC - NIH. Available from: [Link]
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The Potential of Phytomelatonin as a Nutraceutical. PMC - PubMed Central. Available from: [Link]
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Plant Sources of Melatonin. Phytomelatonin. Available from: [Link]
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Nutraland USA's Groundbreaking Somato™ Phytomelatonin Achieves GRAS Status, Paving the Way for Natural Melatonin Revolution. PR Newswire. Available from: [Link]
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Phytomelatonin, natural melatonin from plants as a novel dietary supplement: Sources, activities and world market. Chronodisruption. Available from: [Link]
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Plants – Sources of Melatonin. CABI Digital Library. Available from: [Link]
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Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. MDPI. Available from: [Link]
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A Phytomelatonin-Rich Extract Obtained from Selected Herbs with Application as Plant Growth Regulator. PMC - NIH. Available from: [Link]
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NO-donor Melatonin Derivatives: Synthesis and in Vitro Pharmacological Characterization. PubMed. Available from: [Link]
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Research Suggests Brain's Melatonin May Trigger Sleep. Prober Lab. Available from: [Link]
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A good night's sleep may be in sight: New 3D models of melatonin receptors shed light on sleep disorders. Neuroscience News. Available from: [Link]
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In Vitro Effect of Melatonin on the PD-L1 Ligand in A549 and A549 Neuroendocrine Phenotype Cell Lines. Preprints.org. Available from: [Link]
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Synthetic Melatonin and/or Phytomelatonin Contents in Different Commercial Phytotherapeutic Supplements. MDPI. Available from: [Link]
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Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. NIH. Available from: [Link]
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Phytomelatonin versus synthetic melatonin in cancer treatments. ResearchGate. Available from: [Link]
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Effects of Light on In Vitro Production of Melatonin by Human Peripheral Blood Mononuclear, Polymorphonuclear, and Whole Blood Cells. ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of In Vitro Assays Using 5-Methoxyindole-3-acetonitrile
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of in vitro assays, with a specific focus on the application of 5-Methoxyindole-3-acetonitrile. We will explore the critical aspects of assay validation, provide detailed experimental protocols, and compare the performance of related indole derivatives to offer a comprehensive understanding of this compound's utility in a research setting.
Introduction: The Imperative of Rigorous In Vitro Assay Validation
In the realm of drug discovery and biomedical research, in vitro assays are the bedrock of preliminary efficacy and toxicity screening. The reliability of these assays is paramount, as they inform critical decisions in the development pipeline. Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose[1]. This involves establishing and documenting the performance characteristics of the assay, such as accuracy, precision, specificity, linearity, and range.
This compound, a member of the indole family, serves as a versatile precursor in the synthesis of various pharmacologically active compounds, including aldose reductase inhibitors and melatonin analogues[2][3]. Given the biological relevance of the indole scaffold, it is crucial to have validated in vitro assays to accurately characterize the activity of this compound and its derivatives.
This guide will walk you through the validation of a common cell-based in vitro assay—the MTT cytotoxicity assay—using this compound as a case study. We will also present comparative data from other 5-methoxyindole derivatives to provide context for its potential biological activity.
Core Principles of In Vitro Assay Validation
Before delving into specific protocols, it is essential to understand the key parameters of assay validation, largely guided by the International Council for Harmonisation (ICH) guidelines.
-
Accuracy : The closeness of test results to the true value.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often expressed as the relative standard deviation (RSD).
-
Specificity : The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range : The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Workflow for In Vitro Assay Validation
The following diagram illustrates a general workflow for the validation of a cell-based in vitro assay.
Caption: General workflow for in vitro assay validation.
In-Depth Protocol: Validation of an MTT Cytotoxicity Assay for this compound
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, or cytotoxicity[4][5][6][7]. This protocol is adapted for the evaluation of indole derivatives[8].
Materials
-
This compound (and other indole derivatives for comparison)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Experimental Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment[8].
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 48-72 hours[8].
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C[8].
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
-
Comparative Analysis: 5-Methoxyindole Derivatives in Cytotoxicity Assays
To provide a framework for evaluating the potential activity of this compound, the following table summarizes the reported antiproliferative activities of various 5-methoxyindole derivatives against different cancer cell lines.
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Key Structural Features |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[8] |
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.[8] |
| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | Fused quinoline ring system, methyl groups at positions 2 and 5.[8] |
| 3e | 5-chloro-indole-2-carboxylate | LOX-IMVI (Melanoma) | 0.96 | Erlotinib | (EGFR IC50: 80 nM) | m-piperidinyl derivative.[9] |
| 3b | 5-chloro-indole-2-carboxylate | LOX-IMVI (Melanoma) | 1.12 | Erlotinib | (EGFR IC50: 80 nM) | p-pyrrolidin-1-yl derivative.[9] |
This comparative data highlights that modifications to the 5-methoxyindole scaffold can lead to potent antiproliferative activity. The specific functional groups and their positions on the indole ring are critical determinants of biological efficacy.
Mechanistic Insights: Potential Signaling Pathways
While the direct molecular targets of this compound are not yet fully elucidated, studies on related 5-methoxyindole derivatives suggest potential mechanisms of action, primarily in the context of cancer.
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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 5-Methoxyindole-3-acetonitrile
For researchers and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 5-Methoxyindole-3-acetonitrile, a key intermediate in the synthesis of melatonin and other pharmacologically active compounds, is no exception.[1][2] The seemingly minor presence of impurities can have significant downstream effects, impacting reaction yields, introducing unforeseen side products, and complicating purification processes. This guide provides an in-depth, objective comparison of methodologies to assess the purity of commercially available this compound, complete with experimental protocols and data interpretation insights.
The Critical Role of Purity in Synthesis
This compound serves as a versatile building block in organic synthesis.[3] Its primary application lies in the synthesis of melatonin, a neurohormone regulating circadian rhythms.[2] The purity of this precursor directly influences the quality and impurity profile of the final active pharmaceutical ingredient (API). Potential impurities can arise from the synthetic route of this compound itself or from the degradation of the material over time. Therefore, a robust analytical strategy to confirm the identity and purity of incoming batches is not just a quality control measure; it is a critical step in ensuring the success of a research or manufacturing campaign.
Analytical Approaches to Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantitative purity analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) provides orthogonal separation and powerful impurity identification capabilities. Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for structural confirmation and the detection of impurities that may not be readily observable by chromatographic methods.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the primary technique for determining the purity of this compound and quantifying any impurities. A reversed-phase method is typically employed, offering excellent resolution and reproducibility.
Experimental Protocol: HPLC-UV Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same diluent to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[4]
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-15 min: 30-70% B
-
15-20 min: 70-30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.[4]
-
Detection: UV at 278 nm.[4]
-
-
Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
-
Figure 1: HPLC-UV Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. For a compound like this compound, derivatization is often necessary to improve its volatility and chromatographic performance.
Experimental Protocol: GC-MS Impurity Profiling
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.[5]
-
Seal the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.[5]
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[5]
-
Injector: Splitless mode at 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 230 °C.
-
Mass Range: m/z 50-550.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify impurities using an internal standard or by relative peak area percentage.
-
Figure 2: GC-MS Impurity Profiling Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and for identifying impurities that may not be apparent by other methods.
Experimental Protocol: NMR Structural Confirmation
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis:
-
Compare the obtained chemical shifts, multiplicities, and integration values with known reference spectra or predicted values for this compound.
-
Investigate any unexpected signals for the presence of impurities.
-
Comparative Analysis of Commercial this compound
While obtaining Certificates of Analysis (CoAs) from every supplier can be challenging, a survey of major chemical suppliers indicates that the typical purity of commercially available this compound is ≥98%.[7][8][9]
| Supplier Category | Stated Purity Range | Common Analytical Techniques on CoA |
| Major Global Suppliers | ≥98% - 99% | HPLC, NMR, Elemental Analysis |
| Research Chemical | ≥97% - 99% | HPLC, GC-MS |
| Bulk Manufacturers | ≥99% | HPLC, Titration |
Note: This table represents a generalization based on publicly available data and typical industry standards. It is imperative to request a lot-specific CoA for any purchased material.[10]
Potential Impurities to Consider:
Based on the common synthetic routes to melatonin, several impurities could potentially be present in this compound:
-
Starting materials: Unreacted precursors from the synthesis of the indole ring.
-
Byproducts of synthesis: Such as isomers (e.g., 4- or 6-methoxyindole-3-acetonitrile) or related indole derivatives.[11]
-
Degradation products: Indole derivatives can be susceptible to oxidation or polymerization over time, especially if not stored correctly.
-
Residual solvents: Solvents used in the synthesis and purification process.
Alternative Starting Materials for Melatonin Synthesis
While this compound is a common precursor, an alternative route to melatonin involves the use of 5-methoxytryptamine .[2]
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A Comparative Analysis of 5-Methoxyindoles on Protein and Peptide Secretion: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the effects of various 5-methoxyindoles on protein and peptide secretion. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological actions of these compounds, offering experimental data, detailed protocols, and an exploration of the underlying signaling mechanisms. By synthesizing technical data with field-proven insights, this guide aims to be an authoritative resource for investigating the secretagogue potential of this fascinating class of molecules.
Introduction to 5-Methoxyindoles
The 5-methoxyindole scaffold is a core structure in a range of biologically active molecules, both endogenous and synthetic. These compounds, characterized by a methoxy group at the 5th position of the indole ring, interact with a variety of receptor systems, most notably serotonergic and melatonergic pathways, to modulate a wide array of physiological processes. Their influence on protein and peptide secretion is of significant interest in fields ranging from neuroendocrinology to immunology and drug discovery. This guide will focus on a comparative analysis of several key 5-methoxyindoles: Melatonin, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), 5-Methoxytryptamine (5-MT), 5-Methoxytryptophol (5-MTOL), 5-Methoxyindole-3-acetic acid (5-MIAA), and 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT).
Comparative Analysis of Secretory Effects
The influence of 5-methoxyindoles on protein and peptide secretion is highly dependent on the specific compound, the biological system under investigation, and the experimental conditions. Below is a summary of key findings from in vitro and in vivo studies.
Quantitative Comparison of Secretory Responses
| 5-Methoxyindole | Target Protein/Peptide | Effect on Secretion | Model System | Key Findings & Dosages |
| Melatonin | Growth Hormone (GH) | Increase | Human males | 0.5 mg and 5.0 mg doses increased serum GH levels, particularly when combined with resistance exercise.[1][2][3] |
| Prolactin (PRL) | Inhibition | Spotted skunk pituitary culture | Melatonin reduced the inhibitory effects of dopamine on prolactin secretion.[4] | |
| Gonadotropin-Releasing Hormone (GnRH) | Inhibition | Mouse hypothalamic cell line (GT1-7) | Melatonin inhibited both GnRH mRNA expression and protein secretion.[5] | |
| Luteinizing Hormone (LH) | Inhibition | Male monkeys | Chronic administration of a GnRH antagonist blocked LH secretion, which could be partially restored by high doses of exogenous GnRH.[6] Melatonin has been shown to inhibit GnRH-induced LH release.[7] | |
| Oxytocin | Decrease | Rat hypothalamus in vitro | Melatonin decreased the release of oxytocin.[3] | |
| Vasopressin | Decrease | Rat hypothalamus in vitro | Melatonin decreased the release of vasopressin.[3] | |
| 5-MeO-DMT | Prolactin (PRL) | Biphasic (Initial Increase, then Inhibition) | Male rats | 2.5-10 mg/kg doses caused a short-lasting increase in serum prolactin, followed by an inhibitory phase.[2] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IL-8) | Decrease | Human monocyte-derived dendritic cells | Pre-treatment with 5-MeO-DMT strongly reduced the secretion of these cytokines upon LPS stimulation.[2][8] | |
| Anti-inflammatory Cytokine (IL-10) | Increase | Human monocyte-derived dendritic cells | Pre-treatment with 5-MeO-DMT significantly increased the secretion of IL-10 upon LPS stimulation.[2][8] | |
| 5-Methoxytryptamine (5-MT) | Vasopressin & Oxytocin | Decrease | Rat hypothalamus in vitro | 5-MT decreased the release of both neurohypophysial hormones.[3] |
| 5-Methoxytryptophol (5-MTOL) | Vasopressin & Oxytocin | No Effect | Rat hypothalamus in vitro | 5-MTOL did not alter the release of these hormones.[3] |
| 5-Methoxyindole-3-acetic acid (5-MIAA) | Granular Vesicles (Protein/Peptide Secretion) | Increase | Mouse pinealocytes in vitro | Increased the number of granular vesicles, indicative of stimulated secretion.[9] |
| 5-MeO-MiPT | Not Yet Quantified | Inferred from Receptor Pharmacology | N/A | As a potent 5-HT2A agonist, it is hypothesized to modulate the secretion of proteins and peptides regulated by this receptor, such as prolactin and certain cytokines.[10][11] Further research is needed. |
Mechanistic Insights: Signaling Pathways in Protein/Peptide Secretion
The secretagogue or inhibitory effects of 5-methoxyindoles are primarily mediated through their interaction with G protein-coupled receptors (GPCRs), namely serotonin (5-HT) and melatonin (MT) receptors. The activation of these receptors initiates downstream signaling cascades that ultimately converge on the cellular machinery responsible for protein and peptide synthesis, packaging, and exocytosis.
Serotonergic Pathways
5-MeO-DMT and 5-MeO-MiPT are potent agonists at various serotonin receptors, with the 5-HT1A and 5-HT2A subtypes being particularly significant.
-
5-HT1A Receptor Signaling: Activation of the 5-HT1A receptor, which is coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. This pathway is implicated in the regulation of prolactin secretion.
Melatonergic Pathways
Melatonin primarily exerts its effects through two high-affinity GPCRs, MT1 and MT2. These receptors are often co-expressed and can form heterodimers, leading to complex signaling outcomes.
-
MT1 and MT2 Receptor Signaling: Both MT1 and MT2 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels, similar to the 5-HT1A receptor pathway. [7]Additionally, MT1 can couple to Gq proteins, activating the PLC-IP3-Ca2+ pathway. The differential activation of these pathways, depending on the tissue and receptor subtype expression, can explain the varied effects of melatonin on protein secretion, such as its inhibitory effect on GnRH and its complex regulation of prolactin. [5]
Experimental Protocols and Workflows
To conduct a robust comparative analysis of 5-methoxyindoles on protein/peptide secretion, a well-defined experimental workflow is crucial. This section outlines a generalizable workflow and provides detailed protocols for key assays.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effects of 5-methoxyindoles on protein/peptide secretion from a chosen cell line.
Rationale for Experimental Choices
-
Cell Line Selection: The choice of cell line is paramount and depends on the research question.
-
Neuroendocrine Cells (e.g., PC12, AtT-20): These are suitable for studying the secretion of hormones and neuropeptides. PC12 cells, derived from a rat adrenal pheochromocytoma, synthesize and release dopamine and norepinephrine, making them a good model for catecholamine secretion.
-
Pituitary Cells (e.g., GH3, AtT-20): These are ideal for investigating the secretion of pituitary hormones like prolactin and growth hormone.
-
Hypothalamic Cell Lines (e.g., GT1-7): These are used to study the release of releasing hormones like GnRH.
-
Immune Cells (e.g., PBMCs, Monocyte-derived Dendritic Cells): These are essential for studying the secretion of cytokines and chemokines. [2][8] * Recombinant Cell Lines (e.g., HEK293, CHO): These are useful for studying the effects of 5-methoxyindoles on specific, exogenously expressed receptors in a controlled environment.
-
-
Dose-Response and Time-Course Studies: It is critical to perform dose-response studies to determine the potency (EC50 or IC50) of each 5-methoxyindole. Time-course experiments are also necessary to capture the dynamics of the secretory response, which can be transient or sustained.
Detailed Protocol: Quantification of Prolactin Secretion by ELISA
This protocol is adapted for a 96-well plate format and assumes the use of a commercially available prolactin ELISA kit.
-
Cell Culture and Seeding:
-
Culture a suitable prolactin-secreting cell line (e.g., GH3 rat pituitary cells) in the recommended medium and conditions.
-
Seed the cells into a 96-well plate at a density that allows for optimal secretion and detection (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the 5-methoxyindoles (e.g., 5-MeO-DMT, melatonin) in serum-free medium. A typical concentration range might be from 1 nM to 100 µM.
-
Gently wash the cells with serum-free medium and then add 100 µL of the 5-methoxyindole dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant without disturbing the cell layer and store it at -80°C until the assay is performed.
-
-
ELISA Procedure (following a typical kit protocol):
-
Prepare the prolactin standards as per the kit instructions.
-
Add 25 µL of standards, controls, and collected supernatants to the appropriate wells of the antibody-coated microplate.
-
Add 100 µL of the enzyme-conjugated secondary antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells three to five times with the provided wash buffer.
-
Add 100 µL of the TMB substrate solution to each well and incubate for 15-20 minutes in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of prolactin in the unknown samples by interpolating their absorbance values on the standard curve.
-
Plot the prolactin concentration against the log of the 5-methoxyindole concentration to generate dose-response curves and calculate EC50/IC50 values.
-
Detailed Protocol: Multiplex Cytokine Assay (Bead-Based)
This protocol allows for the simultaneous quantification of multiple cytokines from a single sample, which is particularly useful for studying the immunomodulatory effects of compounds like 5-MeO-DMT.
-
Sample Preparation:
-
Culture immune cells (e.g., human PBMCs) and treat them with 5-methoxyindoles and a stimulant (e.g., LPS) as described in the ELISA protocol.
-
Collect the cell culture supernatants.
-
-
Multiplex Assay Procedure (following a typical kit protocol): [4][10] * Prepare the cytokine standards and antibody-conjugated beads according to the manufacturer's instructions.
-
Add the mixed antibody-conjugated beads to each well of a 96-well filter plate.
-
Wash the beads with wash buffer using a vacuum manifold.
-
Add 50 µL of standards and samples to the appropriate wells.
-
Incubate for 30-90 minutes at room temperature with shaking.
-
Wash the beads three times.
-
Add the detection antibody cocktail to each well and incubate for 30 minutes with shaking.
-
Wash the beads three times.
-
Add streptavidin-phycoerythrin (SAPE) to each well and incubate for 10 minutes with shaking.
-
Wash the beads three times.
-
Resuspend the beads in sheath fluid.
-
Acquire the data on a flow cytometry-based multiplex assay system.
-
-
Data Analysis:
-
Use the system's software to generate standard curves for each cytokine and calculate their concentrations in the unknown samples.
-
Analyze the data to determine the effect of the 5-methoxyindoles on the secretion profile of the measured cytokines.
-
Conclusion
The 5-methoxyindole family of compounds presents a rich and complex pharmacology with significant and varied effects on protein and peptide secretion. Melatonin and 5-MeO-DMT, the most studied members, demonstrate potent modulatory capabilities on the secretion of hormones and cytokines, acting through well-defined melatonergic and serotonergic pathways. Other derivatives, such as 5-methoxytryptamine and 5-methoxyindole-3-acetic acid, also exhibit distinct secretory activities.
The provided experimental framework offers a robust starting point for researchers to conduct comparative analyses of these compounds. By carefully selecting appropriate in vitro models and employing sensitive quantification methods like ELISA and multiplex bead assays, a deeper understanding of the structure-activity relationships governing the secretagogue properties of 5-methoxyindoles can be achieved. Further research, particularly on less-studied compounds like 5-MeO-MiPT, is warranted to fully elucidate the therapeutic and physiological potential of this intriguing class of molecules.
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Nassar, E., et al. (2007). Effects of a single dose of N-Acetyl-5-methoxytryptamine (Melatonin) and resistance exercise on the growth hormone/IGF-1 axis in young males and females. Journal of the International Society of Sports Nutrition. [Link]
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A Comparative Guide to Aldose Reductase Inhibitor Precursors: The Role of 5-Methoxyindole-3-acetonitrile
Introduction: Targeting the Polyol Pathway in Diabetic Complications
Chronic hyperglycemia in diabetes mellitus triggers a cascade of metabolic disturbances, with the polyol pathway being a central player in the pathogenesis of long-term complications like neuropathy, retinopathy, nephropathy, and cataracts.[1][2] The rate-limiting enzyme of this pathway, aldose reductase (AR), converts excess glucose into sorbitol.[3] Intracellular accumulation of sorbitol, which does not easily cross cell membranes, induces osmotic stress and subsequent cellular damage.[4] Furthermore, the increased flux through the polyol pathway depletes NADPH, a crucial cofactor for regenerating the antioxidant glutathione, thereby exacerbating oxidative stress.[5]
Consequently, the inhibition of aldose reductase has become a key therapeutic strategy.[3][6] Aldose Reductase Inhibitors (ARIs) are a class of drugs designed to block this enzyme, preventing sorbitol accumulation and mitigating downstream damage.[1][7] The development of potent and selective ARIs is a significant focus of medicinal chemistry. This guide provides a comparative analysis of precursors used in the synthesis of these inhibitors, with a special focus on the utility and versatility of 5-Methoxyindole-3-acetonitrile as a foundational scaffold for a promising class of indole-based ARIs.
The Polyol Pathway: A Critical Overview
Under hyperglycemic conditions, a significant portion of glucose is shunted into the polyol pathway. This two-step metabolic route is a primary driver of cellular stress in tissues that are not insulin-sensitive, such as lenses, peripheral nerves, and the glomerulus.[1]
-
Glucose to Sorbitol: Aldose reductase (AR) catalyzes the reduction of glucose to sorbitol, consuming NADPH in the process.[8]
-
Sorbitol to Fructose: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, an NAD+-dependent reaction.[8]
The accumulation of sorbitol is the primary initiator of osmotic damage, while the resulting fructose and its metabolites can contribute to the formation of advanced glycation end products (AGEs), further promoting cellular dysfunction.[4][9]
Caption: Synthetic utility of this compound as a precursor.
Comparative Analysis of ARI Precursors and Their Derived Inhibitors
Aldose reductase inhibitors are structurally diverse, generally featuring a polar, anionic-binding group (like a carboxylic acid or hydantoin ring) and a hydrophobic moiety that interacts with the enzyme's active site. [10]They are often classified into categories such as carboxylic acid derivatives, spirohydantoins, and succinimides. [9] The choice of a synthetic precursor is critical as it dictates the accessibility of the final compound, the potential for generating diverse analogues, and ultimately, the biological activity of the resulting inhibitor.
Performance Data: A Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the in vitro IC50 values for several prominent ARIs derived from various precursor classes, demonstrating the high potency achievable with different chemical scaffolds. Indole-based ARIs, which can be synthesized from precursors like this compound, exhibit competitive potency.
| Class | Inhibitor | IC50 (µM) | Source |
| Acetic Acid Derivatives | Alrestatin | 1 | [9] |
| Tolrestat | 0.015 | [9] | |
| Epalrestat | 0.012 - 0.021 | [9] | |
| Zenarestat | 0.011 | [9] | |
| Zopolrestat | 0.041 | [9] | |
| Spirohydantoins | Sorbinil | 0.26 - 0.28 | [9] |
| Fidarestat | 0.018 | [9] | |
| Indole Derivatives | Lidorestat | Data not available in provided sources | |
| Other | Ranirestat (AS-3201) | Data not available in provided sources | [11] |
| Nifedipine | 2.5 | [12] |
Note: IC50 values can vary based on assay conditions and enzyme source.
Synthetic Accessibility and Versatility
-
This compound (Indole-based): This precursor is commercially available and provides an efficient route to introduce the indole scaffold. [13]The indole ring system is amenable to a wide range of functionalization reactions, making it an excellent starting point for generating a library of diverse ARI candidates for SAR studies. [14]Its use in the synthesis of indole-N-acetic acids is a well-established route. [15][13]
-
Precursors for Acetic Acid Derivatives (e.g., Epalrestat, Tolrestat): The synthesis of these compounds often involves multi-step processes starting from more basic chemical building blocks. While effective, these routes may be less modular for rapid analogue generation compared to the functionalization of a pre-formed, complex scaffold like an indole.
-
Precursors for Spirohydantoins (e.g., Sorbinil, Fidarestat): The synthesis of the spirohydantoin core is a distinct chemical challenge. While routes are well-established, the structural rigidity of the core may limit the vectors for chemical modification compared to the more versatile indole ring.
The primary advantage of using a precursor like this compound lies in its balance of structural complexity and chemical reactivity, which facilitates the efficient exploration of chemical space around a biologically validated pharmacophore.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This section provides a robust, generalized protocol for screening and characterizing potential aldose reductase inhibitors in vitro. The method is based on the spectrophotometric measurement of NADPH consumption during the enzymatic reaction.
Principle of the Assay
Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, a reaction that requires NADPH as a cofactor. [3]The progress of the reaction can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. [16]The presence of an inhibitor will slow down this rate of absorbance decrease.
Materials and Reagents
-
Enzyme Source: Partially purified aldose reductase from rat lens homogenate or recombinant human aldose reductase (rhAR). [3][17]* Buffer: 0.067 M Phosphate Buffer, pH 6.2-7.0. [3][16]* Cofactor: NADPH solution (e.g., 0.15 mM final concentration). [16]* Substrate: DL-glyceraldehyde solution. [3]* Test Compound (Inhibitor): Stock solution of the test compound (e.g., derived from this compound) in a suitable solvent like DMSO. Prepare serial dilutions.
-
Positive Control: A known ARI such as Quercetin or Epalrestat. [3]* Equipment: UV-Vis Spectrophotometer, quartz cuvettes, micropipettes.
Step-by-Step Methodology
-
Enzyme Preparation (Rat Lens):
-
Assay Mixture Preparation:
-
In a quartz cuvette, prepare the reaction mixture by adding the components in the following order:
-
Phosphate Buffer
-
NADPH solution
-
Enzyme preparation
-
Test compound solution (or vehicle for control)
-
-
The total volume is typically 1.0 mL. A blank cuvette should be prepared containing all components except the substrate.
-
-
Reaction and Measurement:
-
Pre-incubate the cuvettes for 5 minutes at room temperature (or 37°C). [3][16] * Initiate the reaction by adding the DL-glyceraldehyde substrate to the test and control cuvettes. Mix gently by inversion.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds. [16]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) from the linear portion of the absorbance curve for both the control and test samples.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Determine the IC50 value by plotting the percentage inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro aldose reductase spectrophotometric inhibition assay.
Conclusion and Future Perspectives
The inhibition of aldose reductase remains a compelling strategy for managing the chronic complications of diabetes. The selection of an appropriate chemical precursor is a foundational decision in the drug discovery process, influencing synthetic efficiency, the capacity for analogue development, and the ultimate biological profile of the lead compounds.
This compound stands out as a valuable and versatile precursor for the synthesis of indole-based ARIs. [18][13]Its readily modifiable structure allows for extensive exploration of the chemical space around the indole core, a scaffold known for its potent biological activities. [14]While ARIs derived from other precursor classes, such as the acetic acid derivatives (Epalrestat) and spirohydantoins (Fidarestat), have demonstrated excellent potency, the synthetic flexibility offered by indole-based precursors provides a distinct advantage for medicinal chemists. [9] Future research will likely focus on developing ARIs with enhanced selectivity and improved pharmacokinetic profiles to minimize off-target effects. [19][20]The development of multifunctional compounds, combining aldose reductase inhibition with other beneficial properties such as antioxidant activity, represents a promising therapeutic avenue. [14]In this context, versatile precursors like this compound will continue to be indispensable tools in the design and synthesis of the next generation of therapies for diabetic complications.
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A Senior Scientist's Guide to Evaluating the Antifungal Activity of 5-Methoxyindole Analogs: Protocols, Data Interpretation, and Mechanistic Insights
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a formidable challenge to global health.[1][2] This necessitates a robust pipeline for the discovery of novel antifungal agents. The indole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad pharmacological activities, including potent antifungal properties.[3][4][5] Specifically, 5-methoxyindole analogs are emerging as a promising class of compounds warranting systematic evaluation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the antifungal potential of novel 5-methoxyindole analogs. We will delve into standardized testing methodologies, strategies for comparative analysis, and approaches to elucidating the underlying mechanisms of action, ensuring that your experimental choices are both efficient and scientifically sound.
Part 1: Strategic Workflow for Antifungal Screening
A systematic approach is paramount to efficiently screen a library of newly synthesized analogs and identify promising lead candidates. The workflow should progress from broad, high-throughput screening to more detailed characterization of the most potent compounds.
Caption: High-level workflow for screening 5-methoxyindole analogs.
Part 2: Core Methodologies for Determining Antifungal Potency
Accurate determination of a compound's potency is the cornerstone of antifungal evaluation. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard, providing quantitative and reproducible data.[6]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts).[7] It is designed to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
I. Materials:
-
Synthesized 5-methoxyindole analogs
-
Positive Control: Fluconazole or Amphotericin B[8]
-
Negative Control: Dimethyl sulfoxide (DMSO)
-
Fungal Strains: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)
-
Growth Medium: RPMI 1640 Medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
II. Causality-Driven Experimental Procedure:
-
Compound Preparation (Stock Solutions):
-
Dissolve each 5-methoxyindole analog and the fluconazole control in DMSO to a high concentration (e.g., 1280 µg/mL). Expertise Note: DMSO is the solvent of choice for many organic compounds. However, its final concentration in the assay wells should not exceed 1-2% to avoid solvent-induced toxicity to the fungi.
-
-
Inoculum Preparation:
-
Streak the fungal culture onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate (C. albicans: 35°C for 24h; A. niger: 25°C for 7 days).
-
Harvest the fungal cells (or conidia for molds) and suspend them in sterile saline.
-
Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[9]
-
Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final working concentration of 1-5 x 10³ CFU/mL. Trustworthiness Note: Precise inoculum density is critical. Too high a density can lead to falsely elevated MIC values (the "inoculum effect"), while too low a density can result in insufficient growth for accurate reading.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate except the first column.
-
Add 200 µL of the stock solution of your test compound (e.g., at 128 µg/mL, a 2X final concentration) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to create a concentration gradient (e.g., 64 µg/mL down to 0.06 µg/mL). Discard the final 100 µL from the last well.
-
Repeat for each analog, the positive control (fluconazole), and the negative control (DMSO).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well. This halves the drug concentration to the final desired test range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a growth control (inoculum in medium, no compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control.[2] This can be assessed visually or by reading the optical density (OD) at 530 nm with a microplate reader.
-
Part 3: Comparative Analysis and Structure-Activity Relationships (SAR)
Once MIC values are obtained, data should be organized to facilitate a comparative analysis. This is crucial for identifying structure-activity relationships (SAR), where specific chemical modifications are linked to changes in antifungal potency.[6][10]
Table 1: Comparative Antifungal Activity of 5-Methoxyindole Analogs
| Analog ID | R1 Substitution (e.g., at N1) | R2 Substitution (e.g., at C3) | MIC vs. C. albicans (µg/mL) | MIC vs. A. niger (µg/mL) |
| 5-MI-01 | -H (Parent) | -H | 64 | >128 |
| 5-MI-02 | -CH₃ | -H | 32 | 128 |
| 5-MI-03 | -H | -CH₂-Br | 8 | 32 |
| 5-MI-04 | -CH₃ | -CH₂-Br | 4 | 16 |
| Fluconazole | (Positive Control) | 1 | 16 |
This table uses hypothetical data for illustrative purposes.
Analysis of SAR: From the hypothetical data in Table 1, we can draw preliminary conclusions. For example, the introduction of a bromomethyl group at the C3 position (5-MI-03) significantly increased potency against both fungal species compared to the parent compound (5-MI-01).[11][12] Furthermore, methylation at the N1 position combined with the C3-bromomethyl group (5-MI-04) resulted in the most potent analog, suggesting a synergistic effect of these two modifications.
Part 4: Elucidating the Mechanism of Action (MoA)
Identifying a compound's MoA is critical for lead optimization and understanding potential resistance pathways. Indole derivatives have been reported to act via several mechanisms, including disruption of the cell membrane by inhibiting ergosterol biosynthesis, a pathway targeted by widely used azole antifungals.[3][4][13]
Protocol: Ergosterol Quantification Assay
This assay determines if a 5-methoxyindole analog interferes with the ergosterol biosynthesis pathway by quantifying the total ergosterol content in fungal cells after treatment.[2]
I. Materials:
-
Fungal cells (C. albicans)
-
Test compound (at sub-MIC concentration, e.g., 1/2 MIC)
-
Alcoholic potassium hydroxide (25% KOH in 70% ethanol)
-
n-Heptane
-
Sterile water
-
UV-Vis spectrophotometer
II. Procedure:
-
Cell Treatment: Grow C. albicans to the mid-log phase in the presence and absence (control) of the test compound.
-
Cell Harvest: Harvest a defined wet weight of cells by centrifugation.
-
Saponification: Resuspend the cell pellet in alcoholic KOH solution and incubate at 85°C for 1 hour to extract sterols.
-
Sterol Extraction: After cooling, add a mixture of sterile water and n-heptane. Vortex vigorously to extract the sterols into the upper n-heptane layer.
-
Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm. Ergosterol has a characteristic four-peaked curve, with a prominent peak at 281.5 nm. A reduction in this peak in treated cells compared to the control indicates inhibition of ergosterol biosynthesis.
Caption: Putative MoA: Inhibition of the ergosterol biosynthesis pathway.
Conclusion
The systematic evaluation of 5-methoxyindole analogs requires a multi-faceted approach grounded in standardized protocols and logical progression. By combining quantitative potency assays like broth microdilution with SAR analysis and mechanistic studies, researchers can efficiently identify and characterize novel antifungal lead compounds. The methodologies and insights provided in this guide serve as a robust starting point for drug discovery programs aimed at combating the growing threat of fungal diseases. Further in vivo studies are necessary to fully evaluate the therapeutic potential of promising candidates.[6][10]
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SYNTHEISIS AND EVALUATION OF ANTIFUNGAL ACTIVITY OF NOVEL INDOLE DERIVATIVES | TSI Journals. [Link]
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Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - MDPI. [Link]
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Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. [Link]
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In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC - PubMed Central. [Link]
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Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi - PMC - PubMed Central. [Link]
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Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. [Link]
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Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC - NIH. [Link]
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Molecular Mechanism and Actions of Antifungal Drugs Using Trichosporon Fungal Species - IJRASET. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Methoxyindole-3-acetonitrile in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Specificity in Immunoassays
Immunoassays are powerful tools for detecting and quantifying a vast array of molecules, from large proteins to small haptens.[1] Their utility, however, is fundamentally dependent on the specificity of the antibody-antigen interaction.[2] Cross-reactivity, the phenomenon where an antibody binds to molecules other than its target analyte, can lead to false-positive results or an overestimation of the analyte's concentration.[2][3] This is a significant concern in drug development, clinical diagnostics, and forensic toxicology, where inaccurate results can have profound consequences.[3][4]
This guide focuses on 5-Methoxyindole-3-acetonitrile, an indole derivative. The indole scaffold is present in numerous biologically active molecules, including neurotransmitters, hormones, and drugs.[5] Therefore, any immunoassay designed to detect a specific indole-containing compound must be rigorously tested for cross-reactivity against related structures like this compound.
Understanding the Mechanism of Cross-Reactivity
Cross-reactivity occurs when an antibody's paratope (antigen-binding site) recognizes an epitope on a non-target molecule that is structurally similar to the epitope of the target antigen.[6] The degree of cross-reactivity is influenced by the structural homology between the target analyte and the interfering substance.[6]
In the context of small molecules like this compound, which act as haptens, immunoassays typically employ a competitive format.[7][8] In a competitive immunoassay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.[9][10]
Featured Compound: this compound and Its Analogs
To effectively assess cross-reactivity, it is crucial to test a panel of structurally related compounds. Below is a comparison of this compound with other relevant indole derivatives.
| Compound Name | Structure | Key Structural Differences from this compound | Rationale for Inclusion |
| This compound | Target of Interest | - | The primary compound to be evaluated for its potential to cross-react in immunoassays targeting other indoles. |
| 5-Methoxyindole-3-acetic acid (5-MIAA) | Indole ring with a methoxy group at position 5 and an acetic acid group at position 3.[11][12][13] | Acetic acid group instead of an acetonitrile group at position 3. | A known metabolite of melatonin, making it a physiologically relevant potential cross-reactant.[14] |
| Melatonin (N-acetyl-5-methoxytryptamine) | Indole ring with a methoxy group at position 5 and an N-acetylated ethylamine side chain at position 3. | N-acetylated ethylamine side chain instead of an acetonitrile group at position 3. | A neurohormone with a similar core structure, often measured in biological samples. |
| Serotonin (5-hydroxytryptamine) | Indole ring with a hydroxyl group at position 5 and an ethylamine side chain at position 3. | Hydroxyl group instead of a methoxy group at position 5, and an ethylamine side chain instead of an acetonitrile group. | A key neurotransmitter, its presence in samples could lead to significant interference if cross-reactivity is high. |
| Indole-3-acetonitrile | Indole ring with an acetonitrile group at position 3. | Lacks the methoxy group at position 5. | The parent compound, allows for assessment of the methoxy group's contribution to antibody binding. |
Experimental Workflow: Assessing Cross-Reactivity Using Competitive ELISA
The following section details a robust experimental protocol for determining the cross-reactivity of this compound and related compounds in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Competitive ELISA for Cross-Reactivity
This assay quantifies the ability of a test compound (e.g., this compound) to inhibit the binding of a specific antibody to its target antigen, which is coated onto the microplate wells. The degree of inhibition is compared to that of the target analyte, allowing for the calculation of percent cross-reactivity.
Visualizing the Workflow
Caption: Workflow for Competitive ELISA to Determine Cross-Reactivity.
Detailed Step-by-Step Protocol
Materials:
-
High-binding 96-well microplates
-
Target antigen conjugated to a carrier protein (e.g., BSA or OVA)
-
Primary antibody specific for the target antigen
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
This compound and other potential cross-reactants
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)[15]
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Washing and Blocking:
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (target analyte) and test compounds (this compound and its analogs).
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 1 hour at 37°C.[15]
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at 37°C.[15]
-
-
Detection:
-
Signal Development and Measurement:
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to generate dose-response curves for the target analyte and each of the tested compounds.
Calculating IC₅₀
The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal. This value is determined for the target analyte and each potential cross-reactant by plotting the absorbance against the log of the compound concentration and fitting a sigmoidal curve.
Calculating Percent Cross-Reactivity
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100
Hypothetical Data and Interpretation
The following table presents a hypothetical dataset to illustrate the interpretation of cross-reactivity results.
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity | Interpretation |
| Target Analyte | 10 | 100% | Reference compound |
| This compound | 500 | 2% | Low cross-reactivity |
| 5-Methoxyindole-3-acetic acid (5-MIAA) | 85 | 11.8% | Moderate cross-reactivity |
| Melatonin | 2000 | 0.5% | Negligible cross-reactivity |
| Serotonin | >10,000 | <0.1% | No significant cross-reactivity |
| Indole-3-acetonitrile | 800 | 1.25% | Low cross-reactivity |
Interpretation of Hypothetical Results:
-
In this hypothetical scenario, 5-Methoxyindole-3-acetic acid (5-MIAA) shows the highest cross-reactivity, suggesting that the antibody has some tolerance for the substitution at the 3-position of the indole ring.
-
This compound exhibits low cross-reactivity, indicating good specificity of the antibody against this particular structural variation.
-
The negligible cross-reactivity of melatonin and serotonin suggests that the side chain at the 3-position and the substituent at the 5-position are critical for antibody recognition.
Conclusion and Best Practices
Thorough cross-reactivity testing is a non-negotiable aspect of immunoassay validation. The data generated from these studies provides a clear understanding of the assay's specificity and its suitability for the intended application.
Key Takeaways:
-
Structural Similarity is a Predictor of Cross-Reactivity: Compounds with a high degree of structural homology to the target analyte are more likely to cross-react.
-
Competitive ELISA is the Gold Standard: This format is ideal for quantifying cross-reactivity of small molecules.
-
Rigorous Data Analysis is Crucial: Accurate calculation of IC₅₀ values and percent cross-reactivity is essential for reliable interpretation.
-
Context is Key: The acceptable level of cross-reactivity depends on the specific application and the physiological or expected concentrations of potential cross-reactants in the samples to be analyzed.
By following the principles and protocols outlined in this guide, researchers can confidently assess the cross-reactivity of this compound and other compounds, thereby ensuring the accuracy and reliability of their immunoassay data.
References
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Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. [Link]
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Uda, T., et al. (2000, November 15). Open sandwich enzyme-linked immunosorbent assay for the quantitation of small haptens. Analytical Biochemistry, 286(2), 218-225. [Link]
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Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. [Link]
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Wang, S., et al. (2022). Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review. Molecules, 27(15), 4987. [Link]
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RayBiotech. (2018, February 7). ELISA Protocol. [Link]
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Mezentsev, A. V., et al. (1993). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Journal of Immunological Methods, 163(1), 1-7. [Link]
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Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1559-1568. [Link]
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Krotulski, A. J., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726-731. [Link]
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Human Metabolome Database. (2006, August 13). Showing metabocard for 5-Methoxyindoleacetate (HMDB0004096). [Link]
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CANDOR Bioscience GmbH. cross-reactivity in immunoassays. [Link]
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Colby, J. M., et al. (2012). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. Clinical Chemistry, 58(1), 260-269. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methoxyindole-3-acetonitrile
This document provides essential procedural guidance for the safe and compliant disposal of 5-Methoxyindole-3-acetonitrile (CAS No. 2436-17-1). As a crucial intermediate in pharmaceutical research and organic synthesis, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Compound: Hazard Profile and Risk Assessment
This compound is a solid, often appearing as a brown or light cream powder.[1][2] Before any handling or disposal, a thorough understanding of its hazard profile is critical. The primary risks associated with this compound are related to its irritant properties.
GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation (H315).[1][3][4][5]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation (H319).[1][3][4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation (H335).[1][4][5]
The corresponding GHS pictogram is the exclamation mark (GHS07), indicating its potential as an irritant. The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating it as potentially harmful if swallowed, inhaled, or in contact with skin.[3][6]
| Property | Value | Source |
| CAS Number | 2436-17-1 | |
| Molecular Formula | C₁₁H₁₀N₂O | [3] |
| Molecular Weight | 186.21 g/mol | [3] |
| Physical Form | Solid / Powder | [1] |
| Melting Point | 65-69 °C | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315, H319, H335 | [1] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA establishes the "cradle-to-grave" management system for hazardous waste.[7] As the generator of the waste, your institution is legally responsible for its safe disposal, from proper identification and storage to its final treatment at a licensed facility.[7][8] You must determine if the waste is hazardous and ensure it is properly identified, managed, and documented.[7][9]
-
OSHA's Hazard Communication and HAZWOPER Standards: OSHA's regulations ensure worker safety. The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are communicated to employees, and proper training is provided.[10] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) outlines the requirements for handling hazardous substances, including personal protective equipment (PPE) and emergency procedures.[10][11]
Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Handling
Given the irritant nature of this compound, strict adherence to PPE protocols is mandatory during handling and disposal.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or goggles. For tasks with a higher risk of dust generation, a face shield is recommended.[6]
-
Skin and Body Protection: A lab coat is required. Ensure exposed skin is covered.
-
Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[1][6] If a fume hood is not available or if dust levels are significant, a NIOSH-approved particulate respirator should be used.
Step-by-Step Disposal Procedure
Disposal of this compound must be handled through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][6]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tightly closing lid.
-
Avoid Mixing Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, should be kept separate.[6]
Step 2: Labeling the Hazardous Waste Container
-
Properly label the waste container immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant").
-
The accumulation start date.
-
The name and contact information of the generating researcher or lab.
-
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed waste container in a designated, secure satellite accumulation area within or near the laboratory.
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department or using an online portal to request a waste collection.
-
Manifest Tracking: Ensure that the waste is tracked using a hazardous waste manifest, which documents its journey from your facility to the final Treatment, Storage, and Disposal Facility (TSDF).[9] This is a crucial step in the RCRA "cradle-to-grave" requirement.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and safe cleanup is essential to mitigate exposure risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill location.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific guidance.
-
Wear PPE: Before cleaning, don the appropriate PPE as described in Section 3.
-
Contain and Clean: For a small, solid spill, carefully sweep up the material and place it into the designated hazardous waste container.[6] Avoid actions that create dust.[4][5] Use a damp cloth to wipe the area after the solid is removed, and dispose of the cloth as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to these rigorous, safety-first procedures, you ensure the compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
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- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- This compound | 2436-17-1. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - 5-Methoxyindole-3-carboxaldehyde. (2024, March 29). Fisher Scientific.
- 2-(5-methoxy-1H-indol-3-yl)acetonitrile. (n.d.). PubChem.
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- Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
- Buy this compound Pharmaceutical grade. (n.d.). ECHEMI.
- SAFETY DATA SHEET - 5-Methoxyindole-3-acetic acid. (n.d.). Fisher Scientific.
- Safety Data Sheet - 2-(2,5-Dimethoxyphenyl)acetonitrile. (2024, April 21). Angene Chemical.
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Mastering the Safe Handling of 5-Methoxyindole-3-acetonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 5-Methoxyindole-3-acetonitrile, a key building block in the synthesis of various pharmacologically active compounds, demands meticulous handling to mitigate its inherent risks.[1] This guide provides a comprehensive, in-depth operational plan for the safe use and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance that poses the following primary risks:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2]
Some data also suggests it may be harmful if swallowed or in contact with skin.[3] As a powdered solid, the primary route of exposure is through inhalation of airborne particles and direct contact with skin and eyes. The fine nature of the powder can lead to the formation of dust clouds, which increases the risk of a dust explosion, although the product as delivered is not typically explosive.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound, with explanations for each choice.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. For extended contact, consider thicker gauge gloves or double-gloving.[5][6][7] | Nitrile and neoprene offer good resistance to a range of chemicals, including many organic solvents and irritants.[6] Given the lack of specific permeation data for this compound, erring on the side of caution with a robust glove choice is prudent. Breakthrough times can be influenced by glove thickness, chemical concentration, and duration of contact.[8][9][10][11][12] |
| Eye Protection | Chemical safety goggles with side shields. A face shield should be worn in situations with a higher risk of splashing or dust generation. | Standard safety glasses do not provide adequate protection from dust particles or splashes that can come from various angles. Chemical safety goggles form a seal around the eyes, offering superior protection against irritants.[2] |
| Body Protection | A flame-resistant lab coat, fully fastened. | A lab coat protects the skin and personal clothing from contamination with the powdered chemical. Flame resistance is a general good practice in a laboratory setting. |
| Respiratory Protection | For small quantities in a well-ventilated fume hood, a dust mask (e.g., N95) may be sufficient. For larger quantities or in situations where dust generation is likely, a chemical cartridge respirator with organic vapor cartridges is recommended.[13] | The primary inhalation hazard is from airborne powder. An N95 mask will filter out particulate matter. For situations with potential for vapor release or higher concentrations of dust, an organic vapor cartridge provides a higher level of protection. |
Operational Plan for Safe Handling: A Step-by-Step Workflow
A systematic approach to handling this compound is essential to prevent contamination and exposure.
Preparation
-
Review the Safety Data Sheet (SDS): Before any work commences, thoroughly review the SDS for this compound to be fully aware of all hazards and safety precautions.
-
Prepare a Designated Work Area: All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure the work area is clean and free of clutter.
-
Assemble all Necessary Equipment: Have all required PPE, spatulas, weighing papers, and containers readily available before handling the chemical.
Weighing and Transfer
The fine, powdered nature of this compound requires specific techniques to minimize dust generation.
-
Don Appropriate PPE: Ensure all recommended PPE is worn correctly before opening the container.
-
Weighing in a Fume Hood:
-
Place a balance inside the fume hood if possible.
-
If a balance cannot be placed in the hood, pre-tare a sealed container. In the fume hood, carefully transfer the approximate amount of the compound into the container, seal it, and then take it to the balance for an accurate measurement. Adjust the amount within the fume hood as needed.
-
-
Careful Transfer: Use a spatula to gently transfer the solid. Avoid scooping in a manner that creates airborne dust.
Dissolving
When preparing solutions, add the solid to the solvent slowly to prevent splashing. Be aware of the compound's solubility characteristics.
Storage
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
-
Temperature: Store at 2°C - 8°C.
-
Light: Protect from light.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Incompatible Materials: Store away from strong oxidizing agents.[4][13]
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is critical.
-
Minor Spill (Contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with soap and water.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department immediately.
-
Prevent others from entering the area.
-
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., weighing papers, gloves, paper towels) in a clearly labeled, sealed plastic bag or container.
-
-
Sharps:
-
Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
-
-
Liquid Waste:
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can often be disposed of as regular lab glass or plastic waste, but be sure to deface the original label.[15]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.[14][15][16]
Visualizing the Safety Workflow
The following diagrams illustrate the key decision-making processes for ensuring safety when handling this compound.
Caption: Safe Handling and Disposal Workflow.
By adhering to these scientifically grounded protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring both the integrity of your results and the well-being of your laboratory personnel.
References
-
Chemical Glove Compatibility Guide. (2014, July 25). Scribd. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]
-
Chemical Resistance Guide. (n.d.). North Safety Products. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]
-
Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]
-
CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.). Retrieved from [Link]
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Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
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University of Colorado Colorado Springs. (n.d.). Glove Selection Page 1 of 20. Emergency & Safety Services at UCCS. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Chemical Resistance of Gloves.pdf. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
